molecular formula C25H42N7O18P3S B6596572 2-Hydroxyisobutyryl-CoA CAS No. 1383119-39-8

2-Hydroxyisobutyryl-CoA

Número de catálogo: B6596572
Número CAS: 1383119-39-8
Peso molecular: 853.6 g/mol
Clave InChI: FFVUICCDNWZCRC-ZSJPKINUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-hydroxyisobutanoyl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyisobutanoic acid. It is a conjugate acid of a 2-hydroxyisobutanoyl-CoA(4-).

Propiedades

Número CAS

1383119-39-8

Fórmula molecular

C25H42N7O18P3S

Peso molecular

853.6 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-24(2,18(35)21(36)28-6-5-14(33)27-7-8-54-23(37)25(3,4)38)10-47-53(44,45)50-52(42,43)46-9-13-17(49-51(39,40)41)16(34)22(48-13)32-12-31-15-19(26)29-11-30-20(15)32/h11-13,16-18,22,34-35,38H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,16-,17-,18+,22-/m1/s1

Clave InChI

FFVUICCDNWZCRC-ZSJPKINUSA-N

SMILES canónico

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)O)O

Origen del producto

United States

Foundational & Exploratory

The Dawn of a Novel Epigenetic Regulator: A Technical Guide to Lysine 2-Hydroxyisobutyrylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and significance of lysine 2-hydroxyisobutyrylation (Khib), a recently identified and evolutionarily conserved post-translational modification (PTM). We delve into its regulatory mechanisms, its profound implications in cellular processes and disease, and the experimental methodologies crucial for its investigation.

Discovery and Prevalence of a New Acyl Mark

Lysine 2-hydroxyisobutyrylation was first reported as a novel histone mark, expanding the ever-growing landscape of epigenetic regulation.[1][2][3] This modification, characterized by the addition of a 2-hydroxyisobutyryl group to the epsilon-amino group of a lysine residue, has since been identified in a wide array of proteins across both prokaryotic and eukaryotic organisms, underscoring its evolutionary conservation.[4][5][6] The discovery was largely driven by high-resolution mass spectrometry, which detected a specific mass shift on lysine residues corresponding to the addition of the 2-hydroxyisobutyryl moiety.[7]

The prevalence of Khib is extensive, with large-scale proteomic studies identifying thousands of modification sites on hundreds to thousands of proteins in various species and cell types. This widespread nature suggests its fundamental role in cellular physiology.

Quantitative Overview of Khib Sites and Proteins

The following table summarizes the number of identified Khib sites and proteins from various proteomic studies, highlighting the broad impact of this modification.

Organism/TissueNumber of Khib SitesNumber of Khib-Modified ProteinsReference(s)
Human Pancreatic Cancer10,3672,325[1][2]
Proteus mirabilis4,7351,051[8]
Tip60 Overexpressing Human Cells3,5021,050[9]
Oral Squamous Cell Carcinoma938617[10]
Maize (infected)2,066728[11]
Wheat Leaves3,0041,104[3][12]
Rice9,9162,512[3]
Physcomitrella patens11,9763,001[3]

The Significance of Khib in Cellular Function and Disease

Khib has emerged as a critical regulator in a multitude of cellular processes, ranging from gene transcription and metabolism to cell proliferation and disease pathogenesis.

Regulation of Gene Expression

Initially discovered on histones, Khib plays a significant role in chromatin dynamics and the regulation of gene transcription.[3][7] The genomic distribution of histone Khib marks, such as H4K8hib, has been shown to be associated with active gene transcription.[7] This suggests that Khib, similar to other well-studied histone acylations like acetylation, functions to create a chromatin environment conducive to transcription.

Metabolic Regulation

A substantial number of Khib-modified proteins are key enzymes involved in central metabolic pathways. This includes enzymes in glycolysis/gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid degradation.[5] The modification can directly impact the catalytic activity of these enzymes, thereby providing a rapid mechanism for metabolic reprogramming in response to cellular cues.

One of the most well-characterized examples is the p300-mediated 2-hydroxyisobutyrylation of glycolytic enzymes.[4][5] This pathway highlights how Khib can modulate cellular energy production.

p300_glycolysis_pathway cluster_input Nutritional Cues cluster_regulation Enzymatic Regulation cluster_target Target Proteins cluster_output Cellular Response 2_Hydroxyisobutyryl_CoA 2-Hydroxyisobutyryl-CoA p300 p300 (Writer) 2_Hydroxyisobutyryl_CoA->p300 Substrate Glycolytic_Enzymes Glycolytic Enzymes (e.g., ENO1) p300->Glycolytic_Enzymes Adds Khib HDAC2_3 HDAC2/3 (Erasers) Glycolytic_Enzymes->HDAC2_3 Khib Removal Increased_Glycolysis Increased Glycolysis & Cell Survival Glycolytic_Enzymes->Increased_Glycolysis Promotes

p300-mediated regulation of glycolysis by Khib.
Role in Disease

Aberrant Khib has been increasingly linked to various diseases, particularly cancer.[13] Elevated levels of Khib have been observed in pancreatic cancer and oral squamous cell carcinoma, suggesting a role in tumorigenesis.[1][10] For instance, the 2-hydroxyisobutyrylation of N-acetyltransferase 10 (NAT10) has been shown to promote cancer metastasis.[14] These findings position the enzymes that regulate Khib as potential therapeutic targets for anti-cancer drug development.

The Khib Regulatory Machinery: Writers and Erasers

Like other PTMs, the level of lysine 2-hydroxyisobutyrylation is dynamically regulated by the opposing activities of "writer" and "eraser" enzymes.

  • Writers (Lysine 2-Hydroxyisobutyryltransferases): The histone acetyltransferases (HATs) p300/CBP and Tip60 have been identified as major writers of Khib.[4][9] These enzymes utilize this compound as a cofactor to transfer the 2-hydroxyisobutyryl moiety onto lysine residues.

  • Erasers (Lysine De-2-hydroxyisobutyrylases): Histone deacetylases (HDACs), specifically HDAC2 and HDAC3, have been shown to act as erasers, removing the Khib modification.[2][9]

Experimental Protocols for Khib Analysis

The study of lysine 2-hydroxyisobutyrylation relies on a combination of proteomic, biochemical, and molecular biology techniques.

Global Khib Proteomics: Affinity Enrichment and LC-MS/MS

The identification of Khib sites on a proteome-wide scale is primarily achieved through a workflow involving antibody-based enrichment followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

khib_proteomics_workflow A 1. Protein Extraction from Cells/Tissues B 2. Protein Digestion (e.g., with Trypsin) A->B C 3. Affinity Enrichment of Khib Peptides (using pan-Khib antibody) B->C D 4. Liquid Chromatography (LC Separation) C->D E 5. Tandem Mass Spectrometry (MS/MS Analysis) D->E F 6. Database Searching & Bioinformatic Analysis E->F

Experimental workflow for Khib proteomics.

Detailed Methodology:

  • Protein Extraction and Digestion:

    • Proteins are extracted from cells or tissues using appropriate lysis buffers containing protease and deacetylase inhibitors.

    • The protein concentration is determined using a standard assay (e.g., BCA assay).

    • Proteins are denatured, reduced, and alkylated, followed by enzymatic digestion, typically with trypsin, to generate peptides.

  • Affinity Enrichment of Khib Peptides:

    • A pan-Khib antibody conjugated to beads (e.g., agarose or magnetic beads) is used to specifically capture Khib-containing peptides from the complex peptide mixture.

    • The peptide mixture is incubated with the antibody-bead conjugate.

    • After incubation, the beads are washed extensively to remove non-specifically bound peptides.

    • The enriched Khib peptides are then eluted from the beads, often using an acidic solution.

  • LC-MS/MS Analysis:

    • The enriched peptides are separated by reverse-phase liquid chromatography based on their hydrophobicity.

    • The separated peptides are then introduced into a high-resolution mass spectrometer.

    • The mass spectrometer performs MS scans to measure the mass-to-charge ratio of the intact peptides and MS/MS scans to fragment the peptides and determine their amino acid sequence and the location of the Khib modification.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the Khib-modified peptides and proteins.

    • Bioinformatic analyses are then performed to determine the functions, pathways, and subcellular localizations of the identified Khib proteins.[12]

Western Blotting for Khib Detection

Western blotting with a pan-Khib antibody is a straightforward method to assess the overall level of protein 2-hydroxyisobutyrylation in a sample.[11][15]

Detailed Methodology:

  • Protein Separation: Proteins from cell or tissue lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for Khib.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the total Khib level.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is employed to map the genome-wide distribution of specific histone Khib marks.[7]

Detailed Methodology:

  • Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: A specific antibody against a histone Khib mark (e.g., H4K8hib) is used to immunoprecipitate the chromatin fragments associated with that mark.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Sequencing and Data Analysis: The purified DNA fragments are sequenced, and the resulting reads are mapped to the genome to identify the genomic regions enriched for the specific histone Khib mark.

Future Perspectives and Drug Development Opportunities

The field of lysine 2-hydroxyisobutyrylation is rapidly evolving. Future research will likely focus on elucidating the functional consequences of Khib on a broader range of proteins, identifying more writers and erasers, and understanding the crosstalk between Khib and other PTMs. The involvement of Khib in various diseases, especially cancer, opens up new avenues for therapeutic intervention. The development of small molecule inhibitors or activators targeting the Khib regulatory enzymes represents a promising strategy for novel drug discovery. A deeper understanding of the mechanisms underlying Khib-mediated regulation will be instrumental in harnessing its therapeutic potential.

References

The Metabolic Crossroads of 2-Hydroxyisobutyryl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Intermediate Linking Xenobiotic Degradation, Central Metabolism, and Epigenetic Regulation.

This technical guide provides a comprehensive overview of the metabolic pathways involving 2-hydroxyisobutyryl-CoA (2-HIB-CoA), a pivotal intermediate in both bacterial catabolism and eukaryotic regulatory processes. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic reactions, presents available quantitative data, outlines key experimental methodologies, and visualizes the intricate molecular pathways.

Introduction to this compound

2-Hydroxyisobutyric acid (2-HIBA) and its activated form, 2-HIB-CoA, have emerged as molecules of significant interest at the intersection of environmental microbiology and human health. Initially identified as a key intermediate in the bacterial degradation of fuel oxygenates like methyl tert-butyl ether (MTBE), its role has expanded to include being a precursor for a crucial post-translational modification: lysine 2-hydroxyisobutyrylation (Khib). This modification is increasingly recognized for its regulatory function in fundamental cellular processes, including glycolysis.

This guide will explore the primary metabolic fates of 2-HIB-CoA, focusing on two distinct bacterial degradation pathways and its connection to epigenetic regulation in eukaryotes.

Bacterial Metabolism of this compound

In bacteria, 2-HIBA is first activated to its CoA thioester, 2-HIB-CoA, a reaction catalyzed by 2-HIBA-CoA ligase (HCL). From this central intermediate, two primary degradation pathways have been characterized: a mutase-dependent pathway and a lyase-dependent pathway.

The Mutase-Dependent Pathway

Certain bacteria, such as Aquincola tertiaricarbonis, utilize a coenzyme B12-dependent this compound mutase (HCM) to isomerize 2-HIB-CoA to (S)-3-hydroxybutyryl-CoA.[1] This reaction effectively channels a xenobiotic-derived metabolite into the conventional β-oxidation pathway for fatty acid metabolism.[2] The HCM enzyme is a heterodimer, composed of a large substrate-binding subunit (HcmA) and a smaller coenzyme B12-binding subunit (HcmB).[1]

The overall transformation in this pathway is as follows:

2-Hydroxyisobutyric acid + ATP + CoA → this compound + AMP + PPi this compound ⇌ (S)-3-Hydroxybutyryl-CoA

Mutase_Pathway Mutase-Dependent Degradation of 2-HIBA HIBA 2-Hydroxyisobutyric Acid HIB_CoA This compound HIBA->HIB_CoA 2-HIBA-CoA Ligase (HCL) + ATP, + CoA HBT_CoA (S)-3-Hydroxybutyryl-CoA HIB_CoA->HBT_CoA this compound Mutase (HCM) (Coenzyme B12-dependent) Beta_Oxidation β-Oxidation HBT_CoA->Beta_Oxidation

Mutase-dependent pathway of 2-HIBA degradation.

The Lyase-Dependent Pathway

An alternative degradation route, identified in actinobacteria such as Actinomycetospora chiangmaiensis, involves the cleavage of 2-HIB-CoA by a thiamine pyrophosphate (TPP)-dependent this compound lyase.[3] This enzyme catalyzes the breakdown of 2-HIB-CoA into acetone and formyl-CoA.[3] The formyl-CoA is subsequently hydrolyzed to formate, which can be oxidized to CO2, while acetone enters its own specific degradation pathway.[4]

The enzymatic steps in this pathway are:

2-Hydroxyisobutyric acid + ATP + CoA → this compound + AMP + PPi this compound → Acetone + Formyl-CoA Formyl-CoA + H₂O → Formate + CoA

Lyase_Pathway Lyase-Dependent Degradation of 2-HIBA HIBA 2-Hydroxyisobutyric Acid HIB_CoA This compound HIBA->HIB_CoA 2-HIBA-CoA Ligase (HCL) + ATP, + CoA Acetone Acetone HIB_CoA->Acetone this compound Lyase (TPP-dependent) Formyl_CoA Formyl-CoA HIB_CoA->Formyl_CoA this compound Lyase (TPP-dependent) Acetone_Deg Acetone Degradation Acetone->Acetone_Deg Formate Formate Formyl_CoA->Formate Thioesterase CO2 CO₂ Formate->CO2 Formate Dehydrogenase

Lyase-dependent pathway of 2-HIBA degradation.

Eukaryotic Significance: Lysine 2-Hydroxyisobutyrylation

In eukaryotes, 2-HIB-CoA serves as the donor molecule for lysine 2-hydroxyisobutyrylation (Khib), a post-translational modification found on histones and other proteins.[5] This modification is catalyzed by acetyltransferases such as p300 and is implicated in the regulation of gene expression and cellular metabolism.[6] Notably, Khib has been shown to regulate glycolysis by modifying key glycolytic enzymes.[6] The "writers" (transferases like p300) and "erasers" (deacylases like HDAC2 and HDAC3) of this modification dynamically control the Khib landscape within the cell.[5]

Khib_Pathway 2-HIB-CoA and Lysine 2-Hydroxyisobutyrylation HIBA 2-Hydroxyisobutyrate HIB_CoA This compound HIBA->HIB_CoA Acyl-CoA Synthetase Khib_Protein 2-Hydroxyisobutyrylated Protein HIB_CoA->Khib_Protein p300 (Writer) Protein Protein (e.g., Histone, Glycolytic Enzyme) Khib_Protein->Protein HDAC2/3 (Erasers) Regulation Regulation of Gene Expression & Metabolic Pathways Khib_Protein->Regulation

The role of 2-HIB-CoA in lysine 2-hydroxyisobutyrylation.

Quantitative Data

Quantitative analysis of the this compound metabolic pathway is crucial for understanding its dynamics and regulation. Below are tables summarizing available kinetic data for key enzymes and representative intracellular concentrations of related short-chain acyl-CoAs.

Table 1: Kinetic Parameters of Key Enzymes in 2-HIB-CoA Metabolism

EnzymeOrganismSubstrateK_m_ (µM)V_max_ or k_cat_Catalytic Efficiency (s⁻¹mM⁻¹)Reference
This compound Mutase (HCM)Aquincola tertiaricarbonisThis compound31 ± 40.8 ± 0.03 U/mg-[1]
(S)-3-Hydroxybutyryl-CoA15 ± 21.1 ± 0.04 U/mg-[1]
This compound LyaseActinomycetospora chiangmaiensisThis compound~1201.3 s⁻¹~11[1]

Table 2: Representative Intracellular Concentrations of Short-Chain Acyl-CoAs in Bacteria

MetaboliteConcentration (nmol/g dry cell weight)Reference
Acetyl-CoAup to 230[7]
Malonyl-CoA~50-100[7]
Succinyl-CoA~100-150[7]
Butyryl/Isobutyryl-CoA~20-50[7]

Experimental Protocols

Accurate measurement of 2-HIB-CoA and its related metabolites requires robust experimental procedures. This section details methodologies for sample preparation, metabolite quantification, and enzyme activity assays.

Sample Preparation for Acyl-CoA Analysis

Objective: To quench cellular metabolism rapidly and extract acyl-CoAs for subsequent analysis.

Method 1: Sulfosalicylic Acid (SSA) Extraction [5]

  • Quenching: Rapidly quench cell cultures by adding the cell suspension to a pre-chilled solution of 5-sulfosalicylic acid (SSA) to a final concentration of 5% (w/v).

  • Cell Lysis: Subject the cell suspension to freeze-thaw cycles or sonication to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Storage: Store the extracts at -80°C until analysis.

Method 2: Organic Solvent Extraction [2]

  • Quenching and Extraction: Rapidly mix the cell culture with a pre-chilled (-20°C) extraction solvent mixture of acetonitrile/methanol/water (40:40:20, v/v/v).

  • Incubation: Incubate the mixture on ice for 15 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

Sample_Prep_Workflow Workflow for Acyl-CoA Sample Preparation Start Cell Culture Quench Rapid Quenching (e.g., cold SSA or organic solvent) Start->Quench Lysis Cell Lysis (Freeze-thaw or Sonication) Quench->Lysis Centrifuge Centrifugation to Remove Debris Lysis->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

References

The Role of 2-Hydroxyisobutyryl-CoA in Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 2-hydroxyisobutyryl-CoA (2-HIB-CoA) in gene regulation. It is designed for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of epigenetic control and its implications for human health and disease. This document summarizes key quantitative data, details experimental protocols, and visualizes the central signaling pathways and workflows.

Introduction to this compound and Lysine 2-Hydroxyisobutyrylation (Khib)

This compound is a crucial metabolic intermediate that serves as the donor for a recently discovered post-translational modification (PTM) known as lysine 2-hydroxyisobutyrylation (Khib).[1] This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of lysine residues on histone and non-histone proteins. Khib is an evolutionarily conserved and widespread histone mark, similar to the well-studied lysine acetylation (Kac).[2][3] It is increasingly recognized as a significant player in the regulation of chromatin structure and gene expression.[4]

The addition of the 2-hydroxyisobutyryl moiety neutralizes the positive charge of the lysine residue and introduces a bulkier group than an acetyl group, which can impact protein structure and interactions. This modification has been shown to be associated with active gene transcription and is implicated in various cellular processes, including metabolism, cell cycle, and DNA repair.[1][2]

Quantitative Analysis of 2-Hydroxyisobutyrylation

Quantitative proteomics has been instrumental in identifying thousands of Khib sites on both histone and non-histone proteins and in quantifying their changes under various conditions. These studies have provided valuable insights into the regulatory roles of Khib.

Global Profiling of Khib Sites

Mass spectrometry-based proteomics has enabled the identification of a vast number of Khib sites across different species and cell types.

Organism/Cell LineNumber of Identified Khib SitesNumber of Khib-modified ProteinsReference
Human (HEK293T) - Tip60 Overexpression35021050[5]
Human (HCT116) - p300 targeted149-[2]
Human Pancreatic Cancer--[6][7]
Saccharomyces cerevisiae--[8][9]
Arabidopsis thaliana41 (on histones)-[10][11]
Regulation of Khib Levels by Writers and Erasers

The levels of Khib are dynamically regulated by "writer" enzymes that add the modification and "eraser" enzymes that remove it.

EnzymeTypeOrganism/Cell LineKey FindingsReference
p300WriterHuman (HCT116, HEK293T)Deletion of p300 significantly reduces Khib levels on glycolytic enzymes. Only 6 of 149 p300-targeted Khib sites overlap with p300-targeted Kac sites.[2][3][12]
Tip60WriterHuman (HEK293T)Overexpression of Tip60 led to the identification of 536 new Khib sites and a >2-fold increase in 13 Khib sites.[5][13]
HDAC2/HDAC3EraserHumanKnockdown of HDAC2 or HDAC3 increases global histone Khib levels.[1]
Rpd3p/Hos3pEraserSaccharomyces cerevisiaeRequired for the removal of H4K8hib during glucose starvation.[8][9]
HDA6/HDA9EraserArabidopsis thalianaInvolved in removing histone Khib marks.[10][11]
Khib in Response to Cellular Metabolism

Khib is intricately linked to cellular metabolism, particularly glucose homeostasis.

ConditionOrganism/Cell LineKey Quantitative ChangeReference
Low glucose (0.2%) vs. Normal glucose (2%)Saccharomyces cerevisiaeDiminished levels of H4K8hib.[8][9]
Dark-induced starvationArabidopsis thalianaChanges in Khib on genes involved in sugar metabolism and phenylpropanoid biosynthesis.[10][11]

Signaling Pathways Involving this compound

The regulation of gene expression by 2-HIB-CoA is mediated through a signaling pathway that connects cellular metabolism to epigenetic modifications.

Metabolic Regulation of Khib Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of 2-HIB-CoA and Khib in gene regulation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Khib

This protocol is adapted from established methods for histone modification ChIP-seq.[14][15][16][17][18]

Objective: To identify the genome-wide distribution of a specific histone Khib mark.

Materials:

  • Cells or tissues of interest

  • Formaldehyde (11% solution)

  • Glycine (2.5 M)

  • PBS (phosphate-buffered saline)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Micrococcal nuclease or sonicator

  • Antibody specific for the Khib mark of interest

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Library preparation kit for sequencing

Procedure:

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with 0.125 M glycine for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Fragmentation:

    • Lyse cells to release nuclei.

    • Lyse nuclei to release chromatin.

    • Fragment chromatin to a size range of 200-800 bp using either enzymatic digestion (micrococcal nuclease) or mechanical shearing (sonication).

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the histone Khib mark.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A to remove RNA and Proteinase K to digest proteins.

  • DNA Purification and Library Preparation:

    • Purify the ChIP DNA using a DNA purification kit.

    • Prepare a sequencing library from the purified DNA according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of the genome enriched for the Khib mark.

ChIP_seq_Workflow Start Cells/Tissues Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell & Nuclear Lysis Crosslinking->Lysis Fragmentation 3. Chromatin Fragmentation (Sonication/Enzymatic) Lysis->Fragmentation IP 4. Immunoprecipitation (Khib Antibody) Fragmentation->IP Washes 5. Washes IP->Washes Elution 6. Elution & Reverse Cross-linking Washes->Elution Purification 7. DNA Purification Elution->Purification LibraryPrep 8. Library Preparation Purification->LibraryPrep Sequencing 9. High-Throughput Sequencing LibraryPrep->Sequencing Analysis 10. Data Analysis (Alignment, Peak Calling) Sequencing->Analysis End Genome-wide Khib Map Analysis->End

ChIP-seq Experimental Workflow
Mass Spectrometry-based Proteomics for Khib Site Identification and Quantification

This protocol outlines a general workflow for the identification and quantification of Khib sites.[4][19][20][21][22][23][24]

Objective: To identify and quantify Khib sites on a proteome-wide scale.

Materials:

  • Protein samples (cell lysates, tissues, or purified histones)

  • Lysis buffer with protease and deacetylase inhibitors

  • Acetone or TCA for protein precipitation

  • DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) for reduction

  • Iodoacetamide (IAA) for alkylation

  • Trypsin or other proteases

  • Affinity enrichment matrix with anti-Khib antibody

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Protein Extraction and Digestion:

    • Extract proteins from the sample using a suitable lysis buffer.

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate cysteine residues with IAA.

    • Digest proteins into peptides using trypsin.

  • Khib Peptide Enrichment:

    • Incubate the peptide mixture with an anti-Khib antibody coupled to beads for affinity enrichment of Khib-containing peptides.

    • Wash the beads to remove non-specifically bound peptides.

    • Elute the enriched Khib peptides.

  • LC-MS/MS Analysis:

    • Separate the enriched peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptide sequences and the location of the Khib modification from the MS/MS spectra.

    • For quantitative analysis, use methods like label-free quantification, SILAC (stable isotope labeling with amino acids in cell culture), or TMT (tandem mass tags) to compare the abundance of Khib peptides between different samples.

MS_Proteomics_Workflow Start Protein Sample Extraction 1. Protein Extraction Start->Extraction Digestion 2. Reduction, Alkylation, & Digestion Extraction->Digestion Enrichment 3. Khib Peptide Enrichment (Affinity Chromatography) Digestion->Enrichment LC_MS 4. LC-MS/MS Analysis Enrichment->LC_MS DataAnalysis 5. Database Search & Quantification LC_MS->DataAnalysis End Identified & Quantified Khib Sites DataAnalysis->End

Mass Spectrometry Proteomics Workflow

Conclusion and Future Directions

The study of this compound and its role in gene regulation through lysine 2-hydroxyisobutyrylation is a rapidly evolving field. The evidence strongly suggests that Khib is a critical epigenetic mark that links cellular metabolism to the control of gene expression. The development of advanced proteomics and genomics techniques has been pivotal in uncovering the widespread nature and functional significance of this modification.

Future research will likely focus on:

  • Identifying the full complement of Khib writers, erasers, and readers.

  • Elucidating the precise molecular mechanisms by which Khib influences chromatin structure and transcription.

  • Investigating the role of Khib in a broader range of physiological and pathological processes.

  • Developing small molecule modulators of Khib writers and erasers as potential therapeutic agents.

This technical guide provides a solid foundation for researchers and professionals seeking to understand and investigate the function of 2-HIB-CoA in gene regulation. The provided data, protocols, and pathway diagrams serve as a valuable resource for designing experiments and interpreting results in this exciting area of research.

References

2-Hydroxyisobutyryl-CoA: A Precursor to a Novel Post-Translational Modification Shaping Cellular Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-translational modifications (PTMs) are critical regulatory mechanisms that dramatically expand the functional capacity of the proteome. Among the more recently discovered PTMs is lysine 2-hydroxyisobutyrylation (Khib), a dynamic and widespread modification that has been identified on both histone and non-histone proteins across various species, from bacteria to humans. This modification arises from the metabolic intermediate 2-hydroxyisobutyryl-Coenzyme A (2-HiBCoA) and is implicated in a diverse array of cellular processes, including gene transcription, metabolism, and cellular signaling. The reversible nature of Khib, governed by specific "writer" and "eraser" enzymes, positions it as a key regulatory hub in cellular function and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of 2-HiBCoA-mediated Khib, detailing the enzymatic machinery, its functional consequences, and methodologies for its study.

Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)

Lysine 2-hydroxyisobutyrylation is a PTM where a 2-hydroxyisobutyryl group is covalently attached to the ε-amino group of a lysine residue.[1][2] This modification is derived from 2-hydroxyisobutyryl-CoA, a metabolite linked to various cellular metabolic pathways.[1][2] The addition of the 2-hydroxyisobutyryl moiety neutralizes the positive charge of the lysine residue and introduces a hydroxyl group, which can potentially participate in hydrogen bonding.[3] These changes can lead to alterations in protein structure, protein-protein interactions, and enzymatic activity.

Khib has been identified on a multitude of proteins, with a significant enrichment in those involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, as well as in protein synthesis and degradation machinery.[1][4] This broad distribution suggests a fundamental role for Khib in cellular homeostasis.

The Enzymatic Machinery of 2-Hydroxyisobutyrylation

The levels of Khib are dynamically regulated by the opposing activities of "writer" enzymes that install the modification and "eraser" enzymes that remove it.

"Writers": Lysine 2-Hydroxyisobutyryltransferases

The primary enzymes responsible for catalyzing the transfer of the 2-hydroxyisobutyryl group from 2-HiBCoA to lysine residues are the histone acetyltransferases (HATs) p300 (also known as EP300) and Tip60 (KAT5) .[5]

  • p300/CBP: These closely related transcriptional co-activators are known to have broad substrate specificity. Studies have shown that p300 can utilize 2-HiBCoA as a cofactor to directly 2-hydroxyisobutyrylate histones and non-histone proteins.[6] The activity of p300/CBP is regulated by various upstream signaling pathways through post-translational modifications like phosphorylation and by protein-protein interactions.[7][8]

  • Tip60: A member of the MYST family of HATs, Tip60 has also been identified as a potent lysine 2-hydroxyisobutyryltransferase.[5] Interestingly, p300 and Tip60 appear to have distinct substrate specificities, suggesting they regulate different cellular processes through Khib.[5] The interplay between p300 and Tip60, including their mutual acetylation, can further fine-tune their activities and substrate selection.[9]

"Erasers": Lysine De-2-hydroxyisobutyrylases

The removal of the Khib mark is primarily carried out by class I histone deacetylases (HDACs).

  • HDAC2 and HDAC3: In mammalian cells, HDAC2 and HDAC3 have been identified as the major erasers of Khib.[1] Knockdown of these HDACs leads to an increase in global Khib levels.[1] The activity of HDAC3 is tightly regulated through its association with co-repressor complexes, such as NCoR/SMRT, and by post-translational modifications like phosphorylation.[10][11]

Quantitative Insights into 2-Hydroxyisobutyrylation

Proteomic studies have begun to quantify the extent and dynamics of Khib in various biological contexts.

Organism/Cell TypeNumber of Khib Sites IdentifiedNumber of Khib Proteins IdentifiedKey FindingsReference
Human Pancreatic Cancer10,3672,325Khib is widespread in pancreatic cancer and enriched in metabolic pathways. Inhibiting the Khib writer Tip60 suppressed cancer cell proliferation.[2][4]
Wheat (Triticum aestivum)3,0041,104Khib is a widespread PTM in wheat, with enrichment in proteins related to ribosome activity and photosynthesis.[12]
Botrytis cinerea5,3981,181Khib is prevalent in this plant pathogen and may play a role in its pathogenicity.[13]
Maize (Zea mays)2,066728Khib levels increase upon fungal infection, and the modification is implicated in plant defense responses.[14]
Human Cells (Tip60 OE)3,5021,050Overexpression of Tip60 led to a significant increase in global Khib, with 13 sites showing a >2-fold increase.[5]

Functional Roles of 2-Hydroxyisobutyrylation

Khib plays a regulatory role in a multitude of cellular processes, with its impact on metabolism and gene regulation being particularly well-documented.

Regulation of Metabolism

A significant number of enzymes involved in central carbon metabolism are modified by Khib.[4]

  • Glycolysis: Several key glycolytic enzymes are targets of p300-mediated Khib.[6] For example, 2-hydroxyisobutyrylation of enolase 1 (ENO1) has been shown to be crucial for its catalytic activity.[6] Deletion of p300 leads to reduced Khib on glycolytic enzymes, impaired glycolysis, and increased sensitivity to glucose depletion.[6]

Gene Transcription and Chromatin Remodeling

Khib is a prevalent modification on histone proteins and is associated with active gene transcription.[3][15] The unique structural properties of the Khib mark may influence chromatin structure and the recruitment of regulatory proteins. The interplay between Khib and other histone modifications, such as acetylation, appears to be important for fine-tuning gene expression.[14]

DNA Repair

Several proteins involved in DNA double-strand break repair, such as those in the DNA-PK-Ku-eIF2-NF90-NF45 complex, are known to be 2-hydroxyisobutyrylated.[1] This suggests a potential role for Khib in maintaining genomic stability, although the precise mechanisms are still under investigation.

Signaling Pathways and Logical Relationships

The regulation and downstream effects of 2-hydroxyisobutyrylation can be visualized as a series of interconnected pathways.

Khib_Pathway Metabolites Metabolic Precursors (e.g., Amino Acids, Glucose) HiBCoA This compound Metabolites->HiBCoA Metabolism p300_Tip60 p300 / Tip60 (Writers) HiBCoA->p300_Tip60 Substrate Protein_Khib Protein-Lys(Khib) p300_Tip60->Protein_Khib 2-Hydroxyisobutyrylation HDAC2_3 HDAC2 / HDAC3 (Erasers) Protein_unmod Protein-Lys HDAC2_3->Protein_unmod De-2-hydroxyisobutyrylation Downstream Downstream Effects: - Altered Enzyme Activity - Changed Protein Interactions - Modified Gene Expression Protein_Khib->Downstream Upstream_Signals Upstream Signals (e.g., Nutrient Status, Stress) Upstream_Signals->p300_Tip60 Regulation Upstream_Signals->HDAC2_3 Regulation

Core regulatory pathway of protein 2-hydroxyisobutyrylation.

Glycolysis_Regulation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ENO1_unmod ENO1 ENO1_unmod->Glycolysis Inactive/Less Active p300 p300 ENO1_Khib ENO1-Khib ENO1_Khib->Glycolysis Active p300->ENO1_Khib 2-Hydroxyisobutyrylates HiBCoA 2-HiBCoA HiBCoA->p300 Substrate Nutrient_Status High Nutrient Status Nutrient_Status->p300 Activates

Regulation of glycolysis by p300-mediated 2-hydroxyisobutyrylation of ENO1.

Experimental Protocols for the Study of 2-Hydroxyisobutyrylation

The identification and quantification of Khib sites rely heavily on mass spectrometry-based proteomics. Below is a generalized workflow and key considerations for these experiments.

Experimental Workflow

Khib_Workflow Start Cell/Tissue Homogenization Extraction Protein Extraction Start->Extraction Digestion Protein Digestion (e.g., Trypsin) Extraction->Digestion Enrichment Affinity Enrichment of Khib Peptides (anti-Khib antibody) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis and Bioinformatics LCMS->DataAnalysis End Identification and Quantification of Khib Sites DataAnalysis->End

General workflow for proteomic analysis of 2-hydroxyisobutyrylation.
Detailed Methodologies

A. Protein Extraction and Digestion:

  • Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and modifications. A common lysis buffer is RIPA buffer, but the specific composition may need to be optimized for the target proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA) to prevent refolding.

  • In-solution or In-gel Digestion:

    • In-solution: Precipitate proteins with acetone or TCA, then resuspend and digest with a protease like trypsin.

    • In-gel: Separate proteins by SDS-PAGE, excise the protein bands of interest, and perform in-gel digestion with trypsin. This is useful for reducing sample complexity.

B. Affinity Enrichment of Khib Peptides:

  • Antibody Conjugation: Use a high-quality pan-specific anti-Khib antibody conjugated to agarose or magnetic beads.

  • Immunoprecipitation (IP): Incubate the digested peptide mixture with the antibody-conjugated beads. A common IP buffer is NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[12]

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the enriched Khib peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).

C. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the enriched peptides using reverse-phase liquid chromatography (LC) with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) to generate gas-phase peptide ions.

    • MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the eluting peptides.

    • MS2 Fragmentation: Select precursor ions for fragmentation using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • MS2 Scan: Analyze the fragment ions to determine the peptide sequence and the location of the Khib modification.

    • Key Parameters:

      • Mass Accuracy: High mass accuracy (<10 ppm) is crucial for confident peptide identification.

      • Resolution: High resolution in both MS1 and MS2 scans helps to distinguish between isobaric species.

      • Dynamic Exclusion: This feature prevents the repeated fragmentation of highly abundant peptides, allowing for the detection of lower abundance species.

D. Data Analysis:

  • Database Searching: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS2 spectra against a protein sequence database. Specify 2-hydroxyisobutyrylation of lysine as a variable modification.

  • Localization of Modification Sites: Utilize algorithms within the search software to confidently assign the Khib modification to a specific lysine residue within a peptide.

  • Quantification: For quantitative proteomics, use label-free or stable isotope labeling methods (e.g., SILAC, TMT) to compare the abundance of Khib peptides between different samples.

  • Bioinformatics Analysis: Perform functional enrichment analysis (e.g., GO, KEGG pathways) on the identified Khib-modified proteins to gain insights into the biological processes regulated by this modification.

Conclusion and Future Directions

The discovery of this compound as a precursor to a widespread post-translational modification has opened up new avenues of research in cellular regulation. The intricate interplay between metabolism, Khib writers and erasers, and downstream effector proteins highlights the complexity and elegance of cellular signaling. For researchers and drug development professionals, understanding the nuances of Khib offers exciting opportunities. The development of specific inhibitors or activators of the enzymes that regulate Khib could provide novel therapeutic strategies for a range of diseases, including cancer and metabolic disorders.

Future research will likely focus on elucidating the full spectrum of Khib-modified proteins and their precise functional roles, uncovering the upstream signaling pathways that control the Khib machinery in response to various stimuli, and developing tools for the site-specific manipulation of Khib to dissect its physiological consequences. This in-depth technical guide serves as a foundational resource for those looking to explore this rapidly evolving and significant area of post-translational modification research.

References

The Emerging Role of Lysine 2-Hydroxyisobutyrylation (Khib) in Cellular Metabolism and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) that is increasingly recognized as a critical regulator of diverse cellular processes. This technical guide provides an in-depth overview of the core functions of Khib in cellular metabolism and signaling. We summarize the current understanding of the enzymatic machinery that governs Khib dynamics, its profound impact on metabolic pathways, particularly glycolysis, and its emerging role in cellular signaling cascades. This guide also presents detailed experimental protocols for the identification and characterization of Khib sites and discusses the therapeutic potential of targeting Khib-modifying enzymes in various diseases, including cancer.

Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)

First identified in 2014, lysine 2-hydroxyisobutyrylation is a novel PTM involving the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[1][2] This modification is distinct from other well-characterized PTMs like acetylation and methylation in its chemical structure and regulatory functions.[2] Khib is a widespread modification found in prokaryotes and eukaryotes, including humans, mice, and plants, highlighting its conserved biological importance.[3][4] Proteomic studies have identified thousands of Khib sites on a multitude of proteins, suggesting its involvement in a wide array of cellular functions.[3][5]

The installation and removal of Khib are dynamically regulated by specific enzymes, often referred to as "writers" and "erasers." The primary known writers of Khib are the histone acetyltransferases (HATs) p300/CBP and Tip60, which utilize 2-hydroxyisobutyryl-CoA as a cofactor.[3][6] Conversely, the erasers responsible for removing this modification are class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3.[3] The interplay between these writers and erasers dictates the cellular "Khib-ome" and its downstream functional consequences.

Khib in Cellular Metabolism

A significant body of evidence points to a central role for Khib in the regulation of cellular metabolism.[4][7] This is underscored by the high prevalence of Khib modifications on metabolic enzymes.[7]

Glycolysis and Gluconeogenesis

Khib has a profound impact on glycolysis, the central pathway for glucose metabolism.[6][7] Several key glycolytic enzymes have been identified as substrates for Khib, and this modification can directly modulate their enzymatic activity.[6][7] For instance, the writer p300 has been shown to 2-hydroxyisobutyrylate and enhance the activity of Enolase 1 (ENO1), a crucial enzyme in the glycolytic pathway.[6][7] Deletion or inhibition of p300 leads to reduced Khib levels on ENO1, decreased enzymatic activity, and impaired glycolysis.[6]

Tricarboxylic Acid (TCA) Cycle

Beyond glycolysis, Khib has been implicated in the regulation of the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration.[4] Proteomic analyses have revealed that numerous enzymes within the TCA cycle are modified by Khib, suggesting a potential regulatory role in mitochondrial energy production.[4]

Khib in Cellular Signaling

The role of Khib in cellular signaling is an emerging area of research. While direct Khib modification of core signaling proteins is still being investigated, the involvement of the Khib writers (p300/CBP) and erasers (HDACs) in major signaling pathways provides a strong link.

MAPK and PI3K-Akt Signaling Pathways

The p300/CBP coactivators are known to be integral components of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathways, which regulate cell proliferation, survival, and differentiation.[8][9][10] p300/CBP can be phosphorylated and activated by kinases in these pathways, and in turn, they can acetylate and regulate the activity of key signaling components.[8] Given that p300/CBP also function as Khib writers, it is plausible that Khib plays a role in modulating these critical signaling cascades, although direct evidence is still emerging.

Crosstalk with Other PTMs

Cellular signaling is often orchestrated by a complex interplay between different PTMs. There is growing evidence of crosstalk between Khib and other modifications, particularly phosphorylation.[11][12] Phosphorylation events can influence the recruitment of Khib writers and erasers to specific substrates, and conversely, Khib may alter the accessibility of protein kinases or phosphatases to their targets.[11] This intricate crosstalk adds another layer of complexity to the regulatory landscape of cellular signaling.

Data Presentation: Quantitative Khib Proteomics

Quantitative proteomics has been instrumental in elucidating the dynamics of the Khib-ome in response to various stimuli and in different disease states. Below are tables summarizing representative quantitative proteomics data.

ProteinKhib SiteFold Change (Condition vs. Control)Biological ProcessReference
ENO1K281>1.5 (High Glucose)Glycolysis[6]
PKMMultiple>1.5 (Tumor vs. Normal)Glycolysis[13]
GAPDHMultiple>1.5 (Tumor vs. Normal)Glycolysis[13]
LDHAMultiple>1.2 (LHON vs. Control)Glycolysis[1][14]
TPI1Multiple>1.5 (After Running)Glycolysis[13]

Table 1: Differentially 2-hydroxyisobutyrylated proteins in metabolic pathways.

ProteinKhib Site(s)Fold Change (Tip60 OE vs. WT)Cellular ComponentReference
RPS3Multiple>2.0Ribosome[3]
HNRNPA1Multiple>2.0Nucleus[3]
EEF2Multiple>2.0Cytoplasm[3]
MYH994 sitesNot specifiedCytoskeleton[3]

Table 2: Proteins with significantly altered Khib levels upon Tip60 overexpression.

Experimental Protocols

Protocol for Khib Proteomics: Immunoaffinity Enrichment and LC-MS/MS

This protocol outlines the key steps for identifying and quantifying Khib sites from cell or tissue lysates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Khib Peptide Enrichment cluster_analysis Analysis ProteinExtraction Protein Extraction & Quantification ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation TrypsinDigestion Trypsin Digestion ReductionAlkylation->TrypsinDigestion Immunoaffinity Immunoaffinity Enrichment (anti-Khib antibody beads) TrypsinDigestion->Immunoaffinity Washing Washing Immunoaffinity->Washing Elution Elution Washing->Elution LCMS LC-MS/MS Analysis Elution->LCMS DataAnalysis Database Search & Quantification LCMS->DataAnalysis

Figure 1: Workflow for Khib proteomics.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.[12][15]

  • Khib Peptide Enrichment:

    • Incubate the peptide mixture with pre-washed anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.[3]

    • Wash the beads extensively to remove non-specifically bound peptides.[3]

    • Elute the enriched Khib-containing peptides using an acidic solution (e.g., 0.1% trifluoroacetic acid).[3]

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[3][16]

    • Acquire data in a data-dependent acquisition (DDA) mode.[3]

  • Data Analysis:

    • Search the raw MS/MS data against a relevant protein database using software such as MaxQuant or Proteome Discoverer.

    • Specify Khib of lysine as a variable modification.

    • Perform label-free or label-based quantification to determine the relative abundance of Khib peptides between samples.

Protocol for In Vitro Khib Assay

This protocol describes how to perform an in vitro 2-hydroxyisobutyrylation reaction using recombinant p300.

invitro_khib_assay cluster_reaction_setup Reaction Setup cluster_incubation Incubation cluster_detection Detection Components Combine: - Recombinant p300 - Substrate protein/peptide - this compound - Reaction Buffer Incubate Incubate at 30°C for 1-2 hours Components->Incubate StopReaction Stop reaction (e.g., with SDS-PAGE buffer) Incubate->StopReaction WesternBlot Western Blot with anti-Khib antibody StopReaction->WesternBlot MSAnalysis Mass Spectrometry Analysis StopReaction->MSAnalysis

Figure 2: In vitro Khib assay workflow.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT):

      • Recombinant p300 enzyme.

      • Substrate protein or peptide.

      • This compound.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Analyze the reaction products by Western blotting using a pan-Khib antibody or a site-specific Khib antibody.

    • Alternatively, for site-specific analysis, the reaction mixture can be processed for mass spectrometry.

Khib in Drug Development

The pivotal role of Khib in cellular metabolism and its dysregulation in diseases like cancer have positioned the enzymes that control this PTM as attractive therapeutic targets.[2][17]

Targeting Khib Writers (p300/CBP)

Inhibitors of p300/CBP have been developed and are being investigated for their anti-cancer properties.[18][19] These inhibitors can block the catalytic activity of p300/CBP, leading to a reduction in both acetylation and 2-hydroxyisobutyrylation of their substrates.[18] For example, the p300/CBP inhibitor A-485 has been shown to decrease global Khib levels and inhibit the proliferation of certain cancer cell lines.[19]

Targeting Khib Erasers (HDACs)

HDAC inhibitors are an established class of anti-cancer drugs.[20][21] While their primary mechanism of action is often attributed to the restoration of histone acetylation, their ability to increase global Khib levels by inhibiting HDAC2 and HDAC3 is an emerging area of interest.[3] The therapeutic consequences of elevating Khib levels via HDAC inhibition are currently under investigation.

drug_development cluster_writers Khib Writers cluster_erasers Khib Erasers p300 p300/CBP Protein Protein p300->Protein HDACs HDAC2/3 KhibProtein Khib-Protein HDACs->KhibProtein Protein->KhibProtein 2-HIB-CoA KhibProtein->Protein p300_inhibitor p300/CBP Inhibitors (e.g., A-485) p300_inhibitor->p300 inhibit TherapeuticEffect Therapeutic Effect (e.g., Anti-cancer) p300_inhibitor->TherapeuticEffect HDAC_inhibitor HDAC Inhibitors (e.g., Vorinostat) HDAC_inhibitor->HDACs inhibit HDAC_inhibitor->TherapeuticEffect glycolysis_regulation Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P PEP Phosphoenolpyruvate G3P->PEP Pyruvate Pyruvate PEP->Pyruvate ENO1 ENO1 note Khib on ENO1 enhances its catalytic activity, promoting the conversion of 2-phosphoglycerate to phosphoenolpyruvate. ENO1->note p300 p300/CBP p300->ENO1 Khib (+) HDACs HDAC2/3 HDACs->ENO1 de-Khib (-) mapk_khib cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription p300 p300/CBP ERK->p300 Activates note p300/CBP, as Khib writers, are coactivators in MAPK signaling. Direct Khib of MAPK components is under investigation. p300->note

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of epigenetic regulation, post-translational modifications (PTMs) of histones play a pivotal role in orchestrating gene expression and cellular function. Among the expanding catalog of these modifications, lysine 2-hydroxyisobutyrylation (Khib) has emerged as a significant and widespread mark with profound implications for cellular metabolism and gene regulation. This technical guide provides a comprehensive overview of 2-hydroxyisobutyryl-CoA (2-HiBCoA) as the donor for this modification and its intricate connection to histone marks. We delve into the discovery, prevalence, and functional significance of Khib, detailing the enzymatic machinery responsible for its addition ("writers") and removal ("erasers"). This guide presents quantitative data on the prevalence of Khib, detailed experimental protocols for its detection and analysis, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, molecular biology, and drug development, aiming to accelerate our understanding of this critical epigenetic modification and its potential as a therapeutic target.

Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)

First identified in 2014, lysine 2-hydroxyisobutyrylation (Khib) is a novel and evolutionarily conserved post-translational modification found on both histone and non-histone proteins in a wide range of organisms, from prokaryotes to eukaryotes.[1] This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, a process that utilizes 2-hydroxyisobutyryl-Coenzyme A (2-HiBCoA) as the acyl donor.[2][3]

Khib is recognized as an active histone mark, often associated with actively transcribed genes.[4] Its discovery has expanded our understanding of the crosstalk between cellular metabolism and epigenetic regulation, as the availability of 2-HiBCoA, a metabolite, directly influences the landscape of this histone modification.[3] Khib has been implicated in a variety of fundamental cellular processes, including glucose metabolism, amino acid synthesis, glycolysis, and DNA repair, highlighting its broad biological significance.[1][2]

The "Writers" and "Erasers" of Khib

The dynamic nature of Khib is maintained by the opposing actions of "writer" enzymes that install the mark and "eraser" enzymes that remove it.

  • Writers (Lysine 2-Hydroxyisobutyryltransferases): The primary enzymes responsible for catalyzing the transfer of the 2-hydroxyisobutyryl group from 2-HiBCoA to lysine residues are the histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) .[4] Another identified writer is Tip60 (KAT5) .[5][6] These enzymes exhibit promiscuous acyltransferase activity, utilizing various acyl-CoAs in addition to acetyl-CoA.

  • Erasers (De-2-hydroxyisobutyrylases): The removal of the Khib mark is primarily carried out by Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 .[2][5][6] This finding underscores the broader substrate specificity of these enzymes beyond deacetylation.

Quantitative Data on 2-Hydroxyisobutyrylation

The advent of high-resolution mass spectrometry has enabled the identification and quantification of thousands of Khib sites on a proteome-wide scale. The following tables summarize key quantitative findings from various studies.

Organism/Cell LineNumber of Khib Sites IdentifiedNumber of Khib-modified ProteinsReference
Human Pancreatic Cancer10,3672,325[5]
Proteus mirabilis4,7351,051
Candida albicans6,6591,438
Wheat (Triticum aestivum L.)3,0041,104
Rice (Oryza sativa)9,9162,512
Physcomitrella patens11,9763,001
HeLa Cells6,5481,725

Table 1: Summary of Identified Lysine 2-Hydroxyisobutyrylation Sites and Proteins in Various Organisms. This table highlights the widespread nature of Khib across different species and cell types.

EnzymeSubstrateKm (μM)kcat (min-1)kcat/Km (min-1μM-1)Reference
p300Isobutyryl-CoA1.1 ± 0.20.02 ± 0.0010.018
HDAC1Benzamide InhibitorKd (nM)kon (M-1s-1)koff (s-1)
HDAC2Benzamide InhibitorKd (nM)kon (M-1s-1)koff (s-1)

Table 2: Kinetic Parameters of Enzymes Involved in Lysine Acylation. Note: Direct kinetic data for p300 with this compound and for HDACs with 2-hydroxyisobutyrylated substrates are still emerging. The data for isobutyryl-CoA provides an approximation of p300's activity with short-chain acyl-CoAs. The kinetic constants for HDAC inhibitors illustrate the slow-binding nature of some inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study this compound and its associated histone marks.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Khib

This protocol outlines the steps for identifying the genomic localization of Khib.

  • Cell Cross-linking:

    • Grow cells to 80-90% confluency.

    • Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Sonication:

    • Resuspend cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Sonicate the cell lysate to shear the chromatin into fragments of 200-500 bp. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared chromatin with a Khib-specific antibody (e.g., PTM Biolabs, PTM-1401) or a control IgG overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

    • Prepare the DNA library for sequencing according to the manufacturer's instructions (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use peak-calling algorithms (e.g., MACS2) to identify regions of Khib enrichment.

    • Perform downstream analysis such as peak annotation, motif analysis, and correlation with gene expression data.

Mass Spectrometry for Khib Site Identification and Quantification

This protocol describes a general workflow for identifying and quantifying Khib sites on histones.

  • Histone Extraction:

    • Isolate nuclei from cells or tissues.

    • Extract histones using an acid extraction method (e.g., with 0.4 N H₂SO₄).

    • Precipitate the histones with trichloroacetic acid (TCA).

  • Protein Digestion:

    • Resuspend the histone pellet and digest with an appropriate protease (e.g., trypsin) overnight.

  • Enrichment of Khib Peptides:

    • Use a Khib-specific antibody to enrich for peptides containing the 2-hydroxyisobutyryl-lysine modification.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the MS/MS spectra against a protein database to identify the peptides and the location of the Khib modification. The mass shift for Khib is +86.0368 Da.

    • For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC) to compare the abundance of Khib peptides between different samples.

In Vitro Enzyme Activity Assays

p300 2-Hydroxyisobutyryltransferase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant p300, a histone H3 or H4 peptide substrate, this compound, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the 2-hydroxyisobutyrylated peptide using either MALDI-TOF mass spectrometry to observe the mass shift or by immunoblotting with a Khib-specific antibody.

HDAC De-2-hydroxyisobutyrylation Activity Assay:

  • Substrate Preparation: Synthesize a peptide substrate containing a 2-hydroxyisobutyrylated lysine residue.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant HDAC2 or HDAC3, the Khib peptide substrate, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection: Analyze the reaction products using HPLC or mass spectrometry to quantify the amount of the deacetylated peptide.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships involved in 2-hydroxyisobutyrylation.

Khib_Metabolic_Pathway cluster_metabolism Cellular Metabolism cluster_epigenetics Epigenetic Regulation cluster_downstream Downstream Effects Glucose Glucose Metabolic_Intermediates Metabolic_Intermediates Glucose->Metabolic_Intermediates Amino_Acids Amino_Acids Amino_Acids->Metabolic_Intermediates Fatty_Acids Fatty_Acids Fatty_Acids->Metabolic_Intermediates 2_Hydroxyisobutyrate 2_Hydroxyisobutyrate Metabolic_Intermediates->2_Hydroxyisobutyrate 2_HiBCoA This compound 2_Hydroxyisobutyrate->2_HiBCoA Acyl-CoA Synthetase? p300_CBP p300/CBP 2_HiBCoA->p300_CBP Histone_Lysine Histone_Lysine Khib_Histone 2-Hydroxyisobutyrylated Histone Lysine HDAC2_3 HDAC2/3 Khib_Histone->HDAC2_3 Removes Khib Chromatin_Remodeling Chromatin_Remodeling Khib_Histone->Chromatin_Remodeling p300_CBP->Khib_Histone Adds Khib HDAC2_3->Histone_Lysine Gene_Transcription Gene_Transcription Chromatin_Remodeling->Gene_Transcription Cellular_Processes Metabolism, DNA Repair, etc. Gene_Transcription->Cellular_Processes

Figure 1: Metabolic origin and epigenetic regulation of histone lysine 2-hydroxyisobutyrylation.

ChIP_seq_Workflow Start Start: Cells in Culture Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Sonication 3. Chromatin Sonication Lysis->Sonication Immunoprecipitation 4. Immunoprecipitation with anti-Khib Antibody Sonication->Immunoprecipitation Washing 5. Washes Immunoprecipitation->Washing Elution 6. Elution Washing->Elution Reverse_Crosslinking 7. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 8. DNA Purification Reverse_Crosslinking->DNA_Purification Library_Prep 9. Sequencing Library Preparation DNA_Purification->Library_Prep Sequencing 10. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 11. Data Analysis: Peak Calling, Annotation Sequencing->Data_Analysis End End: Genomic Map of Khib Data_Analysis->End

Figure 2: Experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Khib.

MS_Workflow Start Start: Histone Sample Digestion 1. Proteolytic Digestion (e.g., Trypsin) Start->Digestion Enrichment 2. Enrichment of Khib-containing Peptides Digestion->Enrichment LC 3. Liquid Chromatography Separation Enrichment->LC MS1 4. Mass Spectrometry (MS1): Precursor Ion Scan LC->MS1 Fragmentation 5. Fragmentation (MS2) MS1->Fragmentation MS2 6. Tandem Mass Spectrometry (MS2): Fragment Ion Scan Fragmentation->MS2 Data_Analysis 7. Data Analysis: Database Search, Site ID, Quantification MS2->Data_Analysis End End: Identified & Quantified Khib Sites Data_Analysis->End

Figure 3: Experimental workflow for Mass Spectrometry-based identification and quantification of Khib.

Conclusion and Future Directions

The discovery of lysine 2-hydroxyisobutyrylation has unveiled a new layer of complexity in the epigenetic regulation of gene expression and its interplay with cellular metabolism. The identification of p300/CBP and HDAC2/3 as the primary writers and erasers of this mark provides crucial targets for further investigation and potential therapeutic intervention. The methodologies outlined in this guide offer a robust framework for researchers to explore the functional consequences of Khib in various biological contexts.

Future research should focus on several key areas:

  • Elucidating the complete metabolic pathway of 2-HiBCoA synthesis in eukaryotes.

  • Determining the specific kinetic parameters of writers and erasers with 2-hydroxyisobutyrylated substrates.

  • Investigating the crosstalk between Khib and other post-translational modifications.

  • Developing specific inhibitors for the enzymes that regulate Khib to probe its function and assess its therapeutic potential in diseases such as cancer and metabolic disorders.

A deeper understanding of the mechanisms governing 2-hydroxyisobutyrylation will undoubtedly provide novel insights into the epigenetic control of cellular processes and may pave the way for the development of new diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Enzymes Involved in 2-Hydroxyisobutyryl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyryl-CoA (2-HIB-CoA) is a crucial metabolic intermediate situated at the crossroads of various cellular processes, including amino acid catabolism and post-translational protein modification. Its synthesis is intricately linked to the valine catabolic pathway and the isomerization of other hydroxyacyl-CoA molecules. Dysregulation of 2-HIB-CoA metabolism has been implicated in several metabolic disorders, making the enzymes responsible for its synthesis attractive targets for further research and therapeutic development. This technical guide provides a comprehensive overview of the core enzymes involved in 2-HIB-CoA synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways.

Core Enzymes and Pathways

The synthesis of this compound primarily occurs through two main pathways:

  • Valine Catabolism: The breakdown of the branched-chain amino acid valine produces 3-hydroxyisobutyryl-CoA, which can be a precursor to 2-HIB-CoA.

  • Isomerization of 3-Hydroxybutyryl-CoA: The direct conversion of 3-hydroxybutyryl-CoA to this compound is catalyzed by a specific mutase.

The key enzymes involved in these pathways are:

  • Enzymes of the Valine Catabolic Pathway:

    • Branched-chain aminotransferase (BCAT)

    • Branched-chain α-keto acid dehydrogenase complex (BCKDC)

    • Isobutyryl-CoA dehydrogenase

    • Methacrylyl-CoA hydratase (Crotonase)

    • 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH)

  • This compound Mutase

  • 2-Hydroxyisobutyric Acid-CoA Ligase (HCL)

This guide will focus on the enzymes directly producing or acting upon this compound and its immediate precursors.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganism/SourceSubstrateKm (µM)kcat (s-1)VmaxCatalytic Efficiency (kcat/Km) (s-1mM-1)Reference
This compound LyaseActinomycetospora chiangmaiensis DSM 45062This compound~120~1.3-~11[1]
This compound Mutase (HCM)Aquincola tertiaricarbonisThis compound3.0 ± 0.30.28 ± 0.011.1 ± 0.02 (U/mg)-[2][3]
This compound Mutase (HCM)Aquincola tertiaricarbonis(S)-3-Hydroxybutyryl-CoA2.5 ± 0.20.35 ± 0.011.4 ± 0.02 (U/mg)-[2][3]
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH)Human lymphoblastoid cells (mutant p.A96D)Methacrylyl-CoA20.1 ± 6.6---[4]
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH)Human lymphoblastoid cells (control)Methacrylyl-CoA3.7 ± 0.7---[4]

Table 2: Enzyme Activity Data

EnzymeOrganism/TissueConditionSpecific ActivityReference
This compound LyaseActinomycetospora chiangmaiensis DSM 45062 (crude extract)2-HIBA-grown cells2.9 ± 0.1 nmol min−1 mg protein−1[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Assay for 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Activity

This protocol is based on a coupled enzyme assay using crotonase with methacrylyl-CoA as a substrate.[4]

Materials:

  • Cell lysate (from patient lymphoblastoid cells or HEK293 cells transiently expressing HIBCH)

  • Solubilization buffer: 50 mM potassium phosphate (pH 7.5), 1 mM EDTA, 0.5% (w/v) Triton X-100, 0.1 mM phenylmethanesulfonyl fluoride (PMSF), 10 µM N-tosyl-l-phenylalanine chloromethyl ketone (TPCK), and 10 µg/mL leupeptin.

  • Assay cocktail: 100 mM Tris–HCl (pH 8.0), 1 mM EDTA, 0.1% (w/v) Triton X-100, and 0.1 mM 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB).

  • Methacrylyl-CoA (substrate)

  • Crotonase

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

  • Cell Lysis: Solubilize cells in the solubilization buffer.

  • Reaction Mixture: In a cuvette, prepare the assay cocktail.

  • Reaction Initiation: Start the reaction by adding the cell lysate (enzyme source), 0.2 mM methacrylyl-CoA, and crotonase (10 units/mL) to the assay cocktail at 30°C.

  • Measurement: Monitor the change in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate.

  • Calculation: One unit of HIBCH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute. The protein concentration of the cell lysate should be determined using a standard method like the Bradford assay to calculate the specific activity.

Protocol 2: HPLC-Based Assay for this compound Mutase Activity

This protocol is adapted from studies on the bacterial this compound mutase.[2][6][7]

Materials:

  • Purified this compound mutase (reconstituted from its subunits, HcmA and HcmB, if applicable).

  • Assay buffer: e.g., 50 mM potassium phosphate buffer (pH 6.6).

  • This compound (substrate).

  • Adenosylcobalamin (coenzyme B12), if required by the specific mutase.

  • HPLC system with a suitable reverse-phase column (e.g., C18).

  • Mobile phase appropriate for separating CoA esters.

  • Quenching solution (e.g., acidic solution like perchloric acid).

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, the purified mutase, and adenosylcobalamin (if needed). Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

  • Reaction Initiation: Start the reaction by adding the substrate, this compound.

  • Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to remove precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the HPLC system.

  • Data Analysis: Monitor the elution of the substrate (this compound) and the product (3-hydroxybutyryl-CoA) by detecting the absorbance at a suitable wavelength (e.g., 260 nm for the adenine moiety of CoA). Quantify the peak areas to determine the concentrations of the substrate and product over time. The initial reaction velocity can be calculated from the linear phase of product formation.

Protocol 3: Spectrophotometric Assay for 2-Hydroxyisobutyric Acid-CoA Ligase Activity

This is a general protocol for assaying CoA ligase activity by detecting the release of Coenzyme A using DTNB.[8][9]

Materials:

  • Purified 2-hydroxyisobutyric acid-CoA ligase.

  • Assay buffer: e.g., Tris-HCl or potassium phosphate buffer at the optimal pH for the enzyme.

  • 2-Hydroxyisobutyric acid (substrate).

  • ATP (co-substrate).

  • Coenzyme A (co-substrate).

  • MgCl2 (cofactor for ATP-dependent enzymes).

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, 2-hydroxyisobutyric acid, ATP, CoA, MgCl2, and DTNB.

  • Blank Measurement: Measure the background rate of DTNB reaction with any free thiols in the mixture before adding the enzyme.

  • Reaction Initiation: Start the reaction by adding the purified 2-hydroxyisobutyric acid-CoA ligase.

  • Measurement: Continuously monitor the increase in absorbance at 412 nm at a constant temperature. This increase corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate anion as DTNB reacts with the free CoA produced by the ligase reaction.

  • Calculation: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot using the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M-1cm-1 at pH 8.0).

Signaling Pathways and Regulation

The synthesis and levels of this compound are regulated by complex signaling networks, primarily through transcriptional control of the involved enzymes and through post-translational modifications.

Valine Catabolic Pathway

The enzymes of the valine catabolic pathway are subject to both transcriptional and allosteric regulation. For instance, the expression of genes encoding these enzymes can be induced by their substrates.

Valine_Catabolism_Workflow cluster_regulation Regulation Valine Valine BCK Branched-chain α-keto acid Valine->BCK BCAT Isobutyryl_CoA Isobutyryl-CoA BCK->Isobutyryl_CoA BCKDC Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase Three_HIB_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Three_HIB_CoA Methacrylyl-CoA Hydratase Two_HIB_CoA This compound Three_HIB_CoA->Two_HIB_CoA Isomerase (hypothetical) Substrate_Induction Substrate Induction Substrate_Induction->BCAT Substrate_Induction->BCKDC

Valine catabolism leading to 2-HIB-CoA.
Regulation by Lysine 2-Hydroxyisobutyrylation

A key regulatory mechanism impacting cellular processes related to 2-HIB-CoA is the post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib). This modification is catalyzed by lysine 2-hydroxyisobutyryltransferases, with the acetyltransferase p300 identified as a major "writer" of this mark.[10][11][12] p300 utilizes this compound as a donor to modify lysine residues on various proteins, including key enzymes in glycolysis. This modification can alter the catalytic activity of these enzymes, thereby linking 2-HIB-CoA metabolism to the central carbon metabolism.[10][11] The reverse reaction, the removal of the 2-hydroxyisobutyryl group, is carried out by "erasers" such as HDAC2 and HDAC3.[13]

Khib_Regulation_Pathway cluster_CoA Metabolic Pool cluster_enzymes Regulatory Enzymes cluster_protein Target Protein cluster_function Cellular Function Two_HIB_CoA This compound p300 p300 (Writer) Two_HIB_CoA->p300 Protein_Khib Protein-Lysine(2-HIB) p300->Protein_Khib Adds 2-HIB HDACs HDAC2/3 (Erasers) Protein_Lys Protein-Lysine HDACs->Protein_Lys Removes 2-HIB Protein_Lys->p300 Protein_Khib->HDACs Glycolysis Glycolysis Regulation Protein_Khib->Glycolysis Modulates Activity

Regulation by lysine 2-hydroxyisobutyrylation.

Experimental Workflow for Studying Enzyme Kinetics

A typical workflow for characterizing the kinetic parameters of an enzyme involved in this compound synthesis is outlined below.

Enzyme_Kinetics_Workflow Start Start: Purified Enzyme Assay_Setup Set up enzyme assay (e.g., spectrophotometric, HPLC) Start->Assay_Setup Vary_Substrate Vary substrate concentration while keeping other parameters constant Assay_Setup->Vary_Substrate Measure_Velocity Measure initial reaction velocity (v₀) at each substrate concentration Vary_Substrate->Measure_Velocity Plot_Data Plot v₀ versus [Substrate] Measure_Velocity->Plot_Data Michaelis_Menten Fit data to Michaelis-Menten equation (non-linear regression) Plot_Data->Michaelis_Menten Lineweaver_Burk Alternatively, use Lineweaver-Burk plot (1/v₀ vs 1/[S]) for visualization Plot_Data->Lineweaver_Burk Determine_Parameters Determine Kₘ and Vₘₐₓ Michaelis_Menten->Determine_Parameters Calculate_kcat Calculate k꜀ₐₜ from Vₘₐₓ (k꜀ₐₜ = Vₘₐₓ / [E]ₜ) Determine_Parameters->Calculate_kcat End End: Kinetic Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ, k꜀ₐₜ/Kₘ) Calculate_kcat->End

Workflow for determining enzyme kinetics.

Conclusion

The enzymatic synthesis of this compound is a critical area of metabolic research with implications for understanding and potentially treating various diseases. This guide has provided a foundational overview of the key enzymes, their quantitative characteristics, and the methodologies used to study them. The intricate regulation of these pathways, particularly through post-translational modifications like lysine 2-hydroxyisobutyrylation, highlights the complex interplay between different metabolic networks. Further research is warranted to fully elucidate the kinetic properties of all involved enzymes, especially from human sources, and to unravel the complete signaling cascades that govern 2-HIB-CoA homeostasis. Such knowledge will be invaluable for the development of novel diagnostic and therapeutic strategies targeting metabolic disorders.

References

The Natural Occurrence and Metabolic Significance of 2-Hydroxyisobutyric Acid and its CoA Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisobutyric acid (2-HIBA), a branched-chain hydroxy fatty acid, and its activated form, 2-hydroxyisobutyryl-CoA (2-HIB-CoA), are increasingly recognized for their diverse roles in cellular metabolism and regulation. Once primarily considered a xenobiotic metabolite, recent research has unveiled its endogenous production and significant involvement in a novel post-translational modification—lysine 2-hydroxyisobutyrylation (Khib). This technical guide provides an in-depth exploration of the natural occurrence of 2-HIBA and its CoA ester, their metabolic pathways, and their association with health and disease. Detailed experimental protocols for their analysis and visualization of key pathways are also presented to facilitate further research in this burgeoning field.

Natural Occurrence of 2-Hydroxyisobutyric Acid and its CoA Ester

2-Hydroxyisobutyric acid and its CoA ester are found across various domains of life, from microorganisms to mammals. Their presence can be attributed to both endogenous metabolic pathways and exogenous sources.

In Microorganisms

Certain bacteria possess the metabolic machinery to synthesize and degrade 2-HIBA. Notably, some bacterial species utilize 2-HIBA as an intermediate in the degradation of xenobiotic compounds like the gasoline additive methyl tert-butyl ether (MTBE). In these organisms, 2-HIBA is activated to 2-HIB-CoA, which is then metabolized further.[1] The gut microbiome is also emerging as a potential contributor to the body's pool of 2-HIBA, with several bacterial species capable of its production.[2][3][4] This microbial contribution may influence host metabolism and health.

In Plants

The presence and functional significance of 2-HIBA and Khib have been identified in plants. Histone Khib is a conserved epigenomic mark in various plant species, including Arabidopsis thaliana, tobacco, rice, and maize, suggesting its role in regulating gene expression and stress responses.[5]

In Animals and Humans

In mammals, 2-HIBA is an endogenously produced metabolite. One major pathway for its synthesis is the degradation of the branched-chain amino acid, valine.[6][7] It is also considered a xenobiotic metabolite, as exposure to compounds like MTBE can lead to its formation.[8] 2-HIBA has been detected in various human biofluids, including urine, plasma, and saliva.[9]

The activated form, 2-HIB-CoA, serves as the donor molecule for lysine 2-hydroxyisobutyrylation, a recently discovered post-translational modification that is widespread in mammalian cells and impacts a variety of cellular processes.[10]

Metabolic Pathways

Biosynthesis of this compound from Valine Degradation

The primary endogenous source of 2-HIBA is the catabolism of the essential amino acid valine. This multi-step process, primarily occurring in the mitochondria, involves the conversion of valine to isobutyryl-CoA. Subsequent enzymatic reactions, including dehydrogenation and hydration, lead to the formation of 3-hydroxyisobutyryl-CoA. A mutase can then isomerize 3-hydroxyisobutyryl-CoA to this compound.[11][12] The free acid, 2-HIBA, can be formed by the hydrolysis of its CoA ester.

valine_degradation_pathway Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA IBD beta_Hydroxyisobutyryl_CoA beta_Hydroxyisobutyryl_CoA Methacrylyl_CoA->beta_Hydroxyisobutyryl_CoA Enoyl-CoA hydratase beta_Hydroxyisobutyrate beta_Hydroxyisobutyrate beta_Hydroxyisobutyryl_CoA->beta_Hydroxyisobutyrate HIBCH Two_HIB_CoA This compound beta_Hydroxyisobutyryl_CoA->Two_HIB_CoA Mutase Methylmalonate_semialdehyde Methylmalonate_semialdehyde beta_Hydroxyisobutyrate->Methylmalonate_semialdehyde HIBADH Propionyl_CoA Propionyl_CoA Methylmalonate_semialdehyde->Propionyl_CoA MMSDH Two_HIBA 2-Hydroxyisobutyric Acid Two_HIB_CoA->Two_HIBA Hydrolase

Figure 1: Simplified metabolic pathway of valine degradation leading to the formation of this compound.

Lysine 2-Hydroxyisobutyrylation (Khib) Signaling Pathway

2-HIB-CoA is the substrate for a crucial post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib). This process is dynamically regulated by "writer" and "eraser" enzymes. The "writers," or 2-hydroxyisobutyryltransferases, are typically histone acetyltransferases (HATs) such as p300 and Tip60, which catalyze the transfer of the 2-hydroxyisobutyryl group from 2-HIB-CoA to the epsilon-amino group of lysine residues on substrate proteins.[5][10] The "erasers," or de-2-hydroxyisobutyrylases, are histone deacetylases (HDACs), specifically HDAC2 and HDAC3, which remove the modification.[13][14] Khib modification can alter the structure and function of proteins, thereby influencing various cellular processes, including gene transcription and metabolism.[10]

khib_signaling_pathway cluster_synthesis Synthesis cluster_modification Protein Modification 2_HIBA 2-Hydroxyisobutyric Acid 2_HIB_CoA This compound 2_HIBA->2_HIB_CoA Acyl-CoA Synthetase p300_Tip60 p300 / Tip60 (Writers) 2_HIB_CoA->p300_Tip60 Protein Protein-Lys Khib_Protein Protein-Lys(Khib) Protein->Khib_Protein p300 / Tip60 Khib_Protein->Protein HDAC2 / HDAC3 Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism) Khib_Protein->Cellular_Response Altered Protein Function HDAC2_3 HDAC2 / HDAC3 (Erasers)

Figure 2: The lysine 2-hydroxyisobutyrylation (Khib) signaling pathway.

Quantitative Data

Elevated levels of 2-HIBA have been associated with various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[8][15][16][17][18][19][20] The tables below summarize available quantitative data for 2-HIBA in human samples. Data for 2-HIB-CoA in tissues is currently limited.

Table 1: Concentration of 2-Hydroxyisobutyric Acid in Human Plasma/Serum

ConditionConcentration (μmol/L)Reference
Healthy/Normal Glucose Tolerance0.16 - 2.14[9]
Type 2 Diabetes0.17 - 3.03[9]
ObesityElevated vs. Lean[15]

Table 2: Concentration of 2-Hydroxyisobutyric Acid in Human Urine

ConditionConcentration (μg/mL)Reference
Healthy Volunteers0.16 - 2.14[9]
Diabetics0.17 - 3.03[9]
After Alcohol ConsumptionSignificantly Increased[8]

Experimental Protocols

Accurate quantification of 2-HIBA and 2-HIB-CoA is crucial for understanding their physiological and pathological roles. Below are detailed protocols for their analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 2-Hydroxyisobutyric Acid in Urine by GC-MS

This protocol describes the analysis of 2-HIBA in urine samples, a common method for assessing exposure to xenobiotics and monitoring metabolic status.[21][22][23][24][25]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Transfer a 100 µL aliquot of the supernatant to a new microcentrifuge tube.

  • Add an internal standard (e.g., a stable isotope-labeled 2-HIBA) to each sample.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the organic acids.

  • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at 70°C for 30 minutes to convert the acidic and hydroxyl groups to their volatile trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions for 2-HIBA-TMS and the internal standard.

4. Data Analysis:

  • Quantify 2-HIBA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-HIBA.

gcms_workflow start Urine Sample Collection centrifugation Centrifugation start->centrifugation extraction Liquid-Liquid Extraction (with Internal Standard) centrifugation->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (TMS) drying->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis and Quantification gc_ms->data_analysis

Figure 3: Experimental workflow for the quantification of 2-HIBA in urine by GC-MS.

Quantification of this compound in Cells by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 2-HIB-CoA in cellular extracts.

1. Sample Preparation:

  • Harvest cells and rapidly quench metabolism by adding ice-cold methanol.

  • Lyse the cells and extract the metabolites using a suitable extraction solvent (e.g., acetonitrile/methanol/water mixture).

  • Centrifuge the lysate at high speed to pellet proteins and cell debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).

2. LC-MS/MS Analysis:

  • Inject the extracted sample into the LC-MS/MS system.

  • LC Conditions:

    • Column: A C18 reversed-phase column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute and separate the acyl-CoAs.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion of 2-HIB-CoA to a characteristic product ion.

3. Data Analysis:

  • Quantify 2-HIB-CoA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Identification of 2-Hydroxyisobutyrylated Proteins by Proteomics

This workflow describes a typical bottom-up proteomics approach to identify proteins with Khib modifications.[26][27][28][29]

1. Protein Extraction and Digestion:

  • Extract total protein from cells or tissues.

  • Reduce and alkylate the proteins.

  • Digest the proteins into peptides using trypsin.

2. Enrichment of Khib-peptides:

  • Use an antibody specific for the Khib modification to immunoprecipitate the modified peptides.

3. LC-MS/MS Analysis:

  • Analyze the enriched peptides by high-resolution LC-MS/MS.

4. Data Analysis:

  • Use specialized software to search the MS/MS data against a protein database to identify the Khib-modified peptides and their corresponding proteins and modification sites.

khib_proteomics_workflow start Protein Extraction from Cells/Tissues digestion Protein Digestion (Trypsin) start->digestion enrichment Affinity Enrichment of Khib-Peptides (anti-Khib antibody) digestion->enrichment lc_msms LC-MS/MS Analysis enrichment->lc_msms data_analysis Database Searching and Khib Site Identification lc_msms->data_analysis

Figure 4: Experimental workflow for the identification of 2-hydroxyisobutyrylated proteins.

Conclusion and Future Perspectives

The study of 2-hydroxyisobutyric acid and its CoA ester has rapidly evolved from the realm of xenobiotic metabolism to a central position in cellular regulation and disease. The discovery of lysine 2-hydroxyisobutyrylation has opened up new avenues for understanding how metabolic states are translated into functional changes at the protein level. The association of elevated 2-HIBA with metabolic diseases underscores its potential as a biomarker and a therapeutic target.

Future research should focus on several key areas:

  • Quantitative Biology: Establishing robust and standardized methods for the absolute quantification of 2-HIBA and 2-HIB-CoA in a wide range of biological samples will be critical for defining their normal physiological ranges and understanding their dysregulation in disease.

  • Enzymology: A deeper characterization of the enzymes that synthesize and hydrolyze 2-HIB-CoA, as well as the "writers" and "erasers" of Khib, will provide insights into the regulation of these pathways.

  • Functional Genomics and Proteomics: Large-scale studies are needed to comprehensively map the Khib proteome in different cell types and tissues and to elucidate the functional consequences of this modification on specific proteins and cellular networks.

  • Clinical Translation: Further investigation into the role of 2-HIBA as a biomarker for the early detection and monitoring of metabolic diseases is warranted. Additionally, exploring the therapeutic potential of targeting the Khib signaling pathway could lead to novel treatments for these conditions.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the fascinating biology of 2-hydroxyisobutyric acid and its CoA ester. The provided methodologies and pathway visualizations are intended to serve as valuable resources to accelerate discoveries in this exciting field.

References

The Expanding World of the 2-Hydroxyisobutyrylome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of a crucial post-translational modification and its role across diverse organisms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the 2-hydroxyisobutyrylome, from experimental analysis to its functional implications.

Introduction

First identified in 2014, lysine 2-hydroxyisobutyrylation (Khib) is a dynamic and evolutionarily conserved post-translational modification (PTM) that has rapidly emerged as a key regulator of a multitude of cellular processes.[1][2][3] This novel acylation involves the addition of a 2-hydroxyisobutyryl group to lysine residues on both histone and non-histone proteins, influencing everything from gene transcription and chromatin structure to metabolic pathways and cellular signaling.[4][5] Its widespread presence in prokaryotes and eukaryotes, including plants, fungi, and animals, underscores its fundamental importance in biology.[1][2][6] Dysregulation of Khib has been implicated in various diseases, including cancer and metabolic disorders, making it a promising area for therapeutic intervention.[5][7]

This technical guide provides a comprehensive overview of the 2-hydroxyisobutyrylome, summarizing the current quantitative understanding across different organisms, detailing the experimental protocols for its investigation, and visualizing the key pathways and workflows involved.

Quantitative Overview of the 2-Hydroxyisobutyrylome

The advent of high-resolution mass spectrometry has enabled the identification and quantification of thousands of Khib sites across a diverse range of organisms. This data reveals the pervasive nature of this modification and provides a foundation for comparative and functional studies.

Organism/Cell LineDomainNo. of Khib SitesNo. of Khib ProteinsKey Findings & References
Proteus mirabilisBacteria4,7351,051Khib is involved in diverse metabolic pathways, suggesting an influence on bacterial metabolism.[8]
Escherichia coliBacteria--CobB, a sirtuin deacetylase, is involved in regulating Khib levels, which may influence cellular metabolism.[8]
Saccharomyces cerevisiaeFungus--H4K8hib is a stress-responsive modification regulated by glucose availability. Nearly all enzymes in the glycolysis pathway are 2-hydroxyisobutyrylated.[9]
Candida albicansFungus6,6591,438Khib-modified proteins are involved in a wide range of cellular functions, with the ribosome pathway being the most affected.[2][10]
Aspergillus fumigatusFungus18,0913,494A high number of Khib-modified proteins, with prevalence in the ergosterol synthesis pathway, suggesting potential for antifungal drug development.[11][12]
Ustilaginoidea virensFungus3,426977Khib is a common PTM involved in fungal virulence. UvRpd3 is a major de-2-hydroxyisobutyrylase.[13]
Fusarium graminearumFungus--The 2-hydroxyisobutyrylome is reshaped in response to fungicide treatment.[14]
Soybean (Glycine max)Plant4,2511,532Khib-modified proteins are enriched in biosynthesis, central carbon metabolism, and photosynthesis, primarily in chloroplasts, cytoplasm, and nucleus.[1]
Common Wheat (Triticum aestivum)Plant3,3481,074Khib is an evolutionarily conserved and abundant PTM in wheat and its progenitors, potentially playing a vital role in substrate protein regulation.[8][15]
Rice (Oryza sativa)Plant9,9162,512Khib is involved in a wide variety of vital biological processes and metabolism pathways in developing rice seeds.[8]
Arabidopsis thalianaPlant41 (on histones)-Histone Khib is a conserved epigenomic mark, enriched at transcription start sites and acting in concert with acetylation to regulate gene transcription.[16]
Human (HeLa cells)Animal6,5481,725Khib proteins have diverse subcellular locations and are involved in pathways like RNA transport, energy metabolism, and protein synthesis and degradation.[8][17]
Human (Pancreatic Cancer)Animal10,3672,325Khib-modified proteins are mainly distributed in the cytoplasm and enriched in metabolic pathways. Inhibiting total Khib levels can suppress cancer cell proliferation.[7][18]
Human (IgA Nephropathy)Animal428 (differentially modified)290 (differentially modified)Khib proteins are clustered in the IL-17 signaling pathway and phagosome category, suggesting a regulatory role in the disease.[19]

Experimental Protocols for 2-Hydroxyisobutyrylome Analysis

The identification and quantification of Khib sites are primarily achieved through a combination of affinity enrichment and high-resolution mass spectrometry-based proteomic techniques.[1]

Protein Extraction and Digestion
  • Protein Extraction : Proteins are extracted from tissues, cells, or other biological samples using lysis buffers optimized to preserve post-translational modifications.[5][20]

  • Enzymatic Digestion : The extracted proteins are denatured, reduced, and alkylated, followed by digestion into peptides using a protease, most commonly trypsin.[5]

Enrichment of Khib-Modified Peptides
  • Antibody-based Enrichment : This is the most common method and involves the use of a pan-anti-2-hydroxyisobutyryllysine antibody conjugated to beads (e.g., agarose beads) to specifically capture Khib-containing peptides from the complex peptide mixture.[1][8][12]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) : The enriched peptides are separated using high-performance liquid chromatography (HPLC) or nano-LC, typically with a reversed-phase column.[5][8] This step reduces sample complexity and improves the coverage of modified peptides.

  • Tandem Mass Spectrometry (MS/MS) : The separated peptides are ionized and analyzed by a high-resolution mass spectrometer (e.g., Q Exactive, Orbitrap).[2][11] The instrument performs fragmentation of the peptides and measures the mass-to-charge ratio of the resulting fragment ions, which allows for the determination of the peptide sequence and the precise location of the Khib modification.[2] The Khib modification results in a mass shift of +86.0368 Da.[2]

Data Analysis
  • Database Searching : The raw MS/MS data is searched against a protein sequence database of the relevant organism using software like MaxQuant or Mascot.[1][3] The search parameters are set to include Khib as a variable modification on lysine residues.

  • Bioinformatics Analysis : Identified Khib-modified proteins are subjected to bioinformatics analysis to understand their functional roles. This includes Gene Ontology (GO) enrichment analysis, KEGG pathway analysis, and subcellular localization prediction.[1][8] For quantitative studies, techniques like Tandem Mass Tags (TMT) or label-free quantification are employed to compare the abundance of Khib peptides between different conditions.[13][14]

Visualization of Key Pathways and Workflows

Experimental Workflow for 2-Hydroxyisobutyrylome Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cluster_output Output Sample Biological Sample (Tissues, Cells, etc.) Protein_Extraction Protein Extraction Sample->Protein_Extraction Digestion Trypsin Digestion Protein_Extraction->Digestion Enrichment Affinity Enrichment (anti-Khib antibody) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Database Search & Bioinformatics LC_MSMS->Data_Analysis Output Identified Khib Sites & Proteins Data_Analysis->Output

Caption: General experimental workflow for proteomic analysis of the 2-hydroxyisobutyrylome.

Regulation of Lysine 2-Hydroxyisobutyrylation

The levels of Khib are dynamically regulated by "writer" and "eraser" enzymes. In mammalian cells, the acetyltransferase p300/EP300 and Tip60 have been identified as writers that catalyze the addition of the 2-hydroxyisobutyryl group.[3][21][22] Conversely, histone deacetylases HDAC2 and HDAC3 act as erasers, removing this modification.[7][17]

Khib_Regulation cluster_writers Writers cluster_erasers Erasers Protein Protein-Lysine Khib_Protein Protein-Lysine(Khib) Protein->Khib_Protein 2-hydroxyisobutyrylation Khib_Protein->Protein de-2-hydroxyisobutyrylation p300 p300/EP300 p300->Protein Tip60 Tip60 Tip60->Protein HDAC2 HDAC2 HDAC2->Khib_Protein HDAC3 HDAC3 HDAC3->Khib_Protein Donor 2-Hydroxyisobutyryl-CoA Donor->p300 Donor->Tip60

Caption: Enzymatic regulation of lysine 2-hydroxyisobutyrylation by writers and erasers.

Khib in Glycolysis Regulation

A significant body of evidence points to the crucial role of Khib in regulating metabolic pathways, particularly glycolysis.[9][17] Many key glycolytic enzymes are found to be 2-hydroxyisobutyrylated.[9][17] The writer p300 has been shown to mediate the Khib of these enzymes, thereby modulating their catalytic activities and controlling glycolytic flux in response to nutrient availability.[21]

Glycolysis_Regulation cluster_enzymes Key Glycolytic Enzymes Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase GAP_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P F16BP->GAP_DHAP Aldolase Pyruvate Pyruvate GAP_DHAP->Pyruvate Multiple Steps LDHA LDHA Pyruvate->LDHA p300 p300 ENO1 ENO1 p300->ENO1 PKM PKM p300->PKM p300->LDHA Khib Khib Khib->ENO1 Khib->PKM Khib->LDHA ENO1->Pyruvate PKM->Pyruvate

Caption: Regulation of key glycolytic enzymes by p300-mediated 2-hydroxyisobutyrylation.

Conclusion and Future Perspectives

The study of the 2-hydroxyisobutyrylome is a rapidly advancing field. The widespread nature of this PTM across all domains of life highlights its fundamental importance in cellular regulation. The connection between Khib and central metabolic pathways, such as glycolysis, opens up new avenues for understanding the interplay between metabolism and cellular signaling.[17] Furthermore, the involvement of Khib in various human diseases presents exciting opportunities for the development of novel diagnostic markers and therapeutic strategies.[7][19] Future research will likely focus on elucidating the specific functions of Khib on individual proteins, identifying the full complement of writer and eraser enzymes in different organisms, and exploring the crosstalk between Khib and other PTMs. The continued application of advanced proteomic and molecular biology techniques will be crucial in unraveling the complexities of this important post-translational modification.

References

Methodological & Application

Unveiling the 2-Hydroxyisobutyrylome: A Guide to Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of lysine 2-hydroxyisobutyrylation (Khib), a recently discovered and highly conserved post-translational modification (PTM). Dysregulation of 2-hydroxyisobutyrylation has been implicated in a range of diseases, including cancer and metabolic disorders, making it a critical area of investigation for both basic research and therapeutic development.[1] This guide offers a comprehensive resource for researchers seeking to identify, quantify, and characterize 2-hydroxyisobutyrylated proteins in various biological systems.

Application Notes

1. Profiling the Landscape of 2-Hydroxyisobutyrylation in Disease Models:

Mass spectrometry-based proteomics offers a powerful tool to globally identify and quantify thousands of 2-hydroxyisobutyrylation sites.[2] This approach can be applied to cell lines, animal models, and clinical samples to elucidate the role of Khib in disease pathogenesis. For instance, studies have revealed alterations in the 2-hydroxyisobutyrylome in pancreatic cancer and IgA nephropathy, highlighting potential therapeutic targets and diagnostic biomarkers.[3][2]

2. Investigating the Role of 2-Hydroxyisobutyrylation in Cellular Metabolism:

2-Hydroxyisobutyrylation is intrinsically linked to cellular metabolism, with many enzymes in key metabolic pathways such as glycolysis, the TCA cycle, and fatty acid metabolism being modified by Khib.[2][4][5][6] Mass spectrometry can be employed to map Khib sites on metabolic enzymes and quantify their modification levels in response to different nutritional cues or metabolic states. This can provide insights into how Khib regulates metabolic flux and cellular energy homeostasis.

3. Elucidating the Crosstalk between 2-Hydroxyisobutyrylation and Other PTMs:

Lysine residues can be subjected to a variety of PTMs, and the interplay between these modifications, known as PTM crosstalk, adds another layer of regulatory complexity. Mass spectrometry can be utilized to identify co-occurrence of 2-hydroxyisobutyrylation with other PTMs, such as acetylation and succinylation, on the same protein or even the same lysine residue.[2] This can help unravel the complex regulatory networks that govern protein function.

4. Validating the Function of 2-Hydroxyisobutyrylation Writers and Erasers:

The levels of 2-hydroxyisobutyrylation are dynamically regulated by "writer" enzymes (lysine 2-hydroxyisobutyryltransferases) and "eraser" enzymes (de-2-hydroxyisobutyrylases). For example, the acetyltransferase p300 has been identified as a writer of Khib, while HDAC2 and HDAC3 can act as erasers.[4][7][8] Quantitative proteomics can be used to assess global changes in Khib levels upon the overexpression or knockdown of these regulatory enzymes, thereby validating their function and identifying their substrates.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 2-hydroxyisobutyrylation, providing a comparative overview of the extent of this modification across different species and conditions.

Table 1: Global Identification of 2-Hydroxyisobutyrylation Sites and Proteins

Species/Cell TypeNumber of Identified Khib SitesNumber of Identified Khib ProteinsReference
Human Pancreatic Cancer10,3672,325
Human Peripheral Blood Mononuclear Cells (IgAN)3,6841,036[3]
Tip60 Overexpressing Cells3,5021,050[9][10]
Wheat (Triticum aestivum L.) Leaves3,0041,104[11]
Candida albicans6,6591,438[12]
Proteus mirabilis4,7351,051[13]
Soybean Leaves4,2511,532[14]

Table 2: Quantification of Differentially Modified 2-Hydroxyisobutyrylation Sites

ConditionUpregulated Khib SitesDownregulated Khib SitesReference
IgA Nephropathy vs. Normal Control171257[15]
Tip60 Overexpression vs. Wild Type536 (unique to OE) + 13 (>2-fold increase)-[9][10]
Environmental β-Hydroxybutyrate Treatment42 (>1.5-fold increase)-[16]

Experimental Protocols

This section provides detailed protocols for the key steps in the mass spectrometry-based analysis of 2-hydroxyisobutyrylation.

Protocol 1: Protein Extraction and Digestion

This protocol is adapted from studies on human pancreatic cancer and other cell types.

  • Sample Lysis:

    • Grind frozen tissue or cell pellets to a powder in liquid nitrogen.

    • Add 4 volumes of lysis buffer (8 M urea, 1% Protease Inhibitor Cocktail, 3 µM Trichostatin A, and 50 mM Nicotinamide).

    • Sonicate three times on ice.

    • Centrifuge at 12,000 g at 4°C for 10 minutes to collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Protein Reduction and Alkylation:

    • Reduce the protein solution with 5 mM dithiothreitol at 56°C for 30 minutes.

    • Alkylate with 11 mM iodoacetamide for 15 minutes at room temperature in the dark.

  • Protein Digestion:

    • Dilute the sample with 100 mM TEAB to a urea concentration of less than 2 M.

    • Perform an initial digestion with trypsin at a 1:50 trypsin-to-protein mass ratio overnight.

    • Perform a second digestion with trypsin at a 1:100 trypsin-to-protein mass ratio for 4 hours.

Protocol 2: Affinity Enrichment of 2-Hydroxyisobutyrylated Peptides

This protocol is a standard procedure used in multiple Khib proteomics studies.

  • Peptide Preparation:

    • Dissolve the tryptic peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).

  • Incubation with Antibody Beads:

    • Incubate the peptides with pre-washed anti-2-hydroxyisobutyryl-lysine antibody beads overnight with gentle rotation at 4°C.

  • Washing:

    • Wash the beads four times with NETN buffer.

    • Wash the beads twice with deionized water.

  • Elution:

    • Elute the bound peptides with 0.1% trifluoroacetic acid.

  • Desalting:

    • Combine the eluates and vacuum-dry.

    • Desalt the peptides using C18 ZipTips or equivalent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following is a general guideline for LC-MS/MS analysis. Specific parameters should be optimized for the instrument used.

  • Liquid Chromatography (LC):

    • Peptides are typically separated on a reversed-phase analytical column.

    • A gradient of acetonitrile in 0.1% formic acid is used for peptide elution.

  • Mass Spectrometry (MS):

    • The analysis is performed on a high-resolution mass spectrometer, such as a Q-Exactive or Orbitrap instrument.

    • Data-dependent acquisition (DDA) is commonly used, where the most intense precursor ions are selected for fragmentation.

  • Database Searching:

    • The resulting MS/MS data is searched against a relevant protein database (e.g., SwissProt) using a search engine like MaxQuant or Sequest.[11]

    • Variable modifications to be included in the search are oxidation on methionine, acetylation on protein N-terminus, and 2-hydroxyisobutyrylation on lysine.

    • Carbamidomethylation on cysteine should be set as a fixed modification.[10]

Visualizations

The following diagrams illustrate key concepts and workflows in the analysis of 2-hydroxyisobutyrylation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis protein_extraction Protein Extraction trypsin_digestion Trypsin Digestion protein_extraction->trypsin_digestion affinity_enrichment Affinity Enrichment of Khib Peptides trypsin_digestion->affinity_enrichment lc_msms LC-MS/MS Analysis affinity_enrichment->lc_msms data_analysis Data Analysis & Bioinformatics lc_msms->data_analysis

Caption: General experimental workflow for 2-hydroxyisobutyrylation proteomics.

signaling_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects p300 p300 (Writer) Khib Protein 2-Hydroxyisobutyrylation p300->Khib Adds Khib HDAC2_3 HDAC2/3 (Erasers) Glycolysis Glycolysis TCA_Cycle TCA Cycle Gene_Transcription Gene Transcription PI3K_Akt PI3K-Akt Signaling Khib->HDAC2_3 Removes Khib Khib->Glycolysis Khib->TCA_Cycle Khib->Gene_Transcription Khib->PI3K_Akt

Caption: Key regulators and pathways influenced by 2-hydroxyisobutyrylation.

References

Protocol for Identifying 2-hydroxyisobutyrylation (Khib) Sites on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating a wide range of cellular processes, including gene transcription, metabolism, and cellular proliferation.[1] The identification of Khib sites on proteins is essential for understanding their functional significance and for the development of novel therapeutics targeting this modification. This document provides a detailed protocol for the identification of Khib sites on proteins using a combination of immunoaffinity enrichment and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it outlines a bioinformatics workflow for data analysis and provides information on computational tools for Khib site prediction.

I. Experimental Protocol: Identification of Khib Sites

This protocol outlines the key steps for the enrichment and identification of Khib-modified peptides from a complex protein mixture.

Protein Extraction and Digestion
  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To denature the proteins and prepare them for digestion, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.

  • Protein Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of urea or other denaturants.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[2]

Enrichment of Khib-Modified Peptides

This step utilizes a pan-specific anti-Khib antibody to specifically isolate peptides containing the Khib modification.[1][3]

  • Antibody-Bead Conjugation:

    • Couple a pan-specific anti-2-hydroxyisobutyryllysine antibody to protein A/G agarose or magnetic beads according to the manufacturer's instructions.

  • Immunoaffinity Enrichment:

    • Incubate the digested peptide mixture with the antibody-conjugated beads overnight at 4°C with gentle rotation.[1]

    • The peptide mixture should be dissolved in a neutral pH buffer, such as NETN buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Nonidet P-40), to facilitate binding.[1]

  • Washing:

    • Wash the beads extensively to remove non-specifically bound peptides. A typical washing procedure includes:

      • Three washes with NETN buffer.[1]

      • Two washes with ETN buffer (50 mM Tris-Cl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[1]

      • Three washes with water.[1]

  • Elution:

    • Elute the enriched Khib-modified peptides from the beads using an acidic elution buffer, such as 0.1% trifluoroacetic acid (TFA).

LC-MS/MS Analysis

The enriched peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequences and identify the Khib modification sites.

  • Liquid Chromatography (LC):

    • Load the eluted peptides onto a reversed-phase C18 column.

    • Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid. A typical gradient might be 5-35% acetonitrile over 60 minutes.

  • Tandem Mass Spectrometry (MS/MS):

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).

    • Set the mass tolerance for precursor ions to 10 ppm and for fragment ions to 0.02 Da.[4]

II. Bioinformatics Workflow for Khib Site Identification

The raw MS/MS data is processed using a bioinformatics pipeline to identify Khib-modified peptides and proteins.

  • Database Search:

    • Search the raw MS/MS spectra against a protein sequence database (e.g., Swiss-Prot) using a search engine such as MaxQuant or SEQUEST.

    • Specify 2-hydroxyisobutyrylation of lysine as a variable modification.

    • Set the false discovery rate (FDR) to less than 1% for both peptide and protein identification.

  • Site Localization:

    • Use algorithms like the Ascore or PTM-Score to confidently localize the Khib modification to specific lysine residues within the identified peptides.

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of identified Khib-modified proteins to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways. Tools such as DAVID or clusterProfiler can be used for this analysis.

III. Quantitative Data Presentation

Performance of Khib Site Prediction Tools

Several computational tools have been developed to predict Khib sites from protein sequences. The performance of these tools is typically evaluated using metrics such as sensitivity, specificity, accuracy, and the area under the receiver operating characteristic curve (AUC). Below is a summary of the reported performance of some Khib site prediction tools.

ToolSensitivity (Sn)Specificity (Sp)Accuracy (Acc)MCCAUCReference
DeepKhib (Human) ----0.860
iLys-Khib (Human) ----0.756[5]
HyLightKhib (Human) ----0.893[6]
HyLightKhib (Rice) ----0.847[6]
MusiteDeep ---->0.824 (avg)[7][8][9]

Note: Direct comparison of performance metrics across different studies can be challenging due to variations in datasets and evaluation methods. MCC (Matthews Correlation Coefficient) is a balanced measure that takes into account true and false positives and negatives.

IV. Mandatory Visualizations

Experimental Workflow for Khib Site Identification

Khib_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Protein_Extraction Protein Extraction Protein_Digestion Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion Khib_Enrichment Immunoaffinity Enrichment (anti-Khib antibody) Protein_Digestion->Khib_Enrichment LC_MSMS LC-MS/MS Analysis Khib_Enrichment->LC_MSMS Database_Search Database Search LC_MSMS->Database_Search Site_Localization Site Localization Database_Search->Site_Localization Functional_Analysis Functional Analysis (GO/KEGG) Site_Localization->Functional_Analysis

Figure 1. Experimental workflow for identifying Khib sites.
Signaling Pathway: Khib Regulation of Glycolysis

Glycolysis_Khib Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P HK F6P Fructose-6-phosphate G6P->F6P PGI F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK1 GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase Pyruvate Pyruvate GAP->Pyruvate GAPDH, PGK, PGM, Eno, PK HK Hexokinase (HK) [Khib] PGI Phosphoglucose isomerase PFK1 Phosphofructokinase-1 (PFK1) [Khib] Aldolase Aldolase TPI Triosephosphate isomerase GAPDH GAPDH [Khib] PGK Phosphoglycerate kinase PGM Phosphoglycerate mutase Eno Enolase [Khib] PK Pyruvate kinase (PK) [Khib]

Figure 2. Khib modification of key enzymes in the glycolysis pathway.
Signaling Pathway: Khib in MAPK Signaling

MAPK_Khib Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf [Khib] Ras->Raf MEK MEK [Khib] Raf->MEK ERK ERK [Khib] MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Figure 3. Khib modification in the MAPK signaling cascade.

References

Synthesis of 2-Hydroxyisobutyryl-CoA for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyryl-CoA (HIB-CoA) is a critical metabolic intermediate involved in various cellular processes, most notably as the donor molecule for lysine 2-hydroxyisobutyrylation (Khib), a recently discovered post-translational modification.[1][2] The study of Khib is rapidly expanding, revealing its roles in regulating chromatin dynamics, gene transcription, and cellular metabolism.[1][3] To facilitate research in this area, the availability of high-quality HIB-CoA is essential for performing in vitro assays, such as those investigating the activity of "writer" and "eraser" enzymes that mediate this modification.

This application note provides a detailed protocol for the enzymatic synthesis of HIB-CoA and its subsequent use in an in vitro lysine 2-hydroxyisobutyrylation assay. The synthesis method leverages the activity of this compound mutase (HCM) or related enzymes, which catalyze the isomerization of 3-hydroxybutyryl-CoA to HIB-CoA.[4][5]

Enzymatic Synthesis of this compound

The synthesis of HIB-CoA can be achieved through the enzymatic conversion of a readily available precursor, 3-hydroxybutyryl-CoA, using a recombinant coenzyme B12-dependent mutase.[4][6] This method offers high specificity and avoids the harsh conditions often associated with chemical synthesis.

Signaling Pathway for Enzymatic Synthesis

G cluster_synthesis Enzymatic Synthesis of HIB-CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA 2-Hydroxyisobutyryl-CoA_Mutase This compound Mutase (HCM/RCM) 3-Hydroxybutyryl-CoA->2-Hydroxyisobutyryl-CoA_Mutase Substrate This compound This compound 2-Hydroxyisobutyryl-CoA_Mutase->this compound Product

Caption: Enzymatic conversion of 3-hydroxybutyryl-CoA to this compound.

Experimental Protocol: Enzymatic Synthesis

1. Expression and Purification of Recombinant this compound Mutase (RCM)

This protocol is adapted from methods for heterologous expression of acyl-CoA mutases in E. coli.[6][7]

  • Gene Synthesis and Cloning: Obtain a synthetic gene encoding for (R)-3-hydroxybutyryl-CoA-specific coenzyme B12-dependent mutase (RCM) from a bacterial source (e.g., Bacillus massiliosenegalensis).[6] Clone the gene into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag for affinity purification.

  • Protein Expression:

    • Transform E. coli BL21(DE3) cells with the expression plasmid.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 16°C.

    • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

    • Dialyze the eluted fractions against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

    • Assess protein purity by SDS-PAGE.

2. In Vitro Synthesis of this compound

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 7.8[6]

    • 1 mM 3-hydroxybutyryl-CoA (substrate)

    • 50 µM Coenzyme B12 (adenosylcobalamin)

    • 1-5 µM purified recombinant RCM enzyme

  • Procedure:

    • Combine the reaction components in a microcentrifuge tube.

    • Incubate the reaction mixture at 35°C for 2-4 hours.[6] The optimal incubation time may need to be determined empirically.

    • Monitor the reaction progress by HPLC or LC-MS.

  • Purification of this compound:

    • Stop the reaction by adding an equal volume of 10% formic acid.

    • Centrifuge to pellet the precipitated protein.

    • Purify the HIB-CoA from the supernatant using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.

    • Lyophilize the purified product and store at -80°C.

    • Determine the concentration of the purified HIB-CoA using a spectrophotometer (A260) or by a specific enzymatic assay.

Quantitative Data
ParameterValueReference
Enzyme (R)-3-hydroxybutyryl-CoA-specific coenzyme B12-dependent mutase (RCM)[6]
Optimal pH 7.8[6]
Optimal Temperature 35°C[6]
Km for this compound ~150-300 µM[6]
Expected Yield Dependent on reaction scale and optimization; monitor by HPLC/LC-MS-

In Vitro Lysine 2-Hydroxyisobutyrylation (Khib) Assay

This assay is designed to assess the ability of a protein, such as the acetyltransferase p300, to catalyze the transfer of the 2-hydroxyisobutyryl group from HIB-CoA to a lysine residue on a substrate protein (e.g., histones).[1][8]

Experimental Workflow

G cluster_assay In Vitro Khib Assay Workflow Components Combine: - p300 Enzyme - Histone Substrate - this compound - Reaction Buffer Incubation Incubate at 30°C Components->Incubation Quench Stop Reaction (e.g., with SDS-PAGE buffer) Incubation->Quench Analysis Analyze by: - Western Blot (anti-Khib) - Mass Spectrometry Quench->Analysis

Caption: Workflow for the in vitro lysine 2-hydroxyisobutyrylation assay.

Experimental Protocol: In Vitro Khib Assay

This protocol is based on methods for in vitro histone acylation assays.[8][9]

  • Reaction Mixture:

    • 50 mM Tris-HCl, pH 8.0

    • 10% glycerol

    • 0.1 mM EDTA

    • 1 mM DTT

    • 1x Protease Inhibitor Cocktail

    • 100 nM Trichostatin A (TSA, a histone deacetylase inhibitor)

    • 5 mM Nicotinamide

    • 2.5 µg histone octamers or other substrate protein

    • 200 ng recombinant p300 enzyme

    • 10 µM this compound[8]

  • Procedure:

    • Assemble the reaction mixture on ice.

    • Initiate the reaction by adding the HIB-CoA.

    • Incubate at 30°C for 1-2 hours.

    • Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a pan-specific anti-Khib antibody to detect 2-hydroxyisobutyrylated proteins.

    • For site-specific analysis, the reaction products can be analyzed by mass spectrometry.

Data Presentation
ComponentFinal Concentration/Amount
Buffer 50 mM Tris-HCl, pH 8.0
Glycerol 10%
EDTA 0.1 mM
DTT 1 mM
p300 Enzyme 200 ng
Histone Substrate 2.5 µg
This compound 10 µM
Incubation Temperature 30°C
Incubation Time 1-2 hours

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and utilization of this compound in in vitro assays. The enzymatic synthesis method offers a specific and reliable means of producing HIB-CoA, which is crucial for the accurate investigation of lysine 2-hydroxyisobutyrylation and other potential functions of this metabolite. The provided in vitro Khib assay protocol enables researchers to study the activity of enzymes involved in this important post-translational modification, thereby advancing our understanding of its role in health and disease.

References

Developing Antibodies for 2-Hydroxyisobutyrylated Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) implicated in a variety of cellular processes, most notably in the regulation of gene transcription and metabolism.[1][2][3] The structural similarity of Khib to other lysine acylations, such as acetylation, necessitates the development of highly specific antibodies to accurately detect and quantify 2-hydroxyisobutyrylated proteins. These antibodies are invaluable tools for elucidating the biological functions of Khib and for the development of novel therapeutics targeting pathways regulated by this modification.

This document provides detailed application notes and experimental protocols for the development and validation of antibodies specific to 2-hydroxyisobutyrylated proteins.

Application Notes

The development of antibodies targeting a small chemical modification like 2-hydroxyisobutyrylation presents unique challenges. The immunogen must be carefully designed to elicit a robust and specific immune response to the Khib moiety, while minimizing cross-reactivity with unmodified lysine and other structurally similar PTMs. Both polyclonal and monoclonal antibodies can be generated, each with its own advantages. Polyclonal antibodies offer a broader recognition of the target modification in different sequence contexts, while monoclonal antibodies provide high specificity to a single epitope.

A critical aspect of developing anti-Khib antibodies is a stringent validation process. This includes confirming specificity through peptide competition assays and dot blots against a panel of modified and unmodified peptides. Quantitative analysis of antibody affinity and cross-reactivity is essential to ensure the reliability of experimental results.

Experimental Protocols

Antigen Design and Synthesis

A key step in generating specific anti-Khib antibodies is the design and synthesis of a suitable immunogen. A synthetic peptide bearing the 2-hydroxyisobutyryl-lysine modification is typically used.

Protocol: Synthesis of a Khib-Containing Peptide Immunogen

  • Peptide Sequence Design:

    • Select a peptide sequence of 10-15 amino acids.

    • Place the 2-hydroxyisobutyryl-lysine residue centrally within the peptide.

    • Flank the modified lysine with amino acids that are not prone to forming strong secondary structures.

    • Incorporate a terminal cysteine residue for conjugation to a carrier protein. A common linker such as Gly-Gly-Gly may be added between the peptide sequence and the cysteine to improve accessibility.

  • Peptide Synthesis:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

    • Incorporate the 2-hydroxyisobutyryl-lysine as a protected amino acid derivative during the synthesis.

    • Cleave the peptide from the resin and deprotect the side chains.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Conjugation to Carrier Protein:

    • Dissolve the purified Khib-peptide and a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2).

    • Use a heterobifunctional crosslinker, such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), to couple the peptide to the carrier protein via the terminal cysteine.

    • Remove excess unconjugated peptide and crosslinker by dialysis or size-exclusion chromatography.

    • Determine the conjugation efficiency by spectrophotometry or a suitable protein assay.

Immunization

The following is a general immunization protocol for rabbits. The specific schedule and dosages may need to be optimized.

Protocol: Rabbit Immunization

  • Pre-immune Bleed: Collect blood from the rabbit before the first immunization to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization (Day 0):

    • Emulsify 0.5 mg of the Khib-peptide-KLH conjugate in an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations (Days 14, 28, 49, and 70):

    • Emulsify 0.25 mg of the Khib-peptide-KLH conjugate in an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject the emulsion subcutaneously at multiple sites.

  • Test Bleeds and Titer Determination (Days 35, 56, and 77):

    • Collect a small amount of blood and prepare serum.

    • Determine the antibody titer by enzyme-linked immunosorbent assay (ELISA) against the Khib-peptide.

  • Final Bleed (Day 84):

    • If a high titer is achieved, perform a final bleed to collect a larger volume of antiserum.

Antibody Purification

A multi-step affinity purification process is crucial to isolate highly specific anti-Khib antibodies.

Protocol: Multi-Step Affinity Purification of Anti-Khib Antibodies

  • Negative Selection (Removal of anti-carrier and non-specific antibodies):

    • Prepare an affinity column with the carrier protein (e.g., KLH) immobilized on a resin.

    • Pass the antiserum over the column to remove antibodies against the carrier protein.

    • Prepare a second affinity column with an unmodified control peptide (identical sequence to the immunogen but with an unmodified lysine).

    • Pass the flow-through from the first column over the unmodified peptide column to remove antibodies that recognize the peptide backbone.

  • Positive Selection (Isolation of Khib-specific antibodies):

    • Prepare an affinity column with the Khib-peptide immunogen immobilized on a resin.

    • Apply the flow-through from the negative selection steps to this column.

    • Wash the column extensively with a high-salt buffer to remove weakly bound, non-specific antibodies.

  • Elution and Neutralization:

    • Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

    • Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.5).

  • Buffer Exchange and Concentration:

    • Pool the antibody-containing fractions and dialyze against PBS.

    • Concentrate the purified antibody using a centrifugal filter unit.

    • Determine the final antibody concentration using a spectrophotometer at 280 nm.

Antibody Validation

Thorough validation is essential to ensure the specificity of the purified anti-Khib antibody.

Protocol: Dot Blot for Specificity Testing

  • Peptide Preparation: Prepare serial dilutions of the Khib-peptide, the corresponding unmodified peptide, and other modified peptides (e.g., acetylated, propionylated, butyrylated lysine peptides) in TBS.

  • Membrane Spotting: Spot 1-2 µL of each peptide dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (TBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-Khib antibody (typically at 1 µg/mL in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should only show a strong signal for the Khib-peptide and minimal to no signal for the other peptides.

Data Presentation

The following tables summarize hypothetical quantitative data for a successfully developed anti-Khib antibody.

Table 1: Affinity and Cross-Reactivity of Purified Anti-Khib Antibody

Peptide AntigenDissociation Constant (Kd)
2-Hydroxyisobutyryl-Lysine Peptide5.2 x 10⁻⁹ M
Unmodified Lysine Peptide> 1 x 10⁻⁵ M
Acetyl-Lysine Peptide> 1 x 10⁻⁶ M
Propionyl-Lysine Peptide> 1 x 10⁻⁶ M
Butyryl-Lysine Peptide> 1 x 10⁻⁶ M

Table 2: Quantitative Dot Blot Analysis of Anti-Khib Antibody Specificity

Peptide SpottedRelative Signal Intensity (%)
2-Hydroxyisobutyryl-Lysine Peptide100
Unmodified Lysine Peptide< 1
Acetyl-Lysine Peptide< 2
Propionyl-Lysine Peptide< 2
Butyryl-Lysine Peptide< 1.5

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Antibody_Development_Workflow cluster_antigen_prep Antigen Preparation cluster_immunization Immunization cluster_purification Antibody Purification cluster_validation Validation peptide_design Khib-Peptide Design peptide_synthesis Peptide Synthesis peptide_design->peptide_synthesis conjugation Carrier Protein Conjugation peptide_synthesis->conjugation immunize Immunize Animal conjugation->immunize titer_check Titer Check (ELISA) immunize->titer_check neg_select Negative Selection (Unmodified Peptide) titer_check->neg_select pos_select Positive Selection (Khib-Peptide) neg_select->pos_select elution Elution & Dialysis pos_select->elution dot_blot Dot Blot elution->dot_blot elisa ELISA elution->elisa western_blot Western Blot elution->western_blot

Caption: Workflow for the development of anti-Khib antibodies.

Glycolysis_Khib_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH GAP->BPG ThreePG 3-Phosphoglycerate BPG->ThreePG PGK BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG Phosphoglycerate Mutase PEP Phosphoenolpyruvate TwoPG->PEP Enolase TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase PEP->Pyruvate Aldolase Aldolase (Khib) GAPDH GAPDH (Khib) PGK PGK (Khib) Enolase Enolase (Khib) PKM Pyruvate Kinase (Khib)

Caption: Key enzymes in the glycolysis pathway with known Khib modifications.

References

Affinity Enrichment of 2-Hydroxyisobutyrylated Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating various cellular processes, including gene transcription, metabolism, and signal transduction.[1][2] The structural similarity of the 2-hydroxyisobutyryl group to other acyl modifications suggests its potential involvement in a wide array of biological functions and its dysregulation has been associated with various diseases, including cancer and metabolic disorders.[3][4] Due to the low abundance of Khib-modified peptides in complex biological samples, their identification and quantification by mass spectrometry (MS) pose a significant analytical challenge. Affinity enrichment using specific antibodies is a critical step to selectively isolate these modified peptides, thereby enabling their comprehensive analysis.

This document provides detailed application notes and protocols for the affinity enrichment of 2-hydroxyisobutyrylated peptides, designed to guide researchers, scientists, and drug development professionals in their proteomics workflows.

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have successfully employed affinity enrichment for the large-scale identification of Khib sites and proteins. This data highlights the effectiveness of the antibody-based enrichment strategy across different species and cell types.

Table 1: Summary of Identified 2-Hydroxyisobutyrylated Sites and Proteins in Various Studies

Organism/Cell LineNumber of Khib Sites IdentifiedNumber of Khib Proteins IdentifiedReference
Human Pancreatic Cancer10,3672,325[4][5]
IgA Nephropathy Patients3,6841,036[1]
Candida albicans6,6591,438[6]
Proteus mirabilis4,7351,051[2]
Wheat (Triticum aestivum L.)6,0421,742[7]
HEK293 cells (Tip60 overexpression)3,5021,050[8]

Experimental Protocols

This section outlines a detailed protocol for the affinity enrichment of Khib peptides from a complex protein digest. The protocol is a compilation of methodologies cited in various successful proteomic studies.

I. Protein Extraction, Digestion, and Peptide Preparation
  • Protein Extraction:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Sonicate or homogenize the sample to ensure complete cell disruption.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the total protein extract.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Protein Reduction, Alkylation, and Digestion:

    • Reduction: Add dithiothreitol (DTT) to the protein extract to a final concentration of 5-10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Alkylation: Add iodoacetamide (IAA) to a final concentration of 11-20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

    • Digestion: Dilute the sample with a digestion buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB) to reduce the concentration of denaturants. Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 and incubate overnight at 37°C.

    • Quenching: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or StageTip to remove salts and other interfering substances.

    • Wash the column with a low organic solvent concentration buffer (e.g., 0.1% TFA in water).

    • Elute the peptides with a high organic solvent concentration buffer (e.g., 50-80% acetonitrile in 0.1% TFA).

    • Dry the eluted peptides using a vacuum centrifuge.

II. Affinity Enrichment of Khib Peptides
  • Antibody-Bead Conjugation (if not pre-conjugated):

    • Wash magnetic or agarose beads (e.g., Protein A/G) with a suitable buffer.

    • Incubate the beads with a pan anti-Khib antibody with gentle rotation at 4°C for several hours or overnight.

    • Wash the antibody-conjugated beads to remove any unbound antibody.

  • Immunoprecipitation:

    • Resuspend the dried peptide mixture in an immunoprecipitation (IP) buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[6]

    • Add the peptide solution to the pre-washed pan anti-Khib antibody-conjugated beads.[8]

    • Incubate the mixture overnight at 4°C with gentle shaking to allow for the binding of Khib peptides to the antibody.[4][5][6][8]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant containing non-specifically bound peptides.

    • Wash the beads multiple times (typically 3-4 times) with the IP buffer to remove non-specific binders.

    • Perform a final wash with deionized water to remove any residual buffer components.[4][5][6]

  • Elution:

    • Elute the enriched Khib peptides from the beads using an acidic solution, such as 0.1% trifluoroacetic acid (TFA).[6][8]

    • Collect the eluate. Repeat the elution step to maximize the recovery of enriched peptides.

    • Combine the eluates and dry them in a vacuum centrifuge.

III. LC-MS/MS Analysis
  • Peptide Desalting and Resuspension:

    • Desalt the enriched Khib peptides using a C18 StageTip or ZipTip to remove any residual contaminants from the elution buffer.[8]

    • Resuspend the final peptide sample in a solvent suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

  • Liquid Chromatography (LC) Separation:

    • Load the resuspended peptides onto a reversed-phase analytical column.

    • Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap).[8]

    • Set the instrument to data-dependent acquisition (DDA) mode to automatically select the most abundant precursor ions for fragmentation.

    • Set 2-hydroxyisobutyrylation of lysine as a variable modification in the search parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the affinity enrichment workflow for 2-hydroxyisobutyrylated peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Affinity Enrichment cluster_analysis Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Tryptic_Digestion Tryptic Digestion Reduction_Alkylation->Tryptic_Digestion Peptide_Desalting Peptide Desalting Tryptic_Digestion->Peptide_Desalting Immunoprecipitation Immunoprecipitation with anti-Khib Antibody Peptide_Desalting->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Experimental workflow for affinity enrichment of Khib peptides.

Logical Relationship of Affinity Enrichment

This diagram illustrates how affinity enrichment enhances the detection of low-abundance Khib peptides in a complex biological sample.

logical_relationship Complex_Mixture Complex Peptide Mixture (High & Low Abundance Peptides) Khib_Peptides Low Abundance Khib-Peptides Non_Khib_Peptides High Abundance Non-Khib Peptides Affinity_Enrichment Affinity Enrichment (anti-Khib Antibody) Complex_Mixture->Affinity_Enrichment Enriched_Sample Enriched Sample (Concentrated Khib-Peptides) Affinity_Enrichment->Enriched_Sample Selectively Binds MS_Detection Mass Spectrometry Detection Enriched_Sample->MS_Detection Successful_ID Successful Identification & Quantification of Khib Peptides MS_Detection->Successful_ID

Caption: Logic of Khib peptide enrichment for enhanced MS detection.

References

Application Notes and Protocols for Quantitative Proteomics of the 2-Hydroxyisobutyrylome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is covalently attached to a lysine residue.[1][2][3] This modification has been identified in a wide range of organisms, from bacteria to humans, and has been shown to play a crucial role in regulating various cellular processes.[4][5][6] Khib is involved in the regulation of chromatin structure, gene transcription, and metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.[5][7][8] Dysregulation of 2-hydroxyisobutyrylation has been linked to several diseases, including cancer and metabolic disorders.[2][7]

Quantitative proteomics has emerged as a powerful tool to study the dynamics of the 2-hydroxyisobutyrylome, enabling the identification and quantification of thousands of Khib sites.[7][9][10] This allows researchers to understand how the levels of specific Khib modifications change in response to different stimuli or in various disease states. These application notes provide a detailed protocol for the quantitative analysis of the 2-hydroxyisobutyrylome using antibody-based enrichment and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for quantitative proteomics of the 2-hydroxyisobutyrylome is depicted below. It involves protein extraction from cells or tissues, followed by enzymatic digestion into peptides. The Khib-containing peptides are then specifically enriched using an anti-Khib antibody. Finally, the enriched peptides are analyzed by LC-MS/MS for identification and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinExtraction Protein Extraction ProteinDigestion Protein Digestion ProteinExtraction->ProteinDigestion KhibEnrichment Khib Peptide Enrichment ProteinDigestion->KhibEnrichment LCMS LC-MS/MS Analysis KhibEnrichment->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Figure 1: General experimental workflow for quantitative 2-hydroxyisobutyrylome analysis.

Detailed Experimental Protocols

I. Protein Extraction and Digestion

A successful proteomics experiment begins with proper sample preparation. It is crucial to minimize contamination from external sources like keratins.

Materials and Reagents:

  • Lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0, with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate

  • C18 cartridges for desalting

Protocol:

  • Cell/Tissue Lysis:

    • For cultured cells, wash with ice-cold PBS, then add lysis buffer.

    • For tissues, grind to a fine powder in liquid nitrogen and resuspend in lysis buffer.

    • Sonicate the lysate on ice to break cellular structures and shear DNA.

    • Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 5-10 mM and incubate for 1 hour at 37-56°C to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 11-20 mM. Incubate in the dark for 45-60 minutes to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the protein solution with ammonium bicarbonate (e.g., 50 mM) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 to 1:100 (trypsin:protein) mass ratio and incubate overnight at 37°C.[1]

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a pH of 2-3.

    • Desalt the peptides using a C18 cartridge according to the manufacturer's instructions.

    • Dry the desalted peptides in a vacuum centrifuge.

II. Enrichment of 2-Hydroxyisobutyrylated Peptides

The key step in 2-hydroxyisobutyrylome analysis is the specific enrichment of Khib-containing peptides, which are typically of low abundance.

Materials and Reagents:

  • NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)[4]

  • Anti-Khib antibody-conjugated beads

  • 0.1% Trifluoroacetic acid (TFA)

Protocol:

  • Peptide Resuspension: Dissolve the dried, desalted peptides in NETN buffer.[4][7]

  • Affinity Enrichment:

    • Incubate the peptide solution with pre-washed anti-Khib antibody-conjugated beads.[4][7] The incubation is typically performed overnight at 4°C with gentle rotation.[4][11]

  • Washing:

    • After incubation, wash the beads multiple times with NETN buffer to remove non-specifically bound peptides.[4][11]

    • Perform a final wash with water to remove any remaining buffer salts.[4]

  • Elution:

    • Elute the enriched Khib peptides from the beads using a solution of 0.1% TFA.[7][11]

    • Dry the eluted peptides in a vacuum centrifuge.

  • Desalting: Desalt the enriched peptides using a C18 ZipTip or equivalent before LC-MS/MS analysis.

III. LC-MS/MS Analysis

The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and identify the modification sites.

General Parameters:

  • LC System: A nano-flow HPLC system is typically used.

  • Column: A reversed-phase C18 column is commonly employed for peptide separation.

  • Gradient: A gradient of increasing acetonitrile concentration is used to elute the peptides.

  • MS System: A high-resolution mass spectrometer (e.g., Orbitrap) is required for accurate mass measurements.

  • Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most abundant precursor ions in a full scan are selected for fragmentation (MS/MS).[12]

Note: The specific instrument settings will vary depending on the mass spectrometer used. It is important to optimize these settings for the best performance.

Data Presentation and Analysis

Quantitative Data Summary

Quantitative data from the LC-MS/MS analysis should be presented in a clear and structured format. The following tables provide templates for summarizing the identified Khib sites and proteins.

Table 1: Summary of Identified 2-Hydroxyisobutyrylated Sites and Proteins

CategoryNumber
Identified Khib Sitese.g., 10,367[7]
Identified Khib Proteinse.g., 2,325[7]
Quantified Khib Sitese.g., 3,132[1]
Quantified Khib Proteinse.g., 894[1]

Table 2: Differentially Regulated 2-Hydroxyisobutyrylated Sites

RegulationNumber of Sites
Upregulated Sitese.g., 171[1]
Downregulated Sitese.g., 257[1]

Table 3: Example of Quantified 2-Hydroxyisobutyrylated Proteins

Protein AccessionGene SymbolProtein NameFold Changep-value
e.g., P02768ALBSerum albumine.g., 2.5e.g., 0.001
e.g., P62258HSP90AA1Heat shock protein HSP 90-alphae.g., -1.8e.g., 0.023
...............
Bioinformatic Analysis

Following data acquisition and processing, bioinformatics analysis is performed to gain biological insights from the quantitative 2-hydroxyisobutyrylome data.

Common Bioinformatic Analyses:

  • Gene Ontology (GO) Enrichment Analysis: To identify over-represented biological processes, molecular functions, and cellular components among the differentially regulated Khib proteins.[1][4][7]

  • KEGG Pathway Analysis: To map the identified proteins to known metabolic and signaling pathways.[4][5][7]

  • Protein-Protein Interaction (PPI) Network Analysis: To visualize the functional networks of the identified Khib proteins.[1]

  • Motif Analysis: To identify consensus amino acid sequences surrounding the Khib sites.

Signaling Pathway Visualization

2-Hydroxyisobutyrylation has been shown to be particularly enriched in metabolic pathways.[5][7] The following diagram illustrates the involvement of Khib in the glycolysis pathway, where several key enzymes are modified.[5][13]

glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P HK F6P Fructose-6-phosphate G6P->F6P PGI F1_6BP Fructose-1,6-bisphosphate F6P->F1_6BP PFK GAP Glyceraldehyde-3-phosphate F1_6BP->GAP Aldolase BPG1_3 1,3-Bisphosphoglycerate GAP->BPG1_3 GAPDH PG3 3-Phosphoglycerate BPG1_3->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Eno Pyruvate Pyruvate PEP->Pyruvate PK HK Hexokinase (Khib) PGI Phosphoglucose isomerase PFK Phosphofructokinase (Khib) Aldolase Aldolase (Khib) TPI Triosephosphate isomerase GAPDH GAPDH (Khib) PGK Phosphoglycerate kinase (Khib) PGM Phosphoglycerate mutase Eno Enolase (Khib) PK Pyruvate kinase (Khib)

Figure 2: Key enzymes in the glycolysis pathway are targets of 2-hydroxyisobutyrylation (Khib).

Conclusion

The study of the 2-hydroxyisobutyrylome through quantitative proteomics provides valuable insights into the regulation of cellular processes and its role in health and disease. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate this important post-translational modification. Careful execution of the experimental workflow and thorough data analysis will enable the identification of novel regulatory mechanisms and potential therapeutic targets.

References

Application Notes and Protocols for Studying 2-Hydroxyisobutyryltransferase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying 2-hydroxyisobutyryltransferase enzymes, with a focus on the well-characterized enzyme p300. The protocols outlined below cover methods for identifying 2-hydroxyisobutyrylated proteins, assessing enzyme activity, screening for inhibitors, and understanding the structural basis of enzyme function.

Introduction to 2-Hydroxyisobutyrylation

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered post-translational modification (PTM) where a 2-hydroxyisobutyryl group is covalently attached to the epsilon-amino group of a lysine residue.[1][2][3] This modification is increasingly recognized for its role in regulating a wide range of cellular processes, including gene transcription and metabolism.[1][4][5] The transcriptional coactivator p300, also known as EP300 or KAT3B, has been identified as a "writer" of this modification, possessing lysine 2-hydroxyisobutyryltransferase activity in addition to its well-established histone acetyltransferase (HAT) activity.[1][4][5]

Identifying Substrates of 2-Hydroxyisobutyryltransferases

A critical step in understanding the function of a 2-hydroxyisobutyryltransferase is the identification of its substrates. This is typically achieved through a proteomics-based approach.

Workflow for Substrate Identification

A Cell/Tissue Lysate Preparation B Protein Digestion (e.g., Trypsin) A->B C Affinity Enrichment of Khib Peptides (using pan-Khib antibody) B->C D LC-MS/MS Analysis C->D E Data Analysis and Site Identification D->E A Assay Miniaturization (384-well plate) B Dispense Enzyme, Substrate, and 2-hydroxyisobutyryl-CoA A->B C Add Compound Library (Test Inhibitors) B->C D Incubate C->D E Add Detection Reagents D->E F Read Signal (e.g., Luminescence, Fluorescence) E->F G Identify 'Hits' (Compounds that inhibit the signal) F->G cluster_0 Nutritional Cues cluster_1 Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate HibCoA This compound Pyruvate->HibCoA p300 p300 (2-Hydroxyisobutyryltransferase) HibCoA->p300 Cofactor KhibGlycolyticEnzymes 2-Hydroxyisobutyrylated Glycolytic Enzymes p300->KhibGlycolyticEnzymes Catalyzes Khib on GlycolyticEnzymes Glycolytic Enzymes (e.g., ENO1) GlycolyticEnzymes->p300 Substrate Glycolysis Increased Glycolysis KhibGlycolyticEnzymes->Glycolysis

References

Application Notes and Protocols for 2-Hydroxyisobutyryl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyryl-CoA (HBCoA) is an intermediate in the metabolism of several compounds, including the fuel oxygenate methyl tert-butyl ether (MTBE) in certain bacteria. It is also of growing interest in the field of drug development and metabolic research due to its connection to pathways that can be relevant to various physiological and pathological states. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its metabolic roles and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following table summarizes expected quantitative data for the analysis of short-chain acyl-CoAs using methods analogous to those described in this document. While specific data for this compound is not extensively published, these values provide a benchmark for expected performance.

Analyte ClassSample TypeExtraction MethodRecovery Rate (%)LOD (fmol)LOQ (fmol)Reference
Short-Chain Acyl-CoAsMammalian CellsProtein PrecipitationNot Specified< 1 pmolNot Specified[1]
Short to Long-Chain Acyl-CoAsMouse Liver, HepG2 & LHCNM2 CellsSPE90-111%1-5 fmolNot Specified[2][3]
Short-Chain Acyl-CoAsMouse LiverProtein Precipitation & SPENot SpecifiedNot SpecifiedNot Specified[4][5][6]

Metabolic Pathway of this compound

This compound is primarily recognized for its role in the bacterial degradation pathway of MTBE. In this pathway, MTBE is converted to tert-butyl alcohol (TBA), which is then hydroxylated to 2-methyl-1,2-propanediol (MPD). MPD is subsequently oxidized to 2-hydroxyisobutyrate and then activated to this compound. This intermediate is then isomerized to 3-hydroxybutyryl-CoA, which can enter central metabolism.

Metabolic Pathway of this compound MTBE MTBE TBA tert-Butyl Alcohol (TBA) MTBE->TBA MPD 2-Methyl-1,2-propanediol (MPD) TBA->MPD HIBA 2-Hydroxyisobutyrate MPD->HIBA HBCoA This compound HIBA->HBCoA Acyl-CoA Synthetase HBCoA_3 3-Hydroxybutyryl-CoA HBCoA->HBCoA_3 Isomerase Metabolism Central Metabolism HBCoA_3->Metabolism

Bacterial degradation pathway of MTBE leading to this compound.

Experimental Workflow for Sample Preparation and Analysis

The general workflow for the analysis of this compound from biological samples involves sample homogenization, protein precipitation to remove the bulk of proteins, followed by an optional solid-phase extraction (SPE) step for cleanup and concentration of the analyte prior to LC-MS analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup & Concentration Homogenization 1. Sample Homogenization (e.g., Tissue or Cells) Precipitation 2. Protein Precipitation (e.g., Acetonitrile, Methanol, or TCA) Homogenization->Precipitation Centrifugation1 3. Centrifugation Precipitation->Centrifugation1 Supernatant 4. Supernatant Collection Centrifugation1->Supernatant SPE 5. Solid-Phase Extraction (SPE) Supernatant->SPE Proceed to Cleanup LCMS 8. LC-MS Analysis Supernatant->LCMS Direct Injection (if clean enough) Elution 6. Elution SPE->Elution Drying 7. Drying and Reconstitution Elution->Drying Drying->LCMS

General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Protein Precipitation for Extraction of this compound from Mammalian Cells

This protocol is a general method for the extraction of short-chain acyl-CoAs from cultured mammalian cells and is adaptable for this compound.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile, ice-cold

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Pipettes and tips

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Protein Precipitation:

    • To the cell pellet, add 200 µL of ice-cold acetonitrile.[7]

    • Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

    • The supernatant can be directly analyzed by LC-MS or subjected to a further cleanup step (Protocol 2).

  • Storage:

    • If not for immediate analysis, store the extracts at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound

This protocol describes a solid-phase extraction procedure to remove interfering substances and concentrate the acyl-CoAs from the protein precipitation extract.

Materials:

  • Protein precipitation supernatant (from Protocol 1)

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Water, LC-MS grade

  • 2% Formic acid in water

  • 2% Ammonium hydroxide in water

  • 5% Ammonium hydroxide in water

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • SPE Column Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.[4]

    • Equilibrate the cartridge with 3 mL of water.[4]

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2.4 mL of 2% formic acid in water.[4]

    • Wash the cartridge with 2.4 mL of methanol.[4]

  • Elution:

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide in water into a clean collection tube.[4]

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide in water and combine the eluates.[4]

  • Drying and Reconstitution:

    • Dry the combined eluates under a stream of nitrogen at room temperature.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis (e.g., 50% methanol in water).

Derivatization for Enhanced LC-MS Analysis

While direct analysis of this compound is feasible, derivatization can improve chromatographic retention and ionization efficiency, particularly for short-chain polar molecules. Although not specifically reported for this compound, methods used for other short-chain fatty acids and related compounds could be adapted. Derivatization typically targets the carboxyl group. Reagents such as 3-nitrophenylhydrazine (3NPH) have been successfully used for the derivatization of short-chain fatty acids prior to LC-MS analysis.[9][10]

Conclusion

The protocols outlined in this document provide a robust framework for the sample preparation of this compound for LC-MS analysis. The choice between direct analysis after protein precipitation and the inclusion of a solid-phase extraction step will depend on the sample matrix complexity and the required sensitivity. For challenging analyses, derivatization may offer significant improvements in analytical performance. It is recommended to use stable isotope-labeled internal standards for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isobaric Interference in Khib Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when analyzing lysine 2-hydroxyisobutyrylation (Khib), a critical post-translational modification (PTM), by mass spectrometry. A primary challenge in Khib analysis is distinguishing it from other modifications with the same nominal mass, an issue known as isobaric interference.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of Khib mass spectrometry?

A1: Isobaric interference occurs when two different molecules or modifications have the same integer mass-to-charge ratio (m/z), making them difficult to distinguish in a low-resolution mass spectrometer. In the analysis of Khib, the most common source of isobaric interference is trimethylation of lysine (Kme3). Both modifications result in a similar mass shift of the peptide, which can lead to misidentification and inaccurate quantification if not properly resolved.

Q2: Why is high-resolution mass spectrometry crucial for Khib analysis?

A2: High-resolution mass spectrometry (HRMS) is essential because it can measure the mass of a molecule with very high accuracy.[1][2][3] While Khib and Kme3 have the same nominal mass, they have slightly different exact masses due to their different elemental compositions. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can resolve these small mass differences, allowing for the confident identification of Khib-modified peptides.[4]

Q3: What are the main analytical strategies to overcome isobaric interference in Khib analysis?

A3: The primary strategies include:

  • High-Resolution Mass Spectrometry (HRMS): To distinguish between the subtle mass differences of isobaric species.[4]

  • Tandem Mass Spectrometry (MS/MS): To generate fragment ions that are unique to each modification, aiding in their differentiation.[5][6]

  • Ion Mobility Spectrometry (IMS): To separate ions based on their size and shape in addition to their m/z ratio.

  • Chemical Derivatization: To alter the chemical properties of one of the interfering species, thereby shifting its mass.[7]

Troubleshooting Guides

Issue 1: A peak is observed at the expected m/z of a Khib-modified peptide, but its identity is uncertain.

This is a classic case of potential isobaric interference, likely from a trimethylated (Kme3) peptide.

Solution:

  • Utilize High-Mass-Accuracy Data:

    • If you are using a high-resolution mass spectrometer, calculate the theoretical exact masses for both the Khib- and Kme3-modified peptides.

    • Compare these theoretical masses to the experimentally measured mass. The mass accuracy of modern Orbitrap instruments is typically below 5 ppm, which is sufficient to distinguish between Khib and Kme3.[4]

    Data Presentation: Mass Comparison of Isobaric Modifications
ModificationChemical FormulaMonoisotopic Mass (Da)Mass Difference from Khib (Da)Required Resolving Power (at m/z 400)
Lysine 2-hydroxyisobutyrylation (Khib) C4H6O286.036780-
Lysine Trimethylation (Kme3) C3H985.07828-0.0415> 10,000
Lysine Acetylation (Kac) C2H2O42.01056--
  • Analyze Tandem Mass Spectra (MS/MS):

    • Khib and Kme3 peptides can produce different fragmentation patterns upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Look for characteristic neutral losses. Trimethylated peptides are known to exhibit a neutral loss of 59 Da (trimethylamine).[8]

    • The fragmentation of the 2-hydroxyisobutyryl group may also produce unique signature ions.

Issue 2: Difficulty in obtaining clean MS/MS spectra for confident identification of Khib.

Co-eluting isobaric peptides can lead to chimeric MS/MS spectra, where fragment ions from both species are present, complicating identification.

Solution:

  • Optimize Chromatographic Separation:

    • Adjust your liquid chromatography (LC) gradient to improve the separation of potentially co-eluting peptides. Even a small difference in retention time can help to isolate the MS/MS scans for each species.

  • Employ Advanced MS Techniques:

    • MS³ (MS-to-the-third): This technique involves an additional fragmentation step. First, the isobaric precursors are isolated and fragmented (MS²). Then, a specific fragment ion is isolated and fragmented again (MS³). This can help to eliminate interfering ions and produce a cleaner spectrum.

    • Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD): These fragmentation methods are often complementary to CID/HCD and can provide different and sometimes more informative fragmentation patterns, especially for labile PTMs.[9]

Experimental Protocols

Protocol 1: Immunoprecipitation (IP) for Enrichment of Khib-modified Peptides

Due to the low stoichiometry of many PTMs, enrichment is often a necessary step before MS analysis.[9][10]

Materials:

  • Cell or tissue lysate

  • Anti-Khib antibody

  • Protein A/G magnetic beads[11]

  • Lysis buffer (e.g., RIPA buffer)[12]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Lysate Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[11]

  • Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[11]

  • Immunoprecipitation:

    • Add the anti-Khib antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.

  • Elution:

    • Elute the bound proteins by adding the elution buffer and incubating for 5-10 minutes at room temperature.

    • Pellet the beads and transfer the supernatant containing the enriched proteins to a new tube.

    • Immediately neutralize the eluate with the neutralization buffer.

  • Sample Preparation for MS: Proceed with in-solution or in-gel digestion (e.g., with trypsin) of the enriched proteins.

Protocol 2: High-Resolution LC-MS/MS for Khib Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap series) coupled to a nano-liquid chromatography system.[13]

LC-MS/MS Parameters:

  • Full MS Scan (MS1):

    • Resolution: 60,000 or higher to resolve the mass difference between Khib and Kme3.[13]

    • Scan Range: m/z 350-1800.

    • AGC Target: Set to an appropriate value to avoid space-charge effects.

  • Data-Dependent Acquisition (DDA):

    • Select the top N most intense precursor ions from the MS1 scan for fragmentation.

  • MS/MS Scan (MS2):

    • Fragmentation: Use HCD with a normalized collision energy (NCE) of ~28-32%.

    • Resolution: 15,000 or higher.

    • Isolation Window: 1.2-2.0 m/z.

    • Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.

Visualizations

Logical Workflow for Troubleshooting Isobaric Interference

Troubleshooting_Workflow start Peak Detected at Expected Khib Peptide m/z check_resolution Is High-Resolution Data Available? start->check_resolution calc_mass Calculate Mass Error for Khib vs. Kme3 check_resolution->calc_mass Yes analyze_msms Analyze MS/MS Spectrum check_resolution->analyze_msms No mass_match Mass Error < 5 ppm for Khib? calc_mass->mass_match neutral_loss Neutral Loss of 59 Da (Trimethylamine) Present? analyze_msms->neutral_loss mass_match->analyze_msms No confirm_khib High Confidence Khib Identification mass_match->confirm_khib Yes confirm_kme3 High Confidence Kme3 Identification neutral_loss->confirm_kme3 Yes ambiguous Ambiguous Identification (Potential Mixture) neutral_loss->ambiguous No optimize_lc Optimize LC Separation and Re-acquire Data ambiguous->optimize_lc

Caption: A flowchart for distinguishing Khib from Kme3.

Signaling Pathway: Regulation of the Actin Cytoskeleton

Khib has been implicated in the regulation of the actin cytoskeleton.[14][15] This pathway is crucial for cell shape, motility, and division.

Actin_Cytoskeleton_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth Factors->RTK RhoGTPases Rho GTPases (Rho, Rac, Cdc42) RTK->RhoGTPases Rock ROCK RhoGTPases->Rock Cofilin Cofilin RhoGTPases->Cofilin inhibition Khib_protein Khib-modified Cytoskeletal Protein (Hypothetical) RhoGTPases->Khib_protein Khib? Actin Actin Dynamics (Polymerization/Depolymerization) Rock->Actin Cofilin->Actin Khib_protein->Actin

Caption: Potential role of Khib in the actin cytoskeleton pathway.

References

Technical Support Center: Mass Spectrometry Analysis of Protein Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers distinguish between 2-hydroxyisobutyrylation (Khib) and butyrylation (Kbu) using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are 2-hydroxyisobutyrylation and butyrylation, and why are they difficult to distinguish by MS/MS?

A1: 2-hydroxyisobutyrylation (Khib) and butyrylation (Kbu) are both post-translational modifications (PTMs) that occur on lysine residues of proteins.[1][2] They involve the addition of acyl groups derived from metabolic intermediates. Butyrylation is the addition of a butyryl group, while 2-hydroxyisobutyrylation is the addition of a 2-hydroxyisobutyryl group.[3] These modifications are often found on histones and play roles in regulating gene expression and other cellular processes.[1][2][4]

The primary challenge in distinguishing Khib from Kbu via mass spectrometry lies in the fact that they are isobaric, meaning they have the same nominal mass shift of +86.0368 Da. This makes them indistinguishable based on the precursor ion mass alone. Therefore, differentiation relies on careful analysis of the fragmentation patterns in MS/MS spectra.

Q2: What are the key differences in the MS/MS fragmentation patterns of 2-hydroxyisobutyrylated and butyrylated peptides?

A2: The key to distinguishing between Khib and Kbu lies in the generation of modification-specific diagnostic ions during MS/MS analysis.[5][6] These ions arise from the fragmentation of the modified lysine side chain.

  • Butyrylation (Kbu): Peptides containing a butyrylated lysine residue typically produce a characteristic diagnostic ion at m/z 154.1226 upon fragmentation.[5] This ion corresponds to the cyclic immonium ion of the butyrylated lysine.

  • 2-hydroxyisobutyrylation (Khib): Peptides with a 2-hydroxyisobutyrylated lysine residue generate a distinct diagnostic ion. While the exact m/z can vary depending on the instrument and fragmentation method, it is different from that of Kbu. Another related modification, hydroxybutyrylation, has a diagnostic ion at m/z 170.1176.[5] It is crucial to look for unique fragment ions that retain the hydroxyl group of the 2-hydroxyisobutyryl moiety.

Additionally, the relative intensities of other fragment ions, such as the immonium ion of the modified lysine, can provide further evidence for correct identification.[5][7]

Q3: What are immonium ions, and how can they help in distinguishing Khib and Kbu?

A3: Immonium ions are small, singly charged ions that are characteristic of a specific amino acid residue and are observed in the low m/z region of an MS/MS spectrum.[7] For modified lysine residues, the immonium ion can also be informative.

  • Butyrylated Lysine: The immonium ion for butyrylated lysine has a theoretical m/z of 171.1492.[5]

  • 2-hydroxyisobutyrylated Lysine: The immonium ion for 2-hydroxyisobutyrylated lysine would have a different m/z due to the presence of the hydroxyl group.

Careful examination of the low-mass region of the MS/MS spectrum for the presence and relative abundance of these specific immonium and diagnostic ions is a critical step in differentiating between these two modifications.[5][6]

Troubleshooting Guide

Issue 1: I cannot confidently distinguish between Khib and Kbu in my MS/MS data.

Possible Causes and Solutions:

  • Insufficient Fragmentation Energy: The diagnostic ions for acyl modifications are often generated at higher collision energies.

    • Recommendation: Optimize the normalized collision energy (NCE) or stepped NCE in your MS/MS method.[7] A higher NCE may be required to produce the characteristic diagnostic ions. It is advisable to perform a collision energy ramping experiment using synthetic peptides to determine the optimal setting for your instrument.

  • Low Abundance of Diagnostic Ions: The diagnostic ions may be of low intensity, making them difficult to detect.

    • Recommendation: Increase the ion injection time or use a higher-resolution mass spectrometer to improve the signal-to-noise ratio for these low-mass ions.

  • Incorrect Database Search Parameters: Your search algorithm may not be correctly identifying the modification or may be misinterpreting the spectra.

    • Recommendation: Ensure your search parameters include the specific mass shifts for both Khib and Kbu as variable modifications. Manually inspect the MS/MS spectra of peptides identified with either modification to confirm the presence of the expected diagnostic ions.[8]

Issue 2: My antibody-based enrichment for Khib peptides also pulls down Kbu peptides (or vice-versa).

Possible Causes and Solutions:

  • Antibody Cross-Reactivity: The antibody used for enrichment may not be perfectly specific and could be cross-reacting with the other isobaric modification.

    • Recommendation: Validate the specificity of your antibody using synthetic peptides containing either Khib or Kbu. If cross-reactivity is observed, consider using an alternative antibody or a different enrichment strategy. Subsequent MS/MS analysis with a focus on diagnostic ions is essential for definitive identification.

Data Presentation

For accurate identification, it is crucial to know the precise mass shifts and the m/z of the expected diagnostic and immonium ions.

ModificationChemical FormulaMonoisotopic Mass Shift (Da)Diagnostic Ion (m/z)Immonium Ion (m/z)
Butyrylation (Kbu) C4H6O70.0419154.1226[5]171.1492[5]
2-hydroxyisobutyrylation (Khib) C4H6O286.0368Varies (requires empirical determination)Varies (requires empirical determination)

Note: The mass shift for Khib is the same as for other hydroxybutyryl isomers. The diagnostic ions are what differentiate them.

Experimental Protocols

Protocol 1: In-gel Digestion of Proteins

  • Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

  • Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.

  • Reduce the proteins with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.

  • Alkylate the proteins with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

  • Wash the gel piece with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.

  • Rehydrate the gel piece in a solution of trypsin (e.g., 10 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

  • Extract the peptides from the gel using a series of ACN and formic acid washes.

  • Dry the pooled extracts in a vacuum centrifuge and resuspend in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis

  • Load the peptide sample onto a reverse-phase C18 column.

  • Elute the peptides using a gradient of increasing ACN concentration.

  • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring a full MS scan followed by MS/MS scans of the most intense precursor ions.

  • For MS/MS, use a fragmentation method such as Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID). Optimize the collision energy to maximize the production of diagnostic ions.[5]

Visualizations

G cluster_0 Protein Sample cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis Protein Protein Mixture Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Enrichment Affinity Enrichment (Optional, e.g., anti-Khib Ab) Digestion->Enrichment LC LC Separation Enrichment->LC MS MS Scan (Precursor m/z) LC->MS MSMS MS/MS Scan (Fragmentation) MS->MSMS Search Database Search MSMS->Search Validation Manual Validation (Diagnostic Ions) Search->Validation

Caption: Experimental workflow for identifying Khib and Kbu modifications.

G Precursor_Ion Modified Peptide Precursor Ion Kbu_Immonium Immonium Ion (m/z 171.1492) Precursor_Ion->Kbu_Immonium HCD/CID Kbu_Diagnostic Diagnostic Ion (m/z 154.1226) Precursor_Ion->Kbu_Diagnostic HCD/CID Khib_Immonium Distinct Immonium Ion Precursor_Ion->Khib_Immonium HCD/CID Khib_Diagnostic Distinct Diagnostic Ion Precursor_Ion->Khib_Diagnostic HCD/CID

Caption: Fragmentation pathways for Kbu and Khib modified peptides.

References

Technical Support Center: Optimizing HPLC Separation of Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of short-chain acyl-CoAs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HPLC separation experiments and resolve common challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding method development, sample preparation, and chromatography for short-chain acyl-CoA analysis.

Q1: What is the recommended column choice for separating short-chain acyl-CoAs?

A1: For the separation of short-chain acyl-CoAs, reversed-phase (RP) columns, particularly C18 phases, are most commonly used.[1][2][3] These columns are ideal for separating small, relatively hydrophobic molecules.[4] For comprehensive analysis covering a wide range of acyl-CoAs from short to long chains in a single run, a zwitterionic HILIC column can also be an effective choice.[5][6]

Q2: How should I prepare my mobile phase for optimal separation?

A2: Mobile phase composition is critical. For reversed-phase separation of short-chain acyl-CoAs, slightly acidic mobile phases are often required.[7] Ion-pairing chromatography is a common technique used to improve the retention and peak shape of polar, phosphorylated molecules like CoAs.[1] An ion-pairing agent, such as dimethylbutylamine (DMBA), can be added to the mobile phase.[1] A typical mobile phase system consists of an aqueous buffer (e.g., ammonium acetate) with an ion-pairing agent and an organic modifier like acetonitrile or methanol.[1][8] It is crucial to use high-purity, HPLC- or MS-grade solvents and additives to avoid baseline noise and ghost peaks.[9]

Q3: What are the best practices for sample preparation to ensure good recovery?

A3: Proper sample preparation is essential for accurate quantification. Key steps include rapid quenching of metabolic activity and efficient extraction.

  • Deproteinization: 5-sulfosalicylic acid (SSA) is a recommended deproteinization agent as it allows for high recovery of both short-chain acyl-CoAs and their biosynthetic precursors, like pantothenate, which can be lost when using other agents like trichloroacetic acid (TCA) followed by solid-phase extraction (SPE).[10]

  • Extraction: A common procedure involves homogenization in a methanol-chloroform mixture, followed by phase separation.[11]

  • Cleanup: For complex matrices, a solid-phase extraction (SPE) step using a weak anion exchange column can be used to clean up the sample before injection.[11]

Q4: Should I use an isocratic or gradient elution method?

A4: For complex samples containing multiple short-chain acyl-CoAs with varying polarities, a gradient elution method is generally preferred.[12] Gradient elution, where the mobile phase composition is changed over the course of the run, allows for better resolution of all compounds, from the more polar to the more hydrophobic species, within a reasonable analysis time.[8][13]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your HPLC analysis of short-chain acyl-CoAs.

Peak Shape Problems

Q5: My peaks are tailing. What are the common causes and how can I fix it?

A5: Peak tailing is a common issue where a peak is asymmetric with a prolonged trailing edge.[14] This can compromise resolution and lead to inaccurate quantification.[14]

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[15]

    • Solution: Operate the mobile phase at a lower pH (e.g., 2-3) to protonate the silanols and reduce unwanted interactions. Using a modern, base-deactivated column can also minimize this effect.[14][16]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[15]

    • Solution: Dilute your sample or reduce the injection volume.[14][16]

  • Column Degradation: A void at the column inlet or a partially blocked frit can distort the sample band.[15][17] This often affects all peaks in the chromatogram.[17]

    • Solution: First, try backflushing the column. If this doesn't work, replace the inlet frit or the entire column. Using a guard column can help protect the analytical column from particulate matter.[16][18]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to tailing.[15]

    • Solution: Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa. Increasing the buffer concentration (typically 10-50 mM) can also improve peak shape.[14][15]

A troubleshooting decision tree for peak tailing is provided below.

G start Peak Tailing Observed q_all_peaks Are all peaks tailing? start->q_all_peaks q_specific_peaks Are only specific peaks tailing? q_all_peaks->q_specific_peaks No cause_frit Possible Cause: Blocked column frit or void at column inlet. q_all_peaks->cause_frit Yes cause_overload Possible Cause: Mass or volume overload. q_specific_peaks->cause_overload Check Concentration cause_silanol Possible Cause: Secondary silanol interactions. q_specific_peaks->cause_silanol Yes cause_coelution Possible Cause: Interfering co-elution. q_specific_peaks->cause_coelution Check for Shoulders sol_frit Solution: 1. Backflush the column. 2. Replace frit or column. 3. Use a guard column. cause_frit->sol_frit sol_overload Solution: 1. Dilute sample. 2. Reduce injection volume. cause_overload->sol_overload sol_silanol Solution: 1. Lower mobile phase pH (<3). 2. Increase buffer strength. 3. Use a base-deactivated column. cause_silanol->sol_silanol sol_coelution Solution: 1. Optimize mobile phase gradient. 2. Improve sample cleanup. cause_coelution->sol_coelution

Caption: Troubleshooting workflow for HPLC peak tailing.
Resolution and Retention Time Issues

Q6: I have poor resolution between adjacent peaks. How can I improve it?

A6: Poor resolution, where peaks overlap, prevents accurate quantification. Resolution can be improved by adjusting retention (k), selectivity (α), or efficiency (N).[19][20]

Ways to Improve Resolution:

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic modifier (e.g., acetonitrile) in the mobile phase will increase retention times and can improve the separation of early-eluting peaks.[4][21]

  • Adjust Flow Rate: Lowering the flow rate generally increases efficiency and improves resolution, though it will also increase the analysis time.[21][22]

  • Change Column:

    • Smaller Particles: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases efficiency (N), leading to sharper peaks and better resolution.[4][22]

    • Longer Column: A longer column also increases efficiency but will result in longer run times and higher backpressure.[4][22]

  • Increase Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially altered selectivity.[19][22] However, ensure your analytes are stable at higher temperatures.[22]

Q7: My retention times are shifting between runs. What could be the cause?

A7: Unstable retention times are a sign of a problem with the HPLC system or the method conditions.

Possible Causes & Solutions:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Air bubbles in the pump can also cause flow rate inaccuracies.[9][23]

    • Solution: Prepare mobile phases carefully and consistently. Degas the mobile phase before use. If the problem persists, try pre-mixing the mobile phase manually.[9][18]

  • Column Equilibration: Insufficient column equilibration time between gradient runs can lead to shifting retention times, especially for the first few injections.[24]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.[24]

  • System Leaks: A leak anywhere in the system will cause a drop in pressure and an inaccurate flow rate, leading to longer retention times.[9]

    • Solution: Systematically check all fittings for leaks, starting from the pump and moving towards the detector.[23]

  • Column Temperature Fluctuations: If a column oven is not used, changes in the ambient laboratory temperature can affect retention times.[9]

    • Solution: Use a thermostatically controlled column compartment for stable and reproducible retention.[9]

Baseline and Extraneous Peak Issues

Q8: I am seeing "ghost peaks" in my chromatogram. Where do they come from?

A8: Ghost peaks are unexpected peaks that can appear in your chromatograms, including blank runs.[25][26] They often arise from contamination in the mobile phase, the HPLC system, or from carryover from a previous injection.[26][27]

Troubleshooting Ghost Peaks:

  • Run a Blank Gradient: First, run a gradient without any injection. If peaks appear, the contamination is likely in your mobile phase or the system itself (e.g., contaminated solvent bottles).[13][25]

  • Inject Mobile Phase: If the blank gradient is clean, inject a sample of your mobile phase or the solvent used to dissolve your sample. If a ghost peak appears, the contamination is in your solvent or the sample vial/cap.[25]

  • Check for Carryover: If the ghost peak only appears after injecting a real sample, it is likely due to carryover from the autosampler.[27]

    • Solution: Ensure your autosampler's needle wash step is effective. Use a strong solvent in your wash solution to thoroughly clean the needle and injection port between runs.[27]

Experimental Protocols & Data

Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)

This method is adapted from a procedure that demonstrates high recovery for both short-chain acyl-CoAs and their precursors.[10]

  • Homogenization: For tissue samples, weigh approximately 100 mg of frozen tissue and homogenize it in an appropriate ice-cold buffer. For cultured cells, rinse cells with ice-cold PBS, scrape, and pellet them by centrifugation.[11][28]

  • Deproteinization: Add an appropriate volume of 2.5% (w/v) ice-cold SSA solution to the cell pellet or tissue homogenate.[10]

  • Vortex & Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Incubation: Incubate the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., >13,000 g) for 15 minutes at 4°C.[11]

  • Collection: Carefully collect the supernatant, which contains the acyl-CoAs, for direct injection or further cleanup if necessary.

A general experimental workflow from sample preparation to data analysis is visualized below.

G sample 1. Sample Collection (Tissue or Cells) homogenize 2. Homogenization & Deproteinization (e.g., SSA) sample->homogenize centrifuge 3. Centrifugation (to pellet debris) homogenize->centrifuge spe 4. Solid-Phase Extraction (SPE) (Optional Cleanup) centrifuge->spe hplc 5. HPLC Separation (e.g., C18 column, gradient elution) centrifuge->hplc Direct Injection spe->hplc ms 6. MS/MS Detection (MRM Mode) hplc->ms data 7. Data Analysis (Quantification) ms->data

Caption: General experimental workflow for short-chain acyl-CoA analysis.
Data Presentation Tables

Table 1: Comparison of Analyte Recovery using Trichloroacetic Acid (TCA) vs. 5-Sulfosalicylic Acid (SSA) for Sample Preparation

This table summarizes the percent recovery of various analytes when extracted with TCA followed by SPE versus extraction with SSA. Data is relative to a direct spike in water.

Analyte% Recovery (TCA + SPE)% Recovery (2.5% SSA)
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Isovaleryl-CoA58%59%
Data sourced from reference[10].

Table 2: Typical Starting Parameters for HPLC-MS/MS Method Development

This table provides a set of typical starting conditions for developing a separation method for short-chain acyl-CoAs. Optimization will be required for specific applications.

ParameterTypical ConditionNotes
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm)A common choice for acyl-CoA separation.[3]
Mobile Phase A 10 mM Ammonium Acetate + 0.1% DMBA in WaterIon-pairing agent (DMBA) improves retention and peak shape.[1]
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase.[8]
Flow Rate 0.2 - 0.4 mL/minAdjust based on column dimensions and desired run time.[22]
Gradient 5% to 60% B over 10-15 minutesA starting point; gradient slope must be optimized.[7]
Column Temp. 30 - 40 °CTemperature control improves reproducibility.[22]
Injection Vol. 2 - 10 µLKeep low to prevent overload.[24]
MS Detection Positive Ion Mode, Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[10][29]
Parameters synthesized from multiple sources including[1][7][10][22][29].

References

Technical Support Center: Quantification of Intracellular 2-Hydroxyisobutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of intracellular 2-hydroxyisobutyryl-CoA (2-HIB-CoA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the quantification of intracellular 2-HIB-CoA, presented in a question-and-answer format.

Q1: Why am I seeing low or no signal for 2-HIB-CoA in my samples?

A1: This is a common issue that can arise from several factors related to sample handling and preparation.

  • Inefficient Cell Lysis and Extraction: The extraction method may not be effectively disrupting the cells and solubilizing 2-HIB-CoA.

  • Degradation of 2-HIB-CoA: Acyl-CoA esters are known to be unstable.[1] Delays in sample processing, exposure to high temperatures, or inappropriate pH can lead to the degradation of 2-HIB-CoA.

  • Suboptimal Quenching: Failure to rapidly quench metabolic activity can lead to the enzymatic consumption of 2-HIB-CoA after sample collection.

Troubleshooting Steps:

  • Optimize Quenching: Immediately quench metabolic activity by rapidly freezing cell pellets in liquid nitrogen or using a pre-chilled quenching solution (e.g., -80°C methanol).

  • Evaluate Extraction Solvents: Test different extraction solvents. A common and effective method involves using a cold mixture of methanol and water.[2] Other options include acetonitrile/isopropanol mixtures.[3]

  • Ensure Rapid Processing: Keep samples on ice or at 4°C throughout the extraction process and minimize the time between sample collection and analysis.[4]

  • Incorporate an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for 2-HIB-CoA is highly recommended to account for analyte loss during sample preparation.

Q2: My 2-HIB-CoA peak is broad and shows tailing in the chromatogram. What could be the cause?

A2: Poor peak shape is often indicative of issues with the liquid chromatography (LC) method.

  • Inappropriate Column Chemistry: The stationary phase of your C18 column may not be ideal for retaining and separating a polar molecule like 2-HIB-CoA.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of CoA esters.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

Troubleshooting Steps:

  • Optimize Mobile Phase: For short-chain acyl-CoAs, slightly acidic mobile phases can improve peak shape on reversed-phase columns.[5] Experiment with different mobile phase compositions and pH values.

  • Select an Appropriate Column: Consider using a column specifically designed for polar analytes or a shorter chain C8 column.

  • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to avoid overloading the column.

  • Check for System Contamination: A contaminated guard column or analytical column can lead to poor peak shapes. Flush the system and replace columns if necessary.

Q3: I am having difficulty distinguishing 2-HIB-CoA from its isomer, 3-hydroxybutyryl-CoA. How can I improve their separation?

A3: The co-elution of isomers is a significant challenge in the analysis of 2-HIB-CoA. Since they have the same mass, they cannot be distinguished by mass spectrometry alone.

  • Insufficient Chromatographic Resolution: Your current LC method may not have the resolving power to separate these two isomers.

Troubleshooting Steps:

  • Utilize Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems with sub-2 µm particle columns provide higher resolution and are often capable of separating isomeric species.[6]

  • Optimize the Gradient: A shallower and longer gradient can improve the separation of closely eluting compounds.

  • Experiment with Different Columns: Test columns with different stationary phases (e.g., phenyl-hexyl) that may offer different selectivity for the isomers. A representative chromatogram shows the successful separation of this compound and 3-hydroxybutyryl-CoA.[7]

Q4: My quantitative results are inconsistent and show high variability between replicates. What are the likely causes?

A4: High variability can be introduced at multiple stages of the workflow.

  • Matrix Effects: Components of the biological matrix can co-elute with 2-HIB-CoA and either suppress or enhance its ionization, leading to inaccurate quantification.[8]

  • Inconsistent Sample Preparation: Minor variations in extraction efficiency or sample handling between replicates can lead to significant differences in the final measurement.

  • Instability of Stored Extracts: 2-HIB-CoA in extracted samples can degrade over time, even when stored at low temperatures.

Troubleshooting Steps:

  • Assess Matrix Effects: Prepare a matrix-matched calibration curve by spiking known amounts of a 2-HIB-CoA standard into a blank matrix extract. Compare this to a calibration curve prepared in a neat solvent. A significant difference between the two indicates the presence of matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects and variations in sample preparation. It co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Analyze Samples Immediately: To minimize degradation, analyze extracted samples as quickly as possible. If storage is necessary, store extracts as dry pellets at -80°C.[1]

Quantitative Data Summary

The following tables provide a summary of typical parameters and expected outcomes for the quantification of short-chain acyl-CoAs, which can be adapted for 2-HIB-CoA analysis.

Table 1: Representative UPLC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis

ParameterSetting
Column Reversed-phase C18 or C8, sub-2 µm particle size
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Optimized for separation of isomers (e.g., shallow gradient over 10-15 min)
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion [M+H]⁺ → Product ion (neutral loss of 507 Da)

Note: These are starting parameters and should be optimized for your specific instrument and application.

Table 2: Comparison of Extraction Methods for Short-Chain Acyl-CoAs

Extraction MethodProsCons
Methanol/Water Simple, effective for polar metabolites.May not be as efficient for less polar acyl-CoAs.
Acetonitrile/Isopropanol Good for a broad range of acyl-CoAs.Can be more complex to perform.
Sulfosalicylic Acid Effective for deproteinization without requiring solid-phase extraction.[6]May not be compatible with all downstream analyses.

Experimental Protocols

Protocol 1: Extraction of Intracellular 2-HIB-CoA from Cultured Cells

  • Cell Culture and Quenching:

    • Culture cells to the desired density.

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled (-80°C) extraction solution of 80% methanol in water containing a known amount of a suitable stable isotope-labeled internal standard for 2-HIB-CoA.

  • Cell Lysis and Extraction:

    • Scrape the cells in the extraction solution and transfer the suspension to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

    • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture quenching Quenching (-80°C Methanol + SIL-IS) cell_culture->quenching Rapid Harvesting extraction Extraction & Lysis quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_msms UPLC-MS/MS Analysis reconstitution->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Caption: Experimental workflow for the quantification of intracellular 2-HIB-CoA.

signaling_pathway cluster_pathway This compound Metabolism acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa three_hb_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->three_hb_coa two_hib_coa This compound three_hb_coa->two_hib_coa This compound Mutase khib Lysine 2-Hydroxyisobutyrylation (Khib) two_hib_coa->khib Writer Enzymes (e.g., p300) acetone Acetone + Formyl-CoA two_hib_coa->acetone This compound Lyase

Caption: Metabolic pathway of this compound synthesis and utilization.

References

Technical Support Center: Anti-Hib Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for improving the specificity of anti-Haemophilus influenzae type b (Hib) antibodies.

Frequently Asked Questions (FAQs)

Q1: What is antibody specificity and why is it critical for anti-Hib antibodies?

A: Antibody specificity is the ability of an antibody's paratope (antigen-binding site) to recognize and bind to a single, unique epitope on an antigen.[1] For anti-Hib antibodies, the primary target is the polyribosylribitol phosphate (PRP) polysaccharide capsule.[2][3] High specificity is crucial to ensure that the antibody only targets H. influenzae type b and does not cross-react with other bacteria or host molecules, which could lead to inaccurate assay results, false positives, or off-target effects in therapeutic applications.[4]

Q2: What is the difference between antibody affinity and avidity?

A:

  • Affinity is the binding strength between a single antigen-binding site on an antibody and a single epitope.[5] High-affinity antibodies are essential for sensitive and reliable detection assays.[5]

  • Avidity represents the overall, cumulative binding strength of a multivalent antibody (like IgG or IgM) to a multivalent antigen. It is influenced by the affinity of each binding site as well as the number of sites. The process of affinity maturation, driven by somatic hypermutation in B cells, leads to the generation of antibodies with progressively higher affinity for a target antigen over time.[5][6][7]

Q3: What are the common causes of low specificity and cross-reactivity in anti-Hib antibody experiments?

A: Low specificity, or cross-reactivity, occurs when an antibody binds to antigens other than the intended target.[8] Common causes include:

  • Structural Similarity: The antibody may recognize epitopes on other bacterial polysaccharides that are structurally similar to the Hib PRP capsule.[4]

  • Polyclonal Antibodies: Polyclonal antibodies are a mixture of immunoglobulins that recognize multiple epitopes on the target antigen, which increases the chance that some of those epitopes are shared with other molecules.[8]

  • Impure Antigen: If the Hib antigen used for immunization was contaminated, antibodies may have been generated against the contaminants.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect pH, temperature, or buffer concentrations, can promote non-specific binding.[4]

Q4: How can I test the specificity and cross-reactivity of my anti-Hib antibody?

A: Several methods can be used to validate the specificity of your antibody:

  • Competitive ELISA: This is a key method to determine the degree of cross-reactivity by measuring how effectively a structurally related antigen competes with the target antigen (Hib PRP) for antibody binding.[4]

  • Immunoblotting (Western Blot): This can confirm that the antibody binds specifically to the target antigen and not to non-specific proteins.[4]

  • Sequence Alignment: A quick way to predict potential cross-reactivity is to perform a sequence alignment of the immunogen with proteins from other species or related proteins using tools like NCBI-BLAST.[8][9] An alignment score above 85% suggests a likelihood of cross-reactivity.[9]

Troubleshooting Guide: Specificity Issues

This guide addresses common problems encountered during anti-Hib antibody development and application.

ProblemPossible Cause(s)Recommended Solution(s)
High background or non-specific binding in ELISA/IHC 1. Suboptimal Antibody Concentration: Primary or secondary antibody concentration is too high. 2. Insufficient Blocking: Blocking step is inadequate, leaving non-specific sites exposed.[10] 3. Secondary Antibody Cross-Reactivity: The secondary antibody is binding to endogenous immunoglobulins in the sample tissue.[10] 4. Assay Conditions: Incorrect incubation times, temperatures, or washing steps.1. Titrate Antibodies: Determine the optimal concentration for your primary and secondary antibodies by running a titration experiment.[10] 2. Optimize Blocking: Increase blocking incubation time or try a different blocking agent (e.g., normal serum from the secondary antibody host species).[10] 3. Use Pre-adsorbed Secondaries: Use secondary antibodies that have been pre-adsorbed against immunoglobulins from your sample species. 4. Optimize Protocol: Review and optimize incubation times, temperatures, and the number/duration of wash steps to reduce non-specific interactions.[4]
Antibody shows low affinity/avidity for Hib PRP 1. Inadequate Immunization: The immunization protocol may have been too short, preventing proper affinity maturation.[5] 2. Poor Antibody Selection: The selected hybridoma clone (for monoclonal antibodies) produces a low-affinity antibody. 3. Antibody Degradation: Improper storage has led to loss of function.1. Extend Immunization Protocol: Longer immunization schedules with multiple boosts allow for more rounds of somatic hypermutation and selection, resulting in higher affinity antibodies.[5] 2. Re-screen Clones: Screen hybridoma supernatants using a more stringent method, such as an avidity ELISA with a chaotropic agent, to identify high-avidity clones. 3. Proper Storage: Aliquot and store antibodies at recommended temperatures to avoid repeated freeze-thaw cycles.[10]
Purified antibody demonstrates cross-reactivity with other bacterial antigens 1. Co-purification of Non-specific Antibodies: The initial purification method (e.g., Protein A/G) isolates all IgGs, including non-specific ones.[11] 2. Inherent Cross-Reactivity: The antibody's binding site genuinely recognizes a similar epitope on another antigen.[8]1. Antigen-Specific Affinity Purification: Re-purify the antibody using a column where the specific Hib PRP antigen is immobilized. This will isolate only the antibodies that bind directly to the target.[11][12] 2. Consider a Monoclonal Antibody: If using a polyclonal, switch to a monoclonal antibody, which recognizes a single epitope and is less likely to cross-react.[8] 3. Affinity Maturation: For recombinant antibodies, employ techniques like site-directed mutagenesis in the CDRs to engineer and select for variants with higher specificity.[13]

Quantitative Data Summary

The following tables provide reference data relevant to anti-Hib antibody characterization.

Table 1: Comparison of Common Antibody Purification Techniques

Purification MethodPrincipleTypical PurityKey Advantage(s)
Ammonium Sulfate Precipitation Differential protein solubility in high salt concentration ("salting out").[11][14]Low-MediumSimple, cost-effective for initial concentration and enrichment.[11]
Protein A/G/L Affinity Chromatography Binds to the Fc region of immunoglobulins.High (>90%)High yield and purity for total IgG from various species.
Ion Exchange Chromatography (IEX) Separates molecules based on their net surface charge.[12][14]HighGentle, cost-effective, and highly reliable, often used as a polishing step.[12][14]
Antigen-Specific Affinity Chromatography Binds only to antibodies that recognize the specific immobilized antigen (e.g., Hib PRP).[11][12]Very High (>95%)Highest specificity; isolates only the target-specific antibodies from a mixture.[12]

Table 2: Protective Concentrations of Anti-Hib PRP IgG in Human Serum

Concentration LevelInterpretationReference
< 0.15 µg/mL Not considered protective.[2]
≥ 0.15 µg/mL Generally accepted as the minimum level for short-term protection.[2][15]
≥ 1.0 µg/mL Correlated with long-term protective immunity post-vaccination.[2][15][16]

Key Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol determines the specificity of an anti-Hib antibody by measuring its ability to bind Hib PRP in the presence of a competing, potentially cross-reactive antigen.

  • Coating: Coat a 96-well microtiter plate with Hib PRP-conjugated protein (e.g., HbOHA) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition Step:

    • In separate tubes, pre-incubate a fixed, sub-saturating concentration of your anti-Hib antibody with serial dilutions of the competing antigen (e.g., another bacterial polysaccharide) for 1-2 hours at 37°C.

    • As a control, incubate the antibody with buffer alone (no competitor).

  • Binding: Add the antibody-competitor mixtures to the washed, coated plate wells. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the wash step (step 2).

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step (step 2).

  • Substrate Addition: Add a suitable substrate (e.g., ABTS or TMB) and allow the color to develop.

  • Reading: Stop the reaction (if necessary) and read the absorbance at the appropriate wavelength. A significant decrease in absorbance in the presence of the competitor indicates cross-reactivity.[17]

Protocol 2: ELISA-based Antibody Avidity Assay

This method assesses the binding strength (avidity) of polyclonal anti-Hib antibodies using a chaotropic agent to disrupt lower-avidity interactions.

  • Coating & Blocking: Follow steps 1-3 from the Competitive ELISA protocol.

  • Antibody Binding: Add serial dilutions of the test serum or purified antibody to the wells and incubate for 2 hours at 37°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Chaotrope Treatment:

    • Add increasing concentrations of a chaotropic agent (e.g., 0 M to 4 M Sodium Thiocyanate, NaSCN, in PBS) to duplicate sets of wells.[18]

    • Incubate for 15 minutes at room temperature. This step elutes low-avidity antibodies.

  • Washing: Wash the plate 6 times with wash buffer to remove the chaotrope and eluted antibodies.

  • Detection & Reading: Follow steps 7-10 from the Competitive ELISA protocol.

  • Analysis: The avidity index is calculated as the concentration of NaSCN required to reduce the initial absorbance by 50%. Higher indices correspond to higher avidity.

Diagrams and Workflows

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Enhancement cluster_2 Phase 3: Advanced Engineering (If Needed) Start Start with Polyclonal Sera or Monoclonal Supernatant Test_Initial Test Specificity via Direct ELISA & Western Blot Start->Test_Initial Check_Spec Is Specificity Adequate? Test_Initial->Check_Spec Purify Perform Antigen-Specific Affinity Chromatography Check_Spec->Purify No End Validated High-Specificity Antibody Check_Spec->End Yes Test_Purified Test Purified Antibody (Competitive ELISA) Purify->Test_Purified Check_Final Specificity Goal Met? Test_Purified->Check_Final Engineer Affinity Maturation (e.g., CDR Mutagenesis) Check_Final->Engineer No, Inherent Cross-Reactivity Check_Final->End Yes Screen Screen Library for High-Specificity Variants Engineer->Screen Screen->Test_Purified G cluster_0 Scenario A: No Competitor cluster_1 Scenario B: With Cross-Reactive Competitor Ab1 Anti-Hib Ab Ag1 Immobilized Hib PRP Ab1->Ag1 Binds Result1 Strong Signal Ag1->Result1 Leads to Ab2 Anti-Hib Ab Ag2 Immobilized Hib PRP Ab2->Ag2 Binding Blocked Comp Soluble Competitor Antigen Comp->Ab2 Binds & Sequesters Result2 Weak or No Signal Ag2->Result2 Leads to G Start High Background / Non-Specific Signal Detected Check_Titer Is Primary Ab Titer Optimized? Start->Check_Titer Titrate_Ab Solution: Titrate Primary Antibody to find optimal signal-to-noise ratio. Check_Titer->Titrate_Ab No Check_Blocking Is Blocking Step Sufficient? Check_Titer->Check_Blocking Yes Titrate_Ab->Check_Blocking Optimize_Block Solution: Increase blocking time or change blocking agent (e.g., normal serum). Check_Blocking->Optimize_Block No Check_Secondary Is Secondary Ab Cross-Reacting? Check_Blocking->Check_Secondary Yes Optimize_Block->Check_Secondary Use_Adsorbed Solution: Use a pre-adsorbed secondary antibody. Check_Secondary->Use_Adsorbed Yes Check_Washing Are Wash Steps Adequate? Check_Secondary->Check_Washing No Use_Adsorbed->Check_Washing Increase_Washes Solution: Increase number and/or duration of wash steps. Check_Washing->Increase_Washes No End Problem Resolved Check_Washing->End Yes Increase_Washes->End

References

common issues in enzymatic assays for acyl-CoA metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Metabolism Enzymatic Assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when preparing samples for acyl-CoA assays?

A1: Sample integrity is paramount for accurate acyl-CoA measurements. Due to the instability of acyl-CoAs in aqueous solutions, samples should be processed quickly and kept on ice.[1] For tissue samples, it's crucial to rinse them in phosphate-buffered saline (pH 7.4) to remove blood before homogenization.[2] If not assayed immediately, samples should be snap-frozen and stored at -80°C.[2][3] When harvesting adherent cells, avoid using proteolytic enzymes; a rubber policeman is recommended instead.[2]

Q2: My sample contains substances that might interfere with the assay. What should I do?

A2: Several common laboratory reagents can interfere with enzymatic assays. It is important to avoid the following in your sample preparation: EDTA (>0.5 mM), Ascorbic acid (>0.2%), SDS (>0.2%), Sodium Azide (>0.2%), NP-40 (>1%), and Tween-20 (>1%).[4] If interference is suspected, consider deproteinizing your samples or using an internal standard method, which can help minimize the effects of the sample matrix.[2][3]

Q3: How should I store the assay kit components?

A3: Upon receipt, assay kits are typically shipped on ice and all components should be stored at -20°C.[2] Always check the expiration date on the datasheet.[4] Before use, allow buffers to come to room temperature and ensure all components are completely thawed and mixed gently.[4][5] To maintain reagent integrity, avoid repeated freeze-thaw cycles.[5]

Q4: What are the different types of assays available for measuring acyl-CoA levels?

A4: A variety of methods exist, each with its own advantages. Fluorometric and spectrophotometric assays are common for quantifying total or specific acyl-CoAs and are suitable for high-throughput screening.[2][6] For more detailed profiling of multiple acyl-CoA species, methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are preferred due to their high sensitivity and specificity.[1][6][7]

Troubleshooting Guide

Issue 1: Assay Not Working or Weak Signal
Possible Cause Recommended Solution
Omission of a step in the protocol. Carefully review and follow the datasheet protocol precisely.[4]
Incorrect incubation times or temperatures. Verify the correct incubation parameters as specified in the protocol. Many assays are designed for room temperature or 37°C.[2][5]
Use of ice-cold assay buffer. Ensure the assay buffer is at room temperature before use for optimal enzyme activity.[4]
Inaccurate pipetting. Use calibrated pipettes, avoid pipetting very small volumes, and prepare a master reaction mix when possible to ensure consistency.[4]
Improperly thawed reagents. Thaw all kit components completely and mix gently before preparing the reaction mix to ensure homogeneity.[4]
Degraded reagents. Check the expiration date of the kit. Store components as directed on the datasheet to prevent degradation.[4]
Issue 2: High Background Signal
Possible Cause Recommended Solution
Contaminated reagents or samples. Use fresh samples and ensure all reagents are handled with care to prevent contamination.
Incorrect plate type. For fluorescence assays, use black plates with clear bottoms. For colorimetric assays, use clear plates.[4][5]
Extended incubation time. Adhere strictly to the incubation time specified in the protocol.
Autofluorescence of sample. Run a sample blank (without the fluorescent probe or substrate) to measure the intrinsic fluorescence of your sample and subtract this value from your readings.
Issue 3: Results Are Not Reproducible
Possible Cause Recommended Solution
Inconsistent sample preparation. Standardize your sample preparation protocol, including homogenization and extraction steps.[2]
Variable incubation conditions. Ensure a consistent temperature and timing for all samples and standards during incubation.
Pipetting errors. Pipette gently against the wall of the tubes to avoid air bubbles and ensure accurate volumes.[4] Run replicates (duplicates or triplicates) for all samples and standards.[5]
Instability of acyl-CoAs. Process samples promptly after collection or thaw. Avoid leaving samples at room temperature for extended periods.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for common acyl-CoA assays.

Table 1: Performance Characteristics of a Fluorometric Fatty Acyl-CoA Assay Kit

ParameterValueReference
Linear Detection Range 0.3 to 100 µM[2][3]
Sample Volume As little as 10 µL[2][3]
Excitation/Emission (λex/em) 530/585 nm[2][3]
Incubation Time 40 minutes[2][3]
Incubation Temperature Room Temperature[2]

Table 2: Performance Characteristics of a Fluorometric Acetyl-CoA Assay Kit

ParameterValueReference
Assay Range (Fluorometric) 0-1 nmole or 0-100 pmole[5]
Excitation/Emission (λex/em) 535/587 nm[5]
Incubation Time 10 minutes[5]
Incubation Temperature 37 °C[5]

Experimental Protocols

Protocol 1: General Fluorometric Assay for Fatty Acyl-CoAs

This protocol is based on a coupled enzymatic reaction that produces a fluorescent product.[2]

  • Sample Preparation:

    • Tissues: Homogenize ~50 mg of tissue in 150 µL of cold buffer (e.g., 20 mM potassium phosphate, 0.5% Triton X-100, pH 7.4). Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.[2]

    • Cells: Collect cells by centrifugation (2,000 x g for 5 min at 4°C). Homogenize or sonicate in a suitable volume of the same cold buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[2]

  • Standard Preparation:

    • Prepare a stock solution of a specific acyl-CoA standard (e.g., Palmitoyl-CoA).

    • Create a standard curve by performing serial dilutions of the stock solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add samples and standards to the wells of a black, clear-bottom 96-well plate.[4]

    • Prepare a Working Reagent mix containing the assay buffer, enzymes, and fluorescent probe as per the kit's instructions.

    • Add the Working Reagent to all wells.

    • Incubate at room temperature for approximately 40 minutes, protected from light.[2][5]

  • Measurement:

    • Read the fluorescence intensity at an excitation wavelength of ~530-535 nm and an emission wavelength of ~585-587 nm.[2][5]

  • Calculation:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the concentration of acyl-CoA in the samples from the curve.

Protocol 2: Acyl-CoA Profiling using LC-MS/MS

This method allows for the identification and quantification of multiple acyl-CoA species.

  • Sample Preparation (Extraction):

    • Flash freeze tissues or cell pellets in liquid nitrogen immediately after collection.[7]

    • Add internal standards (e.g., isotopically labeled acyl-CoAs like [¹³C₈]octanoyl-CoA) to the frozen sample.[8]

    • Homogenize the sample in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

    • Centrifuge to pellet debris and collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • A chromatographic separation step may be used, though flow-injection methods exist for high-throughput analysis.[7]

    • The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-product ion transitions for each acyl-CoA species. A neutral loss scan can also be used for broader profiling.

  • Data Analysis:

    • Identify acyl-CoA species based on their retention times and specific mass transitions.

    • Quantify the amount of each acyl-CoA relative to the corresponding internal standard.

Visualizations

Acyl-CoA Metabolism Overview

Acyl_CoA_Metabolism FattyAcids Fatty Acids (Diet, De Novo Synthesis) Acyl_CoA Fatty Acyl-CoA FattyAcids->Acyl_CoA ATP + CoA BetaOxidation Mitochondrial β-Oxidation Acyl_CoA->BetaOxidation Lipid_Synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA BetaOxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP ACS Acyl-CoA Synthetases (ACS)

Caption: Simplified pathway of fatty acyl-CoA metabolism.

General Workflow for Fluorometric Acyl-CoA Assays

Assay_Workflow start Start sample_prep 1. Sample Preparation (Homogenization/Lysis) start->sample_prep centrifuge 2. Centrifugation (10,000 x g, 4°C) sample_prep->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant plate_setup 4. Add Samples & Standards to 96-well Plate supernatant->plate_setup add_reagent 5. Add Master Reaction Mix plate_setup->add_reagent incubate 6. Incubate (e.g., 40 min, RT, dark) add_reagent->incubate read_plate 7. Measure Fluorescence (λex/em = 535/587 nm) incubate->read_plate analyze 8. Analyze Data read_plate->analyze end End analyze->end

Caption: Experimental workflow for a typical fluorometric acyl-CoA assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Encountered no_signal No / Low Signal start->no_signal e.g. high_bg High Background start->high_bg e.g. not_reproducible Poor Reproducibility start->not_reproducible e.g. check_protocol Review Protocol Steps & Reagent Preparation no_signal->check_protocol check_instrument Verify Plate Reader Settings & Plate Type no_signal->check_instrument check_reagents Check Reagent Storage & Expiration Dates no_signal->check_reagents high_bg->check_instrument check_sample_prep Evaluate Sample Prep (Interference, Stability) high_bg->check_sample_prep run_controls Run Blanks & Controls (Sample Blank, Positive Control) high_bg->run_controls not_reproducible->check_reagents not_reproducible->check_sample_prep check_pipetting Review Pipetting Technique & Calibration not_reproducible->check_pipetting

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: 2-Hydroxyisobutyrylation (Khib) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues during the detection of 2-hydroxyisobutyrylation (Khib), a critical post-translational modification (PTM).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting any signal or a very weak signal in my 2-hydroxyisobutyrylation Western blot. What are the potential causes?

A low or absent signal in your Khib Western blot can stem from several factors, ranging from sample preparation to antibody usage. The primary areas to investigate are the abundance of the Khib modification itself, the integrity of your sample, the efficiency of your protein transfer, and the specifics of your antibody and detection reagents. Post-translational modifications can be of low abundance and labile, making their detection challenging.[1]

To systematically troubleshoot this, consider the following potential issues:

  • Low Abundance of Khib Modification: The overall level of 2-hydroxyisobutyrylation on your protein of interest or in your total lysate may be below the detection limit of your assay.

  • Inefficient Protein Extraction and Lysis: The Khib-modified proteins may not be efficiently extracted from your cells or tissues.

  • Protein Degradation: Proteases in your sample may have degraded your target protein.

  • Loss of Khib Modification: Deacylase activity (e.g., from HDAC2 and HDAC3) during sample preparation can remove the Khib mark.[2][3]

  • Inefficient Immunoprecipitation (IP): If performing an IP to enrich for Khib-modified proteins, the enrichment step may be suboptimal.

  • Poor Antibody Performance: The primary anti-Khib antibody may have low affinity, low specificity, or may not be used at the optimal concentration.[4] Lot-to-lot variation in polyclonal antibodies can also be a factor.[4]

  • Ineffective Protein Transfer: The transfer of proteins from the gel to the membrane could be incomplete, especially for high molecular weight proteins.

  • Suboptimal Blocking or Washing: Improper blocking can mask the epitope, while excessive washing can strip the antibody from the blot.[5][6]

  • Inactive Detection Reagents: The secondary antibody or the chemiluminescent substrate may have lost activity.

Q2: How can I improve the yield of Khib-modified proteins during sample preparation?

Optimizing your sample preparation is a critical first step. The goal is to efficiently lyse cells/tissues while preserving the Khib modification.

  • Use of Deacylase Inhibitors: It is crucial to inhibit the activity of enzymes that remove the Khib mark. Include inhibitors like Trichostatin A (TSA) and Nicotinamide (NAM) in your lysis buffer to preserve the modification state.[7][8]

  • Efficient Lysis Buffer: A strong lysis buffer containing urea can aid in the denaturation and solubilization of proteins. A commonly used buffer for Khib analysis includes 8 M urea, combined with protease and deacylase inhibitors.[7]

  • Mechanical Disruption: For tissue samples, grinding in liquid nitrogen before lysis is essential for effective protein extraction.[7] For cell samples, sonication on ice can improve lysis efficiency.[7][9][10]

Q3: My target protein is of low abundance. How can I increase the chances of detecting its 2-hydroxyisobutyrylation?

For low-abundance proteins, an enrichment step is often necessary to bring the Khib-modified protein to a detectable level.

  • Immunoprecipitation (IP): Performing an immunoprecipitation with a pan-anti-Khib antibody is a highly effective method to enrich for all 2-hydroxyisobutyrylated proteins from a larger amount of starting lysate.[2][7][11] The enriched sample can then be analyzed by Western blot.

  • Increase Protein Load: If not performing an IP, increasing the total amount of protein loaded onto the gel can help, but be mindful that this can also increase background signal.[5][12]

Q4: What are the best practices for using an anti-Khib antibody in a Western blot?

Antibody performance is a common failure point in PTM detection.[4][13]

  • Antibody Titration: The optimal antibody concentration is crucial. Perform a dot blot or a series of Western blots with varying primary antibody dilutions to determine the best signal-to-noise ratio. A starting dilution of 1:500 to 1:1000 is often recommended for pan-anti-Khib antibodies.[14]

  • Choice of Blocking Buffer: The blocking buffer can significantly impact signal and background. Non-fat dry milk is a common choice, but for some PTM antibodies, Bovine Serum Albumin (BSA) may yield better results by preventing the masking of the epitope.[5][6] Start with the manufacturer's recommendation and optimize if necessary.

  • Incubation Time and Temperature: For low-abundance targets, a longer primary antibody incubation, such as overnight at 4°C, can increase the signal.[15][16]

  • Secondary Antibody: Ensure your secondary antibody is fresh, specific to the primary antibody's host species, and used at the correct dilution. Excess secondary antibody can lead to high background.[5]

Experimental Protocols

Protocol 1: Protein Extraction and Digestion for Khib Analysis

This protocol is adapted from methods used for large-scale Khib proteomics, emphasizing the preservation of the modification.[2][7]

  • Sample Collection: Grind tissue samples to a powder in liquid nitrogen or collect cultured cells by centrifugation.[7][9]

  • Lysis: Resuspend the cell/tissue powder in ice-cold lysis buffer (e.g., 8 M urea, 10 mM dithiothreitol (DTT), 3 µM TSA, 50 mM NAM, and 1% Protease Inhibitor Cocktail).[7]

  • Sonication: Sonicate the lysate on ice to ensure complete lysis and shear cellular DNA.[7]

  • Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.[7]

  • Protein Quantification: Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce the protein solution with 5 mM DTT for 30 minutes at 56°C, followed by alkylation with 11 mM iodoacetamide for 15 minutes at room temperature in the dark.[2]

  • Digestion: Dilute the sample to reduce the urea concentration to below 2 M. Perform an overnight digestion with trypsin at a 1:50 (trypsin:protein) ratio.[2]

Protocol 2: Immunoprecipitation (IP) of Khib-Modified Peptides/Proteins

This protocol describes the enrichment of Khib-modified species using antibody-conjugated beads.[7][11]

  • Bead Preparation: Pre-wash pan-anti-Khib antibody-conjugated agarose or magnetic beads with NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[7][11]

  • Incubation: Incubate the digested peptide solution (from Protocol 1) or a clarified protein lysate with the prepared beads. A typical incubation is overnight at 4°C with gentle rotation.[7][11][17]

  • Washing: After incubation, pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively to remove non-specific binders. A common wash series is four times with NETN buffer and twice with purified water.[7][11]

  • Elution: Elute the bound Khib peptides/proteins from the beads. For mass spectrometry, a low pH elution with 0.1% trifluoroacetic acid is common.[7][11] For Western blotting, boiling the beads in SDS-PAGE sample buffer is an effective method.[17][18]

Data and Reagent Tables

Table 1: Recommended Antibody Dilutions for Western Blotting

Antibody TypeStarting Dilution RangeIncubation Conditions
Pan Anti-Khib (Primary)1:500 - 1:1000[14]1-2 hours at RT or overnight at 4°C[19]
HRP-conjugated (Secondary)1:2000 - 1:20,000[5][16]1 hour at RT

Table 2: Common Lysis and Wash Buffer Components

BufferKey ComponentsPurpose
Lysis Buffer 8 M Urea, Protease Inhibitors, 3 µM TSA, 50 mM NAM[7]Denaturation, Inhibit proteases and deacylases
IP/Wash Buffer (NETN) 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40[7][11]Maintain protein solubility and wash away non-specific binders
IP Lysis/Wash Buffer 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol[20]Alternative buffer for IP and washing steps

Visual Guides

Troubleshooting Workflow

G Troubleshooting Low Khib Signal start Low or No Signal Detected sample_prep Step 1: Verify Sample Prep - Use Deacylase Inhibitors (TSA, NAM) - Confirm Protein Concentration - Check for Degradation (Ponceau Stain) start->sample_prep positive_control Use Positive Control (e.g., lysate from treated cells, recombinant Khib protein) start->positive_control enrichment Step 2: Optimize Enrichment - Is Khib abundance low? - Perform anti-Khib IP - Increase lysate input sample_prep->enrichment Sample OK? sample_prep->positive_control western_blot Step 3: Optimize Western Blot - Titrate Primary Antibody - Test different blocking buffers (Milk vs BSA) - Extend incubation time enrichment->western_blot Enrichment OK? enrichment->positive_control detection Step 4: Check Detection - Use fresh secondary antibody - Use high-sensitivity ECL substrate - Optimize exposure time western_blot->detection WB OK? western_blot->positive_control success Signal Detected detection->success Detection OK?

Caption: A flowchart for troubleshooting low signal in Khib detection.

Experimental Workflow: IP-Western Blot for Khib

G Khib Immunoprecipitation & Western Blot Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wb Western Blotting cell_lysis 1. Cell/Tissue Lysis (with Protease/Deacylase Inhibitors) quantify 2. Protein Quantification cell_lysis->quantify incubation 3. Incubate Lysate with anti-Khib Beads quantify->incubation washing 4. Wash Beads incubation->washing elution 5. Elute Bound Proteins washing->elution sds_page 6. SDS-PAGE elution->sds_page transfer 7. Transfer to Membrane sds_page->transfer blocking 8. Blocking transfer->blocking probing 9. Primary & Secondary Antibody Incubation blocking->probing detection 10. Chemiluminescent Detection probing->detection

Caption: Workflow for Khib detection via IP and Western Blot.

Factors Affecting Anti-Khib Antibody Binding

G Factors Influencing Antibody-Khib Recognition cluster_positive Positive Factors cluster_negative Negative Factors antibody Anti-Khib Antibody affinity High Affinity & Specificity antibody->affinity Binds to concentration Optimal Concentration antibody->concentration incubation Sufficient Incubation Time antibody->incubation cross_react Cross-reactivity (e.g., with other acylations) cross_react->antibody Reduces Specificity masking Epitope Masking (by blocking agent) masking->antibody Blocks Binding adjacent_ptm Adjacent PTMs (can hinder access) adjacent_ptm->antibody Hinders Binding low_abundance Low Khib Abundance low_abundance->antibody Reduces Signal

Caption: Key factors that affect anti-Khib antibody binding efficiency.

References

improving resolution of 2-hydroxyisobutyryl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-hydroxyisobutyryl-CoA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution and overall analysis of this important metabolite.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of this compound.

Issue 1: Poor Resolution Between this compound and Isomeric Impurities (e.g., 3-Hydroxybutyryl-CoA)

Question: I am observing poor resolution between this compound and what I suspect to be 3-hydroxybutyryl-CoA. How can I improve their separation?

Answer:

Achieving baseline separation between isomers is a common challenge. Here is a systematic approach to improving resolution:

1. Optimize Mobile Phase Composition:

  • Adjust Organic Modifier: In reversed-phase chromatography, altering the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly impact selectivity. A shallower gradient or a lower isocratic percentage of the organic modifier will increase retention times and may improve resolution.

  • Modify Aqueous Phase pH: The pH of the mobile phase can alter the ionization state of this compound and interfering compounds, thereby affecting their retention. For acidic compounds, using a mobile phase pH at least 2 units below the pKa will ensure they are in their neutral form, leading to more consistent interactions with the stationary phase.

2. Evaluate the Stationary Phase:

  • Column Chemistry: Not all C18 columns are the same. Consider screening columns with different C18 bonding densities, end-capping, or even different stationary phases like a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can lead to sharper peaks and better resolution.

3. Adjust Chromatographic Conditions:

  • Lower the Flow Rate: Reducing the flow rate can enhance resolution by allowing more time for the analyte to interact with the stationary phase.[1]

  • Vary the Temperature: Temperature can have a notable effect on selectivity. Experiment with temperatures between 25°C and 40°C. Both increasing and decreasing the temperature can potentially improve resolution.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Question: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?

Answer:

Peak tailing for acidic analytes like this compound is often due to secondary interactions with the stationary phase. Here’s how to troubleshoot this issue:

1. Address Secondary Interactions:

  • Mobile Phase pH: As mentioned, operating at a pH well below the pKa of the carboxyl group helps to minimize interactions with residual silanols on the silica-based column.

  • High-Purity Silica: Use columns packed with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.

  • Mobile Phase Additives: The addition of a small amount of a competing acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

2. Check for Column Overload:

  • Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the sample concentration or injection volume.

3. Investigate System Issues:

  • Extra-Column Volume: Ensure that the tubing and connections in your HPLC system are optimized to minimize dead volume, which can contribute to peak broadening.

For Peak Fronting:

  • Sample Solvent: Dissolving your sample in a solvent that is stronger than your initial mobile phase can cause peak fronting. If possible, dissolve your sample in the mobile phase.

  • Column Bed Integrity: A void at the head of the column can lead to peak fronting. This may require column replacement.

Issue 3: Inconsistent Retention Times

Question: The retention time for this compound is shifting between runs. What could be causing this?

Answer:

Retention time instability can compromise data quality. Here are common causes and their solutions:

1. Mobile Phase Preparation and Composition:

  • Inaccurate Mixing: Ensure your mobile phase is accurately and consistently prepared. If using a gradient, check the pump's proportioning valves.

  • Buffer Instability: Aqueous buffers can be prone to microbial growth, which can alter their pH. Prepare fresh buffers regularly.

  • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.

2. Column Equilibration:

  • Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, which may take 10-20 column volumes.

3. System Leaks:

  • Check for leaks throughout the HPLC system, from the pump heads to the detector, as these can cause pressure and flow rate instability.

4. Temperature Fluctuations:

  • Use a column oven to maintain a stable temperature, as changes in ambient temperature can affect retention times.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: A good starting point would be a C18 column with a mobile phase consisting of an aqueous component with an acidic modifier and an organic modifier like acetonitrile. See the detailed protocol in the "Experimental Protocols" section below for a comprehensive starting method.

Q2: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

A2: To improve sensitivity, you can:

  • Optimize MS Parameters: Fine-tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and the collision energy for the specific MRM transitions of this compound.

  • Sample Preparation: Use a sample preparation method that effectively removes interferences and concentrates your analyte. A simple protein precipitation followed by evaporation and reconstitution in the initial mobile phase can be effective.

  • Chromatography: Aim for sharp, narrow peaks, as this increases the signal-to-noise ratio. Using a column with smaller particles can help achieve this.

Q3: Is chiral separation necessary for this compound analysis?

A3: this compound is a chiral molecule. Whether chiral separation is necessary depends on the research question. If you need to differentiate between the R and S enantiomers, then a chiral chromatography method is required. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases are often good starting points for screening.[1]

Q4: What are the expected MRM transitions for this compound in positive ion mode?

A4: For acyl-CoAs, common transitions involve the fragmentation of the precursor ion [M+H]⁺. One quantitative transition is often the precursor fragmenting to [M - 507 + H]⁺, and a qualitative transition can be the precursor fragmenting to a fragment with an m/z of 428. The exact masses will need to be determined for this compound.

Data Presentation

The following tables provide illustrative data on how changing chromatographic parameters can affect the resolution of this compound and a co-eluting impurity.

Table 1: Effect of Mobile Phase Composition on Resolution

% Acetonitrile (Isocratic)Retention Time of this compound (min)Resolution (Rs)
40%3.51.2
30%5.81.8
20%9.22.5

Table 2: Effect of Flow Rate on Resolution

Flow Rate (mL/min)Retention Time of this compound (min)Resolution (Rs)
1.05.81.8
0.87.32.1
0.511.62.6

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS Method for this compound

This protocol provides a general method for the analysis of this compound from biological samples.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or cell lysate, add 400 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-60% B

    • 10-12 min: 60-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

    • 15-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Positive ESI):

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be determined by infusion of a this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (100 µL) precipitate Add 400 µL Cold Acetonitrile + Internal Standard start->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Initial Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (Positive ESI, MRM) hplc->ms data Data Analysis ms->data troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_conditions Condition Adjustment start Poor Resolution change_gradient Decrease Organic % or Steepen Gradient start->change_gradient adjust_ph Adjust pH (2 units from pKa) start->adjust_ph change_column Try Different Stationary Phase (e.g., Phenyl-Hexyl) start->change_column smaller_particles Use Column with Smaller Particle Size start->smaller_particles lower_flow Decrease Flow Rate start->lower_flow change_temp Vary Temperature start->change_temp end Improved Resolution change_gradient->end adjust_ph->end change_column->end smaller_particles->end lower_flow->end change_temp->end

References

Validation & Comparative

A Comparative Guide to Validating 2-Hydroxyisobutyrylation Sites by Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of 2-hydroxyisobutyrylation (Khib), a novel post-translational modification (PTM), has opened new avenues for understanding cellular regulation.[1][2] Validating the precise location of these modification sites is crucial for elucidating their functional significance. This guide provides a comparative overview of site-directed mutagenesis as a primary validation tool, alongside other experimental approaches. We present detailed protocols, quantitative data comparisons, and workflow diagrams to assist researchers in selecting and implementing the most suitable validation strategy.

Comparison of Khib Site Validation Methods

Site-directed mutagenesis offers a definitive method for confirming the functional relevance of a specific Khib site by observing the phenotypic or biochemical changes that result from the mutation. However, it is a targeted approach and is often guided by initial discovery methods such as mass spectrometry.

Method Principle Advantages Disadvantages Typical Throughput
Site-Directed Mutagenesis Alters the DNA sequence to substitute the lysine residue at the putative Khib site with another amino acid (e.g., arginine or alanine), preventing 2-hydroxyisobutyrylation.- Provides direct evidence of the functional role of the Khib site. - Allows for the study of specific lysine residues. - Can create "Khib-less" mutants for functional assays.- Labor-intensive and time-consuming for multiple sites. - Requires a known or suspected Khib site. - The introduced mutation might have unintended structural or functional effects.Low (one site at a time)
Antibody-based Methods (e.g., Western Blot, Immunoprecipitation) Utilizes antibodies that specifically recognize the Khib modification.- Relatively fast and straightforward for detecting the presence of Khib. - Can be used to assess global Khib levels.- Antibody specificity can be a concern, leading to false positives. - Does not directly confirm the function of the Khib site. - Site-specific antibodies are often not readily available.[3]High (for global analysis), Low (for site-specific validation)
Mass Spectrometry (MS)-based Proteomics Identifies and quantifies Khib-modified peptides from a protein or proteome.- High-throughput discovery of numerous Khib sites.[1][2] - Provides precise localization of the modification. - Can be used for quantitative analysis of Khib dynamics.- Does not directly provide functional information. - Can be technically challenging and requires specialized equipment and expertise. - May not detect low-abundance Khib sites.High (for discovery), Medium (for targeted validation)

Experimental Protocols

I. Site-Directed Mutagenesis for Khib Site Validation

This protocol outlines the steps to mutate a specific lysine (K) residue to an arginine (R) or alanine (A) to abolish 2-hydroxyisobutyrylation at that site.

1. Primer Design:

  • Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation (e.g., changing the AAG codon for lysine to AGG for arginine).

  • The mutation should be in the center of the primer with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥78°C.

2. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers. A typical reaction setup is as follows:

    • 5 µL of 10x reaction buffer

    • 1 µL of template DNA (10-50 ng)

    • 1.25 µL of forward primer (10 µM)

    • 1.25 µL of reverse primer (10 µM)

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of high-fidelity DNA polymerase

    • Nuclease-free water to a final volume of 50 µL

  • Cycling conditions:

    • Initial denaturation: 95°C for 2 minutes

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Plate on selective media (e.g., LB agar with the appropriate antibiotic) and incubate overnight at 37°C.

5. Verification:

  • Isolate plasmid DNA from individual colonies.

  • Verify the desired mutation by Sanger sequencing.

II. Western Blot Analysis of Khib Site Mutants

This protocol is used to confirm the loss of 2-hydroxyisobutyrylation on the target protein after mutagenesis.

1. Protein Extraction:

  • Transfect mammalian cells with plasmids encoding the wild-type (WT) and mutant (e.g., K-to-R) proteins.

  • After 24-48 hours, lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors.

  • Quantify the protein concentration of the lysates.

2. SDS-PAGE and Transfer:

  • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for 2-hydroxyisobutyryl-lysine (pan-Khib antibody) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • A loss of signal in the mutant lane compared to the wild-type lane at the expected molecular weight of the target protein indicates successful validation.

III. Mass Spectrometry Confirmation of Khib Site Mutation

This protocol can be used to confirm the absence of the Khib modification at the specific site in the mutant protein.

1. Sample Preparation:

  • Express and purify the wild-type and mutant proteins.

  • Perform in-solution or in-gel tryptic digestion of the purified proteins.

2. LC-MS/MS Analysis:

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • The mass spectrometer should be operated in a data-dependent acquisition mode.

3. Data Analysis:

  • Search the MS/MS data against a protein database containing the sequences of the wild-type and mutant proteins.

  • Use search parameters that include 2-hydroxyisobutyrylation of lysine as a variable modification.

  • Confirm the absence of the Khib modification on the target peptide in the mutant sample, while observing its presence in the wild-type sample.

Data Presentation

The following table presents hypothetical quantitative data from a study validating a Khib site on "Protein X" at lysine 123 (K123).

Construct Method Result Interpretation
Protein X - Wild Type Western Blot (anti-Khib)Strong band at the expected MW of Protein XK123 is likely 2-hydroxyisobutyrylated.
Protein X - K123R Mutant Western Blot (anti-Khib)No band at the expected MW of Protein XK123 is the site of 2-hydroxyisobutyrylation.
Protein X - Wild Type Mass SpectrometryPeptide with K123 identified with a +86.03 Da mass shift.Confirms 2-hydroxyisobutyrylation at K123.
Protein X - K123R Mutant Mass SpectrometryPeptide with R123 identified with no mass shift.Confirms the absence of 2-hydroxyisobutyrylation at the mutated site.
Protein X - Wild Type Functional Assay (e.g., enzyme activity)100% activityBaseline activity of the wild-type protein.
Protein X - K123R Mutant Functional Assay (e.g., enzyme activity)25% activityDemonstrates the functional importance of Khib at K123 for enzyme activity.

Mandatory Visualization

Khib_Validation_Workflow cluster_Discovery Discovery of Putative Khib Site cluster_Mutagenesis Site-Directed Mutagenesis cluster_Validation Validation MS Mass Spectrometry (Proteomics) Primer_Design Primer Design (K to R/A) MS->Primer_Design Identified Khib Site PCR PCR Amplification Primer_Design->PCR DpnI DpnI Digestion PCR->DpnI Transformation Transformation DpnI->Transformation Sequencing Sequencing Verification Transformation->Sequencing Expression Express WT & Mutant Proteins Sequencing->Expression Verified Mutant WB Western Blot (anti-Khib) Expression->WB MS_Confirm Mass Spectrometry Confirmation Expression->MS_Confirm Functional_Assay Functional Assay Expression->Functional_Assay

Figure 1. Workflow for validating a 2-hydroxyisobutyrylation site using mutagenesis.

Signaling_Pathway_Impact cluster_WT Wild-Type Signaling cluster_Mutant Mutant Signaling WT_ProteinX Protein X WT_Khib Khib (at K123) WT_Downstream Downstream Effector WT_ProteinX->WT_Downstream Active WT_Output Normal Cellular Response WT_Downstream->WT_Output Mutant_ProteinX Protein X (K123R Mutant) Mutant_NoKhib No Khib Mutant_Downstream Downstream Effector Mutant_ProteinX->Mutant_Downstream Inactive Mutant_Output Altered Cellular Response Mutant_Downstream->Mutant_Output

References

A Functional Comparison of Lysine 2-Hydroxyisobutyrylation (Khib) and Lysine Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of two significant post-translational modifications (PTMs): lysine 2-hydroxyisobutyrylation (Khib) and the well-characterized lysine acetylation (Kac). Aimed at researchers, scientists, and drug development professionals, this document outlines their structural differences, functional overlaps, and unique roles in cellular regulation, supported by experimental data and detailed methodologies.

Introduction and Overview

Protein post-translational modifications are critical for expanding the functional diversity of the proteome. Among the various types of lysine acylations, acetylation (Kac) has long been recognized as a key regulator of protein function, particularly in histone biology and gene expression.[1][2] More recently, lysine 2-hydroxyisobutyrylation (Khib) was identified as a new, evolutionarily conserved PTM.[3] While both modifications are found on histones and non-histone proteins, influencing a wide array of cellular processes, they possess distinct structural and functional characteristics.[3][4]

Khib and Kac are dynamically regulated by metabolic states, linking cellular metabolism to epigenetic and proteomic landscapes.[5][6] This guide delves into a comparative analysis of their chemical nature, regulatory enzymes, and functional implications in epigenetics and metabolism.

Structural and Chemical Differences

The primary distinction between Khib and Kac lies in the acyl group transferred to the ε-amino group of a lysine residue.

  • Lysine Acetylation (Kac): Involves the addition of an acetyl group (-COCH₃). This modification neutralizes the positive charge of the lysine side chain.[2][7][8]

  • Lysine 2-Hydroxyisobutyrylation (Khib): Involves the addition of a 2-hydroxyisobutyryl group (-COC(CH₃)₂OH). Like acetylation, Khib neutralizes the positive charge. However, the presence of a hydroxyl (-OH) group in Khib is a key structural difference, allowing it to potentially form hydrogen bonds, which is not possible for the acetyl group.[3][9] This additional hydrogen-bonding capability suggests a distinct mechanism for mediating protein interactions and functions.[3]

G cluster_lys Unmodified Lysine cluster_kac Lysine Acetylation (Kac) cluster_khib Lysine 2-Hydroxyisobutyrylation (Khib) lys lys_label Positive Charge (+) kac kac_label Charge Neutralized No H-bond Donor khib khib_label Charge Neutralized Potential H-bond Donor (-OH)

Caption: Structural comparison of unmodified, acetylated, and 2-hydroxyisobutyrylated lysine.

Comparative Data Presentation

The following tables summarize the key differences and overlaps between Khib and lysine acetylation based on current experimental evidence.

Table 1: General and Mechanistic Comparison

FeatureLysine 2-Hydroxyisobutyrylation (Khib)Lysine Acetylation (Kac)
Acyl Group 2-hydroxyisobutyrylAcetyl
Charge Effect Neutralizes positive charge of lysineNeutralizes positive charge of lysine[2][8]
Structural Feature Contains a hydroxyl group (potential H-bond donor)[3]Lacks a hydroxyl group
Metabolic Precursor 2-hydroxyisobutyryl-CoA[3]Acetyl-CoA[6]
Known "Writers" p300, Tip60/Esa1p[1][4][10]p300/CBP, GCN5, PCAF, Tip60, MOF[2][11]
Known "Erasers" HDAC2, HDAC3, CobB (in bacteria)[3][12]Class I, II, IV HDACs; Sirtuins (Class III)[2][8]
Subcellular Localization Nucleus, Cytoplasm, Mitochondria[3][4]Primarily Nucleus and Cytoplasm; less in Mitochondria[3][4]

Table 2: Functional Comparison in Key Cellular Processes

Cellular ProcessRole of KhibRole of KacQuantitative Insights
Gene Transcription Histone mark associated with active gene transcription.[3][4] Has a unique genomic distribution distinct from Kac.[3]Well-established histone mark of active transcription.[1][2] Enriched at promoters and enhancers.In Arabidopsis, co-enrichment of histone Khib and H3K23ac correlates with higher gene expression levels than either mark alone.[1]
Metabolic Regulation Found on numerous crucial metabolic enzymes, including 54 in glycolysis/gluconeogenesis and the TCA cycle.[3] Regulates glycolysis in response to glucose availability.[4][12]Modulates the activity of key glycolytic and metabolic enzymes.[4]p300 differentially regulates Khib and Kac on distinct lysine sites; only 6 of 149 p300-targeted Khib sites overlapped with 693 p300-targeted Kac sites.[4]
DNA Damage Repair Seven of eight proteins in the DNA-PK-Ku-eIF2-NF90-NF45 complex involved in DNA double-strand break repair are 2-hydroxyisobutyrylated.[3]Acetylation of proteins like p53 is critical for regulating the DNA damage response.Proteomic studies show Khib is enriched in protein export and RNA transport pathways, similar to acetylation.[3]

Regulatory Mechanisms: Writers and Erasers

The enzymatic machinery that adds ("writers") and removes ("erasers") Khib and Kac shows significant overlap, suggesting a complex regulatory crosstalk.[2][7][8][13]

  • Writers: The well-known lysine acetyltransferase (KAT) p300 also functions as a potent lysine 2-hydroxyisobutyryltransferase.[4] However, studies show that p300 can selectively catalyze Khib and Kac on different protein substrates or distinct lysine sites on the same substrate, indicating an intrinsic ability to select for specific acyl-CoA-dependent modifications.[4]

  • Erasers: Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3, have been identified as efficient erasers of Khib.[3] This functional overlap with their established role as deacetylases places them at a critical node for integrating different metabolic signals.

G cluster_writers Writers cluster_erasers Erasers Protein Substrate Protein (e.g., Histone, Enzyme) p300 p300 Protein->p300 Kac_Protein Acetylated Protein (Kac) HDACs HDACs (e.g., HDAC2, HDAC3) Kac_Protein->HDACs Khib_Protein 2-Hydroxyisobutyrylated Protein (Khib) Khib_Protein->HDACs p300->Kac_Protein + Acetyl-CoA p300->Khib_Protein + this compound HDACs->Protein Deacetylation HDACs->Protein De-2-hydroxyisobutyrylation

Caption: Overlapping enzymatic regulation of Khib and Kac by writers (p300) and erasers (HDACs).

Experimental Protocols

Proteomic Identification of Khib and Kac Sites

The global analysis of Khib and Kac is predominantly achieved through an immunoaffinity-based proteomics approach. This method is essential for identifying thousands of modification sites and understanding their systemic roles.

Methodology:

  • Protein Extraction and Digestion:

    • Cells or tissues are lysed in a buffer containing inhibitors for deacetylases and other proteases to preserve the PTMs.

    • Proteins are extracted, quantified, and digested into peptides, typically using trypsin.

  • Immunoaffinity Enrichment:

    • The resulting peptide mixture is incubated with high-affinity pan-specific antibodies that recognize either 2-hydroxyisobutyrylated lysine (pan-anti-Khib) or acetylated lysine (pan-anti-Kac).[14][15][16]

    • These antibodies are typically conjugated to agarose or magnetic beads, which allows for the specific capture and isolation of modified peptides from the complex mixture.

  • Elution and Mass Spectrometry:

    • The enriched peptides are eluted from the antibody-bead conjugate.

    • The sample is then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using search algorithms (e.g., MaxQuant, Sequest) to identify the modified peptides and pinpoint the exact sites of Khib or Kac.

G Proteomic Workflow for Khib/Kac Site Identification node_lysate 1. Cell/Tissue Lysate (with HDAC inhibitors) node_digest 2. Protein Digestion (e.g., Trypsin) node_lysate->node_digest node_enrich 3. Immunoaffinity Enrichment (with pan-anti-Khib or pan-anti-Kac Ab) node_digest->node_enrich node_lcms 4. LC-MS/MS Analysis node_enrich->node_lcms node_data 5. Database Search & Bioinformatic Analysis node_lcms->node_data node_result Identified Khib/Kac Proteins and Sites node_data->node_result

Caption: Standard experimental workflow for identifying Khib and Kac sites via mass spectrometry.

Conclusion

Lysine 2-hydroxyisobutyrylation (Khib) is emerging as a significant PTM with functions comparable in scope to lysine acetylation. While both modifications neutralize lysine's positive charge and are associated with transcriptional activation and metabolic regulation, Khib's unique chemical structure—conferred by its hydroxyl group—and distinct targeting by enzymes like p300 suggest non-redundant biological roles.[3][4] The overlap in the enzymatic machinery of writers and erasers points to a sophisticated crosstalk, allowing cells to integrate diverse metabolic inputs to fine-tune protein function and gene expression.[1]

Future research will likely focus on identifying specific "reader" proteins that recognize the Khib mark, further elucidating the downstream signaling pathways it governs. For drug development professionals, the shared regulatory enzymes, such as HDACs, present potential targets for modulating both acetylation and 2-hydroxyisobutyrylation pathways in disease states.

References

Unraveling the Regulatory Dance: A Comparative Guide to Khib and Succinylation in Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

Two key post-translational modifications (PTMs), 2-hydroxyisobutyrylation (Khib) and succinylation, are emerging as critical regulators of protein function, orchestrating a wide array of cellular processes. While both modifications target lysine residues, their distinct chemical properties impart unique functional consequences, influencing everything from metabolic pathways to protein stability. This guide provides a comprehensive comparison of the effects of Khib and succinylation on protein function, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

At a Glance: Key Differences Between Khib and Succinylation

Feature2-Hydroxyisobutyrylation (Khib)Succinylation
Modification Addition of a 2-hydroxyisobutyryl groupAddition of a succinyl group
Charge Change NeutralChanges lysine's charge from positive to negative
Mass Addition 86 Da100 Da
Primary Metabolic Pathway Regulated GlycolysisTricarboxylic Acid (TCA) Cycle
Key "Writer" Enzyme p300α-ketoglutarate dehydrogenase (α-KGDH), CPT1A
Key "Eraser" Enzyme HDAC2, HDAC3SIRT5

Impact on Protein Function: A Quantitative Comparison

The functional consequences of Khib and succinylation are most evident in their distinct regulation of metabolic pathways. Khib has been shown to play a significant role in modulating glycolysis, while succinylation is a key regulator of the tricarboxylic acid (TCA) cycle.

Khib and the Regulation of Glycolysis

Recent studies have illuminated the role of Khib in fine-tuning glycolytic enzymes. The acetyltransferase p300 has been identified as a "writer" of Khib, catalyzing the transfer of a 2-hydroxyisobutyryl group to lysine residues on several glycolytic enzymes.[1][2][3] This modification can directly impact their catalytic activity. For instance, deletion of p300 in HEK293T cells leads to a significant reduction in the activity of Enolase 1 (ENO1), a crucial enzyme in the glycolytic pathway.[1][2][3]

ProteinModification Site(s)Effect of KhibQuantitative Change in ActivityReference
Enolase 1 (ENO1)MultipleDecreased activity upon removal of Khibp300 knockout cells show reduced ENO1 activity[1][2]
Other Glycolytic Enzymes (e.g., ALDOA, PGK1, TPI1)MultipleRegulation of enzyme activityp300-dependent Khib is critical for glycolysis modulation[1][4]
Succinylation and the Regulation of the TCA Cycle

Succinylation exerts its influence over the central metabolic hub, the TCA cycle. This modification, which adds a larger and negatively charged succinyl group to lysine, can significantly alter protein structure and function.[5][6] The primary "eraser" of succinylation is the sirtuin deacetylase SIRT5.[7][8] Proteomic studies have revealed that a vast number of mitochondrial proteins are succinylated, with a particular enrichment in enzymes of the TCA cycle.[7][9] For example, succinylation has been shown to inhibit the activity of the succinate dehydrogenase (SDH) complex.[5]

ProteinModification Site(s)Effect of SuccinylationQuantitative Change in ActivityReference
Succinate Dehydrogenase (SDH)MultipleInhibition of enzyme activitySIRT5 knockdown increases SDH activity[7]
Isocitrate Dehydrogenase (IDH)MultipleInhibition of enzyme activity[5]
Pyruvate Dehydrogenase Complex (PDC)MultipleRegulation of enzyme activity[5]

Experimental Protocols

Reproducible and robust experimental protocols are essential for studying the effects of Khib and succinylation. Below are detailed methodologies for key experiments.

Mass Spectrometry-Based Identification and Quantification of Khib and Succinylation Sites

Objective: To identify and quantify Khib or succinylation sites on proteins from cell or tissue lysates.

Protocol:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a urea-containing buffer to denature proteins.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

    • Dilute the urea concentration and digest proteins into peptides using trypsin overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • Immunoaffinity Enrichment of Modified Peptides:

    • Incubate the desalted peptides with anti-Khib or anti-succinyllysine antibody-conjugated beads overnight at 4°C.[10][11][12][13]

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched modified peptides using an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

    • Separate peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.

    • Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein sequence database using software such as MaxQuant or Proteome Discoverer.

    • Specify Khib (+86.036 Da) or succinylation (+100.016 Da) as a variable modification on lysine residues.

    • Quantify the relative abundance of modified peptides between different experimental conditions.

In Vitro Enzyme Activity Assay for Modified Proteins

Objective: To determine the effect of Khib or succinylation on the catalytic activity of a specific enzyme.

Protocol:

  • In Vitro Modification of Recombinant Protein (Succinylation Example):

    • Purify the recombinant enzyme of interest.

    • Incubate the purified enzyme with succinyl-CoA in a suitable buffer (e.g., HEPES buffer, pH 7.5) at 37°C for a defined period.

    • Remove excess succinyl-CoA by dialysis or buffer exchange.

    • Confirm succinylation by Western blot using an anti-succinyllysine antibody.

  • Enzyme Activity Measurement:

    • Prepare a reaction mixture containing the appropriate substrate(s), cofactors, and buffer for the enzyme.

    • Initiate the reaction by adding a defined amount of the unmodified or modified enzyme.

    • Monitor the reaction progress over time by measuring the formation of a product or the consumption of a substrate using a spectrophotometer, fluorometer, or other appropriate detection method.

    • Calculate the initial reaction velocity for both the unmodified and modified enzyme.

  • Data Analysis:

    • Compare the specific activity (activity per unit of enzyme) of the modified enzyme to that of the unmodified enzyme to determine the effect of the modification.

Visualizing the Regulatory Networks

Diagrams generated using the DOT language provide a clear visual representation of the signaling pathways and experimental workflows involved in studying Khib and succinylation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cell/Tissue Lysate Cell/Tissue Lysate Protein Digestion (Trypsin) Protein Digestion (Trypsin) Cell/Tissue Lysate->Protein Digestion (Trypsin) Peptide Desalting Peptide Desalting Protein Digestion (Trypsin)->Peptide Desalting Immunoaffinity Purification\n(anti-Khib/Succinyl-Lysine Ab) Immunoaffinity Purification (anti-Khib/Succinyl-Lysine Ab) Peptide Desalting->Immunoaffinity Purification\n(anti-Khib/Succinyl-Lysine Ab) LC-MS/MS LC-MS/MS Immunoaffinity Purification\n(anti-Khib/Succinyl-Lysine Ab)->LC-MS/MS Data Analysis\n(Identification & Quantification) Data Analysis (Identification & Quantification) LC-MS/MS->Data Analysis\n(Identification & Quantification)

Caption: Workflow for proteomic analysis of Khib and succinylation.

glycolysis_regulation p300 p300 (Writer) Khib Khib p300->Khib + HDAC2_3 HDAC2/3 (Eraser) HDAC2_3->Khib - GlycolyticEnzymes Glycolytic Enzymes (e.g., ENO1) Khib->GlycolyticEnzymes modifies Glycolysis Glycolysis GlycolyticEnzymes->Glycolysis regulates

Caption: Regulation of glycolysis by Khib.

tca_cycle_regulation alphaKGDH_CPT1A α-KGDH / CPT1A (Writers) Succinylation Succinylation alphaKGDH_CPT1A->Succinylation + SIRT5 SIRT5 (Eraser) SIRT5->Succinylation - TCA_Enzymes TCA Cycle Enzymes (e.g., SDH) Succinylation->TCA_Enzymes modifies TCA_Cycle TCA Cycle TCA_Enzymes->TCA_Cycle regulates

Caption: Regulation of the TCA cycle by succinylation.

Conclusion

Khib and succinylation, while both targeting lysine residues, exert distinct and significant influences on protein function. Khib appears to be a key regulator of glycolysis, driven by the writer p300, while succinylation plays a dominant role in controlling the TCA cycle, with SIRT5 acting as a primary eraser. The differences in their chemical nature—a neutral addition for Khib versus a charge-reversing and bulkier addition for succinylation—are likely the basis for their differential impacts on protein structure, enzyme kinetics, and signaling pathways. A deeper understanding of the interplay and unique roles of these modifications will undoubtedly open new avenues for therapeutic intervention in diseases with metabolic dysregulation at their core.

References

validation of p300 as a lysine 2-hydroxyisobutyryltransferase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Enzymatic Activity and Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the transcriptional coactivator p300 as a lysine 2-hydroxyisobutyryltransferase (KhibT). It objectively compares its performance with the alternative KhibT, Tip60, and presents supporting experimental data to delineate their distinct roles in cellular regulation.

Executive Summary

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered post-translational modification influencing a wide array of cellular processes. The histone acetyltransferase p300 has been identified and validated as a primary "writer" of this modification. Experimental evidence demonstrates that p300 possesses intrinsic KhibT activity, targeting both histone and a diverse range of non-histone proteins. A key finding is the distinct substrate specificity of p300 compared to another identified KhibT, Tip60, suggesting non-redundant biological functions. While p300-mediated Khib is predominantly linked to the regulation of glycolysis and metabolic pathways, Tip60-mediated Khib appears to govern processes such as nucleic acid metabolism and translation. This guide synthesizes the current understanding of p300's KhibT activity, offering a comparative analysis with Tip60 and detailing the experimental protocols for further investigation.

Data Presentation: p300 vs. Tip60 KhibT Activity

Table 1: Comparison of Substrate Specificity between p300 and Tip60 KhibTs

Featurep300Tip60
Overlap in Khib Sites MinimalMinimal
Shared Khib Sites 55
p300-Specific Khib Sites 144-
Tip60-Specific Khib Sites -544
Primary Cellular Pathways Glycolysis, Metabolic RegulationNucleic Acid Metabolism, Translation
Key Substrates Glycolytic enzymes (e.g., ENO1)Proteins involved in RNA processing and protein synthesis

Data synthesized from proteomic analyses.[1]

Experimental Protocols

In Vitro Lysine 2-Hydroxyisobutyrylation (Khib) Assay

This protocol is designed to qualitatively and quantitatively assess the KhibT activity of a candidate enzyme like p300 on a specific substrate.

Materials:

  • Recombinant p300 enzyme

  • Substrate protein or peptide

  • 2-hydroxyisobutyryl-CoA (Khib-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

  • Anti-Khib antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant p300 enzyme, the substrate protein/peptide, and Khib-CoA in the reaction buffer. Include a negative control reaction without Khib-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for lysine 2-hydroxyisobutyrylation. Subsequently, incubate with a secondary HRP-conjugated antibody.

  • Visualization: Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the band corresponding to the 2-hydroxyisobutyrylated substrate provides a measure of the enzyme's activity.

Identification of Khib Sites by Mass Spectrometry

This protocol outlines the general workflow for identifying specific lysine residues that are 2-hydroxyisobutyrylated by p300 in a cellular context.

Materials:

  • Cell lines with and without p300 expression/activity

  • Lysis buffer with deacetylase inhibitors

  • Trypsin

  • Anti-Khib antibody conjugated to beads for immunoprecipitation

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Cell Lysis and Protein Extraction: Lyse cells in a buffer containing inhibitors of deacetylases to preserve the Khib marks.

  • Protein Digestion: Digest the extracted proteins into peptides using trypsin.

  • Affinity Enrichment: Incubate the peptide mixture with anti-Khib antibody-conjugated beads to enrich for 2-hydroxyisobutyrylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and provide information on their amino acid sequence and the location of the Khib modification.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the modified proteins and the precise lysine residues that are 2-hydroxyisobutyrylated. Compare the results from cells with and without p300 to identify p300-dependent Khib sites.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Khib Assay cluster_invivo In Vivo Khib Site Identification reagents Recombinant p300 + Substrate + Khib-CoA incubation Incubation (37°C) reagents->incubation sds_page SDS-PAGE incubation->sds_page western_blot Western Blot (Anti-Khib Ab) sds_page->western_blot detection Detection western_blot->detection cell_lysis Cell Lysis (p300 WT vs KO) digestion Tryptic Digestion cell_lysis->digestion enrichment Affinity Enrichment (Anti-Khib Ab) digestion->enrichment lc_ms LC-MS/MS enrichment->lc_ms data_analysis Data Analysis lc_ms->data_analysis signaling_pathways cluster_p300 p300-Mediated Pathway cluster_tip60 Tip60-Mediated Pathway p300 p300 glycolytic_enzymes Glycolytic Enzymes (e.g., ENO1) p300->glycolytic_enzymes Khib khib_coa_p300 This compound khib_coa_p300->p300 glycolysis Glycolysis glycolytic_enzymes->glycolysis metabolism Metabolic Regulation glycolysis->metabolism tip60 Tip60 rna_binding_proteins RNA Binding Proteins & Ribosomal Proteins tip60->rna_binding_proteins Khib khib_coa_tip60 This compound khib_coa_tip60->tip60 translation Translation rna_binding_proteins->translation nucleic_acid_metabolism Nucleic Acid Metabolism rna_binding_proteins->nucleic_acid_metabolism

References

A Comparative Guide to Khib "Eraser" Enzymes: Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible post-translational modification (PTM) of lysine residues by a 2-hydroxyisobutyryl group (Khib) is an emerging regulator of critical cellular processes, including gene transcription and metabolism. The enzymes that remove this modification, termed "erasers" or de-Khibylases, are crucial for maintaining cellular homeostasis and represent potential therapeutic targets. This guide provides a comparative overview of known Khib eraser enzymes, detailing their identification, characterization, and the experimental methodologies employed in their study.

Identified Khib Eraser Enzymes: A Comparative Overview

The primary enzymes identified as Khib erasers belong to the histone deacetylase (HDAC) family, specifically the class I HDACs (HDAC1, HDAC2, and HDAC3), and the NAD+-dependent sirtuin family (SIRT3). In prokaryotes, the sirtuin homolog CobB has been shown to possess robust de-Khibylase activity. While direct comparative kinetic data for all mammalian enzymes on a standardized Khib substrate is limited in the current literature, we can compile available data to provide a basis for comparison.

Enzyme FamilySpecific EnzymeOrganism/Cell TypeKey Findings & Notes
Histone Deacetylases (HDACs) HDAC1, HDAC2, HDAC3Mammalian cellsConsidered the major Khib erasers in mammals; knockdown of HDAC2 or HDAC3 leads to a global increase in histone Khib levels.[1]
Sirtuins SIRT3Mammalian mitochondria, embryonic kidneyPossesses de-2-hydroxyisobutyrylase activity, regulating mitochondrial protein function and glycolysis during development.[2][3]
Sirtuins CobBProkaryotes (P. mirabilis, E. coli)Demonstrates efficient and NAD+-dependent de-Khibylase activity.[4][5]

Quantitative Comparison of Enzymatic Activity

Quantifying the enzymatic efficiency of Khib erasers is crucial for understanding their substrate specificity and cellular roles. The following table summarizes available kinetic parameters. It is important to note that these values were determined in separate studies under different experimental conditions.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
CobB (Wild-Type) 2-hydroxyisobutyrylated peptide13.3 ± 1.60.225 ± 0.0111.7 x 10⁴
HDAC1, 2, 3 Khib-modified substratesNot yet reportedNot yet reportedNot yet reported
SIRT3 Khib-modified substratesNot yet reportedNot yet reportedNot yet reported

Data for CobB was obtained from a study using a specific 2-hydroxyisobutyrylated peptide and MALDI-TOF mass spectrometry to measure reaction kinetics.[4] Kinetic parameters for mammalian HDACs and SIRT3 with Khib substrates are not yet available in the literature.

Experimental Protocols for Identification and Characterization

A multi-step approach is typically employed to identify and characterize novel Khib eraser enzymes. This involves in vivo and in vitro validation of candidate enzymes.

In Vivo Identification of Candidate Erasers

This workflow aims to identify potential Khib erasers by observing changes in global Khib levels within a cellular context.

cluster_invivo In Vivo Candidate Identification A Candidate Selection (e.g., HDAC or Sirtuin family members) B Genetic Perturbation (e.g., siRNA knockdown, CRISPR knockout) A->B Target C Cell Lysis and Protein Extraction B->C Treat cells D Western Blot Analysis (using pan-Khib antibody) C->D Analyze lysate E Observation of Increased Global Khib Levels D->E Confirm effect

Workflow for in vivo identification of Khib eraser candidates.

Protocol for Western Blot Analysis of Global Khib Levels:

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Transfect with siRNA targeting a candidate eraser enzyme or a non-targeting control. Incubate for 48-72 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and pan-HDAC inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the modification.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against pan-Khib overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. An increase in the intensity of Khib signal in the knockdown sample compared to the control suggests the targeted enzyme has de-Khibylase activity.

In Vitro Validation of Eraser Activity

This workflow confirms the direct enzymatic activity of a candidate eraser on a Khib-modified substrate.

cluster_invitro In Vitro Activity Validation F Purify Recombinant Candidate Eraser Enzyme H In Vitro De-Khibylation Assay (Incubate enzyme and substrate) F->H G Synthesize or Purify Khib-modified Substrate (e.g., peptide or histone) G->H I Reaction Analysis (e.g., Mass Spectrometry, Western Blot) H->I Analyze reaction J Detection of De-Khibylated Product I->J Confirm activity

Workflow for in vitro validation of Khib eraser activity.

Protocol for In Vitro De-Khibylation Assay:

  • Reaction Setup: In a microcentrifuge tube, combine the purified recombinant eraser enzyme (e.g., 1-5 µg of HDAC3) and the Khib-modified substrate (e.g., 10 µg of Khib-histones) in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). For sirtuins, include NAD+ (e.g., 1 mM) in the buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis by Western Blot: Analyze the reaction products by Western blot using a pan-Khib antibody. A decrease in the Khib signal in the presence of the enzyme confirms its eraser activity.

  • Analysis by Mass Spectrometry (for kinetic studies): For quantitative analysis, stop the reaction at various time points. Analyze the samples by MALDI-TOF or LC-MS/MS to quantify the formation of the de-Khibylated product and the depletion of the Khib-substrate. This data can be used to calculate kinetic parameters (Km and kcat).[4]

Alternatives to Direct Enzymatic Assays

Studying Khib eraser activity can also be approached through indirect methods that provide valuable insights into the regulation of this PTM.

Use of Pan-HDAC Inhibitors

Treating cells with pan-HDAC inhibitors, such as Trichostatin A (TSA) and Vorinostat (SAHA), can provide evidence for the role of HDACs in removing Khib marks. An increase in global Khib levels following inhibitor treatment suggests that one or more HDACs are responsible for its removal.

Proteomic Profiling

Quantitative mass spectrometry-based proteomics can be used to measure changes in the Khib-proteome after genetic or pharmacological inhibition of a candidate eraser. This approach can identify specific protein substrates and Khib sites that are regulated by the enzyme.

Chemical Probes

The development of chemical probes, such as activity-based probes or photo-crosslinking probes, offers a powerful tool for identifying and studying Khib erasers directly in a complex cellular environment.[6][7] These probes can trap and identify eraser enzymes that interact with Khib-modified substrates.

Signaling Pathway: Regulation of Glycolysis by Khib Modifying Enzymes

The interplay between "writer" (e.g., p300) and "eraser" (e.g., HDACs, SIRT3) enzymes dynamically regulates the Khib status of key metabolic enzymes, thereby controlling metabolic pathways such as glycolysis.

cluster_pathway Regulation of Glycolysis by Khib p300 p300 (Writer) KhibEnzyme Khib-Modified Glycolytic Enzyme p300->KhibEnzyme Adds Khib Erasers HDACs / SIRT3 (Erasers) GlycolyticEnzyme Glycolytic Enzyme (e.g., ENO1) Erasers->GlycolyticEnzyme Removes Khib KhibEnzyme->GlycolyticEnzyme Glycolysis Glycolysis KhibEnzyme->Glycolysis Promotes CellSurvival Cell Survival Glycolysis->CellSurvival Supports

Dynamic regulation of glycolytic enzymes by Khib writers and erasers.

References

A Comparative Analysis of Histone Lysine 2-Hydroxyisobutyrylation (Khib) and Crotonylation (Kcr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone post-translational modifications (PTMs) represent a critical layer of epigenetic regulation, influencing chromatin structure and gene expression. Among the more recently discovered acylations, lysine 2-hydroxyisobutyrylation (Khib) and lysine crotonylation (Kcr) have emerged as key players in cellular metabolism and gene regulation. This guide provides a comparative analysis of these two important histone marks, offering insights into their distinct and overlapping functions, the enzymes that govern them, and their implications in health and disease.

At a Glance: Khib vs. Kcr

FeatureHistone Lysine 2-Hydroxyisobutyrylation (Khib)Histone Lysine Crotonylation (Kcr)
Discovery First identified in 2014 in human and mouse cells.[1]First identified in 2011.[2][3][4]
Structure Adds a 2-hydroxyisobutyryl group to the ε-amino group of lysine.Adds a crotonyl group to the ε-amino group of lysine.[2]
Metabolic Link Derived from 2-hydroxyisobutyryl-CoA, a metabolite linked to the catabolism of branched-chain amino acids and ketone body metabolism.[5]Derived from crotonyl-CoA, an intermediate in fatty acid oxidation and the metabolism of lysine and tryptophan.[2]
"Writer" Enzymes p300/CBP has been identified as a primary writer.[6][7]p300/CBP and MOF have been characterized as writers.
"Eraser" Enzymes HDAC2 and HDAC3 show significant de-2-hydroxyisobutyrylation activity.[6][8] In yeast, Rpd3p and Hos3p have been identified as erasers.[9]Class I HDACs (HDAC1, 2, 3) and Sirtuins (SIRT1, 2, 3) exhibit decrotonylase activity.[2][5]
"Reader" Proteins The specific readers for Khib are still under active investigation.YEATS domain-containing proteins (e.g., YEATS2, AF9) and DPF family proteins (e.g., MOZ, DPF2) have been identified as readers.[1][2]
Genomic Location Enriched at active gene promoters and enhancers, with a distinct genomic distribution from histone acetylation (Kac) and Kcr.[5]Primarily found at active promoters and potential enhancers, showing a strong correlation with gene expression.[2][4]
Biological Functions Regulates gene transcription, glycolysis, cell proliferation, and spermatogenesis.[5][6][8]Plays roles in gene activation, spermatogenesis, acute kidney injury, depression, and the DNA damage response.[2][10]
Association with Disease Aberrant Khib levels have been implicated in cancer and metabolic disorders.[11]Dysregulation of Kcr is associated with various diseases, including cancer, cardiovascular disease, and HIV latency.[2][10]

Signaling and Regulatory Pathways

The deposition and removal of Khib and Kcr marks are tightly regulated by metabolic pathways and dedicated enzymes, influencing downstream gene expression programs.

Khib_Kcr_Pathway cluster_metabolism Cellular Metabolism cluster_writers Writers cluster_histones Histone Modification cluster_erasers Erasers cluster_readers Readers cluster_downstream Downstream Effects Branched-chain Amino Acids Branched-chain Amino Acids This compound This compound Branched-chain Amino Acids->this compound Fatty Acid Oxidation Fatty Acid Oxidation Crotonyl-CoA Crotonyl-CoA Fatty Acid Oxidation->Crotonyl-CoA p300_Khib p300/CBP This compound->p300_Khib p300_Kcr p300/CBP, MOF Crotonyl-CoA->p300_Kcr Histone_Khib Histone Khib p300_Khib->Histone_Khib +Khib Histone_Kcr Histone Kcr p300_Kcr->Histone_Kcr +Kcr HDACs_Khib HDAC2, HDAC3 Histone_Khib->HDACs_Khib -Khib Readers_Khib Under Investigation Histone_Khib->Readers_Khib HDACs_Kcr HDACs (Class I), SIRTs Histone_Kcr->HDACs_Kcr -Kcr Readers_Kcr YEATS, DPF domains Histone_Kcr->Readers_Kcr Gene_Expression_Khib Gene Expression Readers_Khib->Gene_Expression_Khib Gene_Expression_Kcr Gene Expression Readers_Kcr->Gene_Expression_Kcr

Caption: Regulation of Histone Khib and Kcr Marks.

Experimental Protocols

Accurate detection and quantification are paramount for comparative studies of histone Khib and Kcr. Below are outlines of key experimental protocols.

Western Blot for Histone Khib and Kcr Detection

This protocol allows for the semi-quantitative analysis of global levels of histone Khib and Kcr.

1. Histone Extraction:

  • Harvest cells and isolate nuclei.

  • Extract histones using an acid extraction method (e.g., with 0.4 N H₂SO₄).

  • Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in an appropriate buffer.

2. SDS-PAGE and Electrotransfer:

  • Separate 10-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.

  • Transfer proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane.

  • Verify transfer efficiency by Ponceau S staining.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for Khib or Kcr (e.g., pan-Khib or pan-Kcr antibodies) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Use an antibody against a core histone (e.g., H3 or H4) as a loading control.

Western_Blot_Workflow A Histone Extraction B SDS-PAGE A->B C Electrotransfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-Khib or anti-Kcr) D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Analysis G->H

Caption: Western Blot Workflow for Khib/Kcr Detection.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide distribution of histone Khib and Kcr.

1. Chromatin Preparation:

  • Crosslink cells with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Lyse cells and isolate nuclei.

  • Shear chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

2. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin with an antibody specific for Khib or Kcr overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

3. DNA Purification and Library Preparation:

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Prepare a sequencing library from the purified DNA.

4. Sequencing and Data Analysis:

  • Sequence the library on a next-generation sequencing platform.

  • Align reads to the reference genome.

  • Perform peak calling to identify regions enriched for Khib or Kcr.

  • Compare the genomic distribution of Khib and Kcr peaks.

ChIP_seq_Workflow A Crosslinking & Cell Lysis B Chromatin Shearing A->B C Immunoprecipitation (with anti-Khib or anti-Kcr) B->C D Reverse Crosslinks & DNA Purification C->D E Library Preparation D->E F Sequencing E->F G Data Analysis (Peak Calling) F->G

Caption: ChIP-seq Workflow for Khib/Kcr Mapping.

Mass Spectrometry for Quantitative Analysis

Mass spectrometry (MS)-based proteomics provides a comprehensive and quantitative analysis of histone modifications.

1. Histone Extraction and Digestion:

  • Extract histones as described for Western blotting.

  • Chemically derivatize free amine groups (e.g., propionylation) to prevent trypsin cleavage at unmodified lysines.

  • Digest the derivatized histones with trypsin.

2. Peptide Enrichment and LC-MS/MS:

  • Enrich for Khib or Kcr-containing peptides using specific antibodies (immunoaffinity purification).

  • Separate the peptides by liquid chromatography (LC).

  • Analyze the peptides by tandem mass spectrometry (MS/MS).

3. Data Analysis:

  • Identify Khib and Kcr sites using database searching algorithms.

  • Quantify the relative abundance of specific modified peptides using label-free or label-based quantification methods.

  • Compare the abundance of Khib and Kcr at specific lysine residues.

Concluding Remarks

Histone Khib and Kcr are dynamic epigenetic marks that provide a direct link between cellular metabolism and the regulation of gene expression. While they share some common regulatory enzymes and are both generally associated with active transcription, their distinct metabolic origins and unique genomic distributions suggest they have non-redundant roles in cellular physiology and pathology. Further comparative studies are needed to fully elucidate the crosstalk between these modifications and their specific contributions to the epigenetic landscape. The experimental approaches outlined in this guide provide a framework for researchers to investigate the intricate functions of histone Khib and Kcr, paving the way for the development of novel therapeutic strategies targeting these pathways.

References

Distinguishing the Biological Roles of Different Lysine Acylations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysine acylation is a crucial post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, from gene expression to metabolic control. Beyond the well-studied acetylation, a growing family of acyl modifications, including succinylation, malonylation, and glutarylation, has been discovered. These modifications, originating from different metabolic intermediates, impart distinct structural and chemical properties to proteins, leading to diverse functional consequences. This guide provides an objective comparison of these key lysine acylations, supported by experimental data and detailed methodologies, to aid researchers in dissecting their unique biological roles.

Comparative Analysis of Lysine Acylations

Different acyl groups alter the physicochemical properties of lysine residues in unique ways. Acetylation neutralizes lysine's positive charge, whereas succinylation, malonylation, and glutarylation convert it to a negative charge, inducing more significant structural changes.[1][2] These modifications are not mutually exclusive; a single lysine residue can be targeted by different acylations, suggesting a complex interplay and regulatory crosstalk.[3][4]

Key Physicochemical and Biological Differences
FeatureAcetylationSuccinylationMalonylationGlutarylation
Acyl Group Acetyl (-COCH₃)Succinyl (-CO(CH₂)₂COOH)Malonyl (-COCH₂COOH)Glutaryl (-CO(CH₂)₃COOH)
Mass Added (Da) 42.01100.0286.00114.03
Charge Change +1 to 0[1]+1 to -1[1][5]+1 to -1[1][5]+1 to -1[1][5]
Relative Size Smallest (2 carbons)[1]Larger (4 carbons)[1]Medium (3 carbons)[1]Largest (5 carbons)[1]
Primary "Eraser" SIRT1-3, 6, 7; HDACs[6]SIRT5[1][7]SIRT5[1][8]SIRT5[1][5]
Primary Donor Acetyl-CoASuccinyl-CoAMalonyl-CoAGlutaryl-CoA
Key Biological Roles Gene expression, metabolism, cell signaling.[9][10]TCA cycle, fatty acid metabolism, ketogenesis.[3][7]Fatty acid synthesis, glycolysis.[1][8]Amino acid metabolism.[1]
Relative Abundance Most common~10-30% of acetylation levels[8]~10-fold less frequent than succinylation[8]Trace amounts[8]

Regulation of Metabolic Pathways: A SIRT5-Mediated Switch

The mitochondrial sirtuin, SIRT5, has emerged as a master regulator of acidic lysine acylations.[1] Unlike other sirtuins that primarily function as deacetylases, SIRT5 shows robust demalonylase, desuccinylase, and deglutarylase activity.[2][5][7] This specificity allows SIRT5 to act as a critical switch, modulating the activity of key metabolic enzymes in response to cellular energy status. For instance, in the absence of SIRT5, succinylation levels on proteins involved in the TCA cycle and fatty acid metabolism increase significantly.[11] This highlights a direct link between a specific deacylase and the regulation of core metabolic pathways through the removal of negatively charged acyl groups.

SIRT-mediated regulation of metabolic enzymes by different acylations. cluster_Mitochondria Mitochondrion cluster_Acylation Acylated Enzyme (Inactive/Altered) Metabolites Metabolic Intermediates (Acetyl-CoA, Succinyl-CoA, Malonyl-CoA) Enzyme Metabolic Enzyme (e.g., Pyruvate Dehydrogenase) Metabolites->Enzyme Acylation (Acetylation, Succinylation, Malonylation) Enzyme->Metabolites Metabolic Flux Enzyme_Ac Enzyme-Ac Enzyme->Enzyme_Ac Acetylation Enzyme_Succ Enzyme-Succ Enzyme->Enzyme_Succ Succinylation Enzyme_Mal Enzyme-Mal Enzyme->Enzyme_Mal Malonylation SIRT5 SIRT5 SIRT5->Enzyme_Succ SIRT5->Enzyme_Mal SIRT3 SIRT3 SIRT3->Enzyme_Ac KAT Lysine Acetyltransferases (KATs) KAT->Enzyme_Ac Enzyme_Ac->Enzyme Deacetylation Enzyme_Succ->Enzyme Desuccinylation Enzyme_Mal->Enzyme Demalonylation

Caption: SIRT-mediated regulation of metabolic enzymes by different acylations.

Experimental Protocols: Distinguishing Acylations via Mass Spectrometry

The primary method for identifying and quantifying different lysine acylations is mass spectrometry (MS)-based proteomics, typically involving the enrichment of acylated peptides from a complex protein digest.

Key Experiment: Immunoaffinity Enrichment of Acylated Peptides for LC-MS/MS Analysis

This protocol outlines a generalized workflow for the enrichment and analysis of lysine-acylated peptides.

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing deacetylase and deacylase inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve the in vivo acylation state.

  • Quantify protein concentration (e.g., using a BCA assay).

  • Reduce and alkylate cysteine residues with DTT and iodoacetamide, respectively.

  • Digest proteins into peptides using an appropriate protease, such as trypsin. Trypsin cleaves C-terminal to lysine and arginine, but will not cleave at a modified lysine, which can be useful for identification.

  • Desalt the resulting peptide mixture using C18 solid-phase extraction.[10][12]

2. Immunoaffinity Enrichment:

  • Incubate the desalted peptides with pan-specific anti-acyl-lysine antibodies (e.g., anti-acetyl-lysine, anti-succinyl-lysine) that are conjugated to agarose or magnetic beads.[10][13]

  • Wash the beads extensively with wash buffers to remove non-specifically bound peptides. A typical wash series might include an IP loading buffer, a high-salt buffer, and a final aqueous wash.[13]

  • Elute the enriched acylated peptides from the antibody beads, typically using an acidic solution like 0.15% trifluoroacetic acid (TFA).[10]

3. LC-MS/MS Analysis:

  • Desalt the eluted peptides again using C18 StageTips.[13]

  • Analyze the enriched peptides by nanoflow liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).[10] The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[10]

  • The mass difference of the acyl group on a lysine residue will be used for identification. For example, acetylation results in a +42.0106 Da mass shift.

4. Data Analysis:

  • Search the resulting MS/MS spectra against a protein sequence database using a search engine like MaxQuant or Mascot.

  • Specify the different acyl modifications as variable modifications on lysine residues.

  • For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling methods (e.g., SILAC, TMT) can be employed to compare acylation levels across different experimental conditions.[14][15][16]

Workflow for proteomic analysis of lysine acylations. cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis A 1. Cell/Tissue Lysis (with Deacylase Inhibitors) B 2. Protein Digestion (Trypsin) A->B C 3. Peptide Desalting (C18 SPE) B->C D 4. Immunoaffinity Enrichment (Anti-Acyl-K Antibody Beads) C->D E 5. Elution of Acylated Peptides D->E F 6. nLC-MS/MS Analysis (e.g., Orbitrap) E->F G 7. Data Analysis (Database Search, Quantification) F->G H

Caption: Workflow for proteomic analysis of lysine acylations.

Crosstalk and Integrated Signaling

Lysine acylations do not function in isolation. They engage in extensive crosstalk with other PTMs, such as phosphorylation and ubiquitination, to create a complex regulatory code.[9][17] For example, acetylation of a lysine residue can prevent its ubiquitination, thereby stabilizing the protein.[17] Conversely, phosphorylation of a nearby serine or threonine can promote or inhibit the action of lysine acetyltransferases (KATs) or deacetylases (HDACs).[18] Understanding these interdependencies is critical for elucidating the full functional impact of a specific acylation event. Future research integrating multi-PTM proteomics will be essential to unravel these complex signaling networks.

References

Assessing Cross-Reactivity of 2-Hydroxyisobutyrylation (Khib) Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reliable and reproducible data. This is particularly crucial when studying post-translational modifications (PTMs) like 2-hydroxyisobutyrylation (Khib), due to the structural similarity among different lysine acylations. This guide provides an objective comparison of commercially available pan-specific Khib antibodies, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research needs.

Lysine 2-hydroxyisobutyrylation is a recently discovered PTM implicated in the regulation of various cellular processes, including gene transcription and metabolism.[1][2][3][4] The accurate detection of Khib modifications relies on highly specific antibodies that do not cross-react with other structurally similar acylations such as acetylation (Kac), butyrylation (Kbu), and crotonylation (Kcr).

Comparative Analysis of Pan-Khib Antibody Specificity

To evaluate the cross-reactivity of commercially available pan-specific Khib antibodies, a dot blot analysis is a common and effective method. In this assay, peptides with different lysine modifications are spotted onto a membrane, which is then incubated with the primary antibody. The signal intensity on each spot indicates the antibody's binding affinity towards that specific modification.

Below is a summary of hypothetical performance data for pan-Khib antibodies from three major suppliers (Supplier A, Supplier B, and Supplier C), based on dot blot analysis against a panel of acylated lysine peptides.

Table 1: Cross-Reactivity Assessment of Pan-Khib Antibodies by Dot Blot

Peptide ModificationSupplier A (Cat# A-123) Signal Intensity (%)Supplier B (Cat# B-456) Signal Intensity (%)Supplier C (Cat# C-789) Signal Intensity (%)
2-Hydroxyisobutyryl-Lys (Khib) 100 100 100
Acetyl-Lys (Kac)< 1< 2< 1
Butyryl-Lys (Kbu)< 3< 5< 2
Crotonyl-Lys (Kcr)< 2< 4< 1.5
Propionyl-Lys (Kpr)< 1< 2< 1
Malonyl-Lys (Kma)< 0.5< 1< 0.5
Succinyl-Lys (Ksu)< 0.5< 1< 0.5
Unmodified-Lys (K)000

Note: The signal intensity is normalized to the signal obtained for the Khib peptide (100%). Lower percentages indicate higher specificity.

Interpretation of Results:

Based on the hypothetical data, all three antibodies demonstrate high specificity for Khib. However, Supplier A and Supplier C show slightly lower cross-reactivity across the panel of tested modifications compared to Supplier B. For applications requiring the highest level of specificity, the antibodies from Supplier A and C may be preferable.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of antibody cross-reactivity.

Dot Blot Assay for Khib Antibody Specificity

This protocol is designed to assess the cross-reactivity of pan-Khib antibodies against a panel of different lysine modifications on synthetic peptides.

Materials:

  • Nitrocellulose or PVDF membrane

  • Peptides: Khib, Kac, Kbu, Kcr, Kpr, Kma, Ksu, and unmodified lysine peptides (1 mg/mL stock solutions)

  • Phosphate-buffered saline (PBS)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Blocking buffer: 5% non-fat dry milk or BSA in TBST

  • Primary antibody: Pan-Khib antibody (diluted in blocking buffer as recommended by the manufacturer)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG (or other appropriate species)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Peptide Spotting:

    • On a clean, dry nitrocellulose or PVDF membrane, lightly mark a grid with a pencil to guide spotting.

    • Spot 1 µL of each peptide stock solution onto its designated spot on the membrane.

    • Allow the spots to air dry completely (approximately 20-30 minutes).

  • Blocking:

    • Place the membrane in a small container and add enough blocking buffer to fully submerge it.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Discard the blocking buffer and add the diluted pan-Khib primary antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the primary antibody solution and wash the membrane three times with TBST for 5 minutes each with gentle agitation.

  • Secondary Antibody Incubation:

    • Add the diluted HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Remove the secondary antibody solution and wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the signal intensity for each spot.

    • Normalize the signal of the cross-reactive peptides to the signal of the Khib peptide.

Competitive ELISA for Quantitative Cross-Reactivity Assessment

Competitive ELISA can provide a more quantitative measure of antibody specificity by determining the concentration of a competitor peptide required to inhibit the antibody's binding to its target.

Materials:

  • 96-well ELISA plate

  • Khib-conjugated peptide for coating

  • Competitor peptides: Khib, Kac, Kbu, Kcr, etc.

  • Pan-Khib antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the Khib-conjugated peptide overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer.

  • Competition: In a separate plate, pre-incubate a fixed concentration of the pan-Khib antibody with serial dilutions of the competitor peptides (including Khib as a positive control).

  • Incubation: Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate and incubate.

  • Detection: Wash the plate and add the HRP-conjugated secondary antibody. After another wash, add the TMB substrate and stop the reaction.

  • Analysis: Read the absorbance at 450 nm. A lower signal indicates stronger competition. Plot the absorbance against the competitor peptide concentration to determine the IC50 for each peptide. A higher IC50 value for a given peptide indicates lower cross-reactivity.

Signaling Pathways and Experimental Workflows

Visualizing the context in which Khib modifications occur and the experimental procedures used to study them can provide a clearer understanding for researchers.

experimental_workflow cluster_prep Sample Preparation cluster_assay Cross-Reactivity Assay cluster_detection Detection & Analysis peptides Synthetic Peptides (Khib, Kac, Kbu, etc.) dot_blot Dot Blot peptides->dot_blot elisa Competitive ELISA peptides->elisa lysate Cell/Tissue Lysate lysate->dot_blot primary_ab Pan-Khib Primary Ab dot_blot->primary_ab elisa->primary_ab secondary_ab HRP-Secondary Ab primary_ab->secondary_ab imaging Chemiluminescent Imaging secondary_ab->imaging quant Signal Quantification imaging->quant

Experimental workflow for assessing Khib antibody cross-reactivity.

Signaling Pathways Involving 2-Hydroxyisobutyrylation

Khib has been identified on key proteins in major signaling pathways, suggesting its role in regulating fundamental cellular processes.

TNF-α Signaling Pathway: The TNF-α signaling pathway is a critical regulator of inflammation and apoptosis. Several components of this pathway have been found to be modified by Khib.

tnfa_pathway cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 (Khib) TRADD->TRAF2 RIP1 RIPK1 (Khib) TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkB NF-κB (p65/p50) (Khib) IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammation Survival NFkB_n->DNA binds to DNA->Inflammation gene expression

Simplified TNF-α signaling pathway with Khib-modified components.

Glycolysis Pathway: Several enzymes in the glycolysis pathway are regulated by Khib, linking cellular metabolism to this PTM.

glycolysis_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P HK F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK1 GAP Glyceraldehyde-3-P (Khib on GAPDH) F16BP->GAP Aldolase BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH Pyruvate Pyruvate (Khib on PKM) BPG->Pyruvate PGK, PGM, ENO, PKM ATP_out ATP Pyruvate->ATP_out

Key steps of glycolysis with Khib-modified enzymes indicated.

Conclusion

The selection of a highly specific 2-hydroxyisobutyrylation antibody is critical for the accuracy of experimental results. This guide provides a framework for comparing commercially available antibodies through dot blot and competitive ELISA assays. By utilizing the provided protocols and understanding the biological context of Khib in signaling pathways, researchers can confidently select and validate the most appropriate antibody for their studies, leading to more reliable and impactful findings. It is always recommended to perform in-house validation of any new antibody lot to ensure reproducibility.

References

A Researcher's Guide to Validating the Specificity of Khib Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of lysine 2-hydroxyisobutyrylation (Khib), a crucial post-translational modification (PTM), is paramount. This guide provides a comparative overview of common Khib detection methods, with a focus on validating their specificity through experimental data and detailed protocols.

The primary method for the detection and enrichment of Khib-modified proteins and peptides is the use of pan-Khib specific antibodies, often followed by mass spectrometry for identification and quantification. The specificity of these antibodies is critical for reliable results. This guide compares the specificity of commercially available pan-Khib antibodies and provides detailed protocols for in-house validation.

Comparison of Pan-Khib Antibody Specificity

Table 1: Specificity of PTM Biolabs Anti-2-Hydroxyisobutyryllysine Rabbit pAb (PTM-1101) [1]

Peptide LibraryReactivity
AcetylatedNo
ButyrylatedNo
CrotonylatedNo
UnmodifiedNo
2-Hydroxyisobutyrylated Yes
2-HydroxybutyrylatedNo
β-HydroxybutyrylatedNo

This data, generated by the manufacturer, indicates that the antibody is specific for 2-hydroxyisobutyrylated lysine residues and does not cross-react with other structurally similar lysine modifications.[1] Researchers should, however, perform their own validation to ensure the antibody's specificity in their experimental context.

Experimental Protocols for Specificity Validation

To ensure the specificity of pan-Khib antibodies, researchers can perform several validation assays. The two most common and effective methods are the Dot Blot assay and the Peptide Competition Assay.

Dot Blot Assay Protocol

The dot blot is a simple and rapid method to assess the specificity of an antibody against various modified and unmodified peptides.

Materials:

  • Nitrocellulose or PVDF membrane

  • Pan-Khib primary antibody

  • HRP-conjugated secondary antibody

  • Khib-modified peptide (e.g., H3K9Khib)

  • Unmodified control peptide (e.g., H3K9)

  • Other acylated peptides (e.g., H3K9ac, H3K9cr, etc.)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Peptide Spotting: Spot 1-2 µL of each peptide solution (Khib-modified, unmodified, and other acylated peptides at a concentration of 1 µg/µL) onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.

  • Primary Antibody Incubation: Incubate the membrane with the pan-Khib primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

Expected Results: A strong signal should only be observed for the Khib-modified peptide spot, with no or minimal signal for the unmodified and other acylated peptide spots.

Peptide Competition Assay Protocol

The peptide competition assay confirms the specificity of an antibody by pre-incubating it with the immunizing peptide, which should block the antibody from binding to its target in a sample.

Materials:

  • Cell or tissue lysate containing Khib-modified proteins

  • SDS-PAGE and Western blotting equipment

  • Pan-Khib primary antibody

  • HRP-conjugated secondary antibody

  • Khib-modified blocking peptide (the same or similar sequence as the immunogen)

  • Unmodified control peptide

  • Blocking buffer

  • Wash buffer (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Antibody Pre-incubation:

    • Blocked Sample: Incubate the pan-Khib primary antibody with a 10-100 fold molar excess of the Khib-modified blocking peptide in antibody dilution buffer for 1-2 hours at room temperature with gentle agitation.

    • Unblocked Sample: In a separate tube, incubate the same amount of primary antibody with an equivalent volume of buffer without the blocking peptide.

  • Western Blotting:

    • Run the cell or tissue lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Cut the membrane into two halves (one for the blocked antibody and one for the unblocked antibody).

    • Incubate one half of the membrane with the pre-incubated "blocked" antibody solution and the other half with the "unblocked" antibody solution overnight at 4°C.

  • Washing and Detection:

    • Wash both membrane halves three times with TBST for 5-10 minutes each.

    • Incubate both halves with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membranes again as in the previous step.

    • Apply the chemiluminescent substrate and capture the signal.

Expected Results: The signal for Khib-modified proteins should be significantly reduced or absent on the membrane incubated with the "blocked" antibody compared to the membrane incubated with the "unblocked" antibody.

Signaling Pathway and Experimental Workflow Visualization

Khib Regulation of Glycolysis

Lysine 2-hydroxyisobutyrylation has been shown to play a significant role in regulating metabolic pathways, particularly glycolysis.[2][3][4] Several key glycolytic enzymes are modified by Khib, which can modulate their activity.[5] The writer enzyme p300 has been identified as a lysine 2-hydroxyisobutyryltransferase that regulates glycolysis.[2][3]

Khib_Glycolysis_Pathway cluster_Glycolysis Glycolysis cluster_Regulation Khib Regulation Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP_DHAP GAP_DHAP F16BP->GAP_DHAP GAP GAP GAP_DHAP->GAP BPG13 BPG13 GAP->BPG13 PG3 PG3 BPG13->PG3 PG2 PG2 PG3->PG2 PEP PEP PG2->PEP Pyruvate Pyruvate PEP->Pyruvate p300 p300 Khib Khib p300->Khib Writes HK HK Khib->HK Regulates Aldolase Aldolase Khib->Aldolase Regulates TPI TPI Khib->TPI Regulates GAPDH GAPDH Khib->GAPDH Regulates PGK PGK Khib->PGK Regulates PGM PGM Khib->PGM Regulates Enolase Enolase Khib->Enolase Regulates PK PK Khib->PK Regulates

Caption: Khib modification of glycolytic enzymes.

Experimental Workflow for Khib Detection and Specificity Validation

The following diagram illustrates a typical workflow for identifying Khib sites and validating the specificity of the detection method.

Khib_Detection_Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis cluster_Validation Specificity Validation Protein_Extraction Protein Extraction from Cells/Tissues Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Digestion Affinity_Enrichment Affinity Enrichment (pan-Khib Antibody) Digestion->Affinity_Enrichment LC_MSMS LC-MS/MS Analysis Affinity_Enrichment->LC_MSMS Data_Analysis Data Analysis (Khib Site Identification) LC_MSMS->Data_Analysis Dot_Blot Dot Blot Assay Peptide_Competition Peptide Competition Assay pan_Khib_Ab pan-Khib Antibody pan_Khib_Ab->Affinity_Enrichment pan_Khib_Ab->Dot_Blot pan_Khib_Ab->Peptide_Competition

Caption: Workflow for Khib detection and validation.

By following these guidelines and protocols, researchers can confidently validate the specificity of their Khib detection methods, leading to more accurate and reliable data in their studies of this important post-translational modification.

References

comparative proteomics of different acyl-CoA-derived modifications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Proteomics of Acyl-CoA-Derived Modifications

The covalent modification of proteins by the addition of acyl groups from acyl-coenzyme A (acyl-CoA) donors is a fundamental regulatory mechanism in cellular physiology. These post-translational modifications (PTMs), particularly on lysine residues, are dynamic and reversible, influencing protein function in diverse ways.[1][2][3] The study of these modifications on a proteome-wide scale, or "acyl-proteomics," has been significantly advanced by mass spectrometry (MS)-based techniques.[4][5][6] These approaches allow for the large-scale identification and quantification of acylated proteins and their specific modification sites, providing critical insights into their roles in gene regulation, metabolism, and disease.[2][7]

This guide provides a comparative overview of several key acyl-CoA-derived modifications, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and analytical workflows.

Comparative Overview of Lysine Acylations

Different acyl groups confer distinct structural and chemical properties to modified lysine residues. These changes can alter a protein's charge, hydrophobicity, and structure, thereby affecting its enzymatic activity, stability, subcellular localization, and interactions with other molecules.[8][9][10] The tables below summarize the key characteristics of several well-studied lysine acylations and provide an overview of the scale of their identification in various proteomic studies.

Table 1: Characteristics of Common Acyl-CoA-Derived Lysine Modifications

ModificationAcyl GroupAcyl-CoA DonorMass Shift (Da)Change in Lysine Charge (+1 to...)Key Regulatory Enzymes (Erasers)
Acetylation AcetylAcetyl-CoA42.01060Sirtuins (SIRT1-3, 5), HDACs
Propionylation PropionylPropionyl-CoA56.02620Sirtuins (SIRT1-3)[10]
Butyrylation ButyrylButyryl-CoA70.04190Sirtuins, HDACs[11]
Crotonylation CrotonylCrotonyl-CoA68.02620Sirtuins (SIRT1-3), HDACs[6]
Malonylation MalonylMalonyl-CoA86.0004-1Sirtuin 5 (SIRT5)[12]
Succinylation SuccinylSuccinyl-CoA100.0160-1Sirtuin 5 (SIRT5)[3]
Glutarylation GlutarylGlutaryl-CoA114.0317-1Sirtuin 5 (SIRT5)[13][14]
2-Hydroxyisobutyrylation (Khib) 2-Hydroxyisobutyryl2-Hydroxyisobutyryl-CoA86.03680HDACs

Table 2: Summary of Quantitative Proteomic Identifications

ModificationOrganism/Cell TypeNumber of Identified SitesNumber of Identified ProteinsKey Biological Processes Affected
Acetylation Human Sperm1,423680Energy metabolism, Glycolysis[15]
Malonylation Human Sperm196118Fatty acid biosynthesis, Protein translation[15]
Succinylation Human Sperm788251Citrate cycle, Oxidative phosphorylation[15]
Crotonylation Human Sperm1,836645Glycolysis, Fatty acid oxidation[15]
Glutarylation Mouse Liver (Sirt5-/-)683191Urea cycle, Metabolic pathways[13][14]
2-Hydroxyisobutyrylation (Khib) Aspergillus fumigatus18,0913,494Ribosome biosynthesis, Protein synthesis[16]
2-Hydroxyisobutyrylation (Khib) Tip60 Overexpressing Cells3,5021,050Nucleic acid metabolism, Translation[17]

Experimental Protocols for Comparative Acyl-Proteomics

The following is a generalized workflow for the identification and quantification of protein acylation sites using immunoaffinity enrichment and high-resolution LC-MS/MS. This protocol can be adapted for the specific acyl modification of interest.

Protein Extraction and Digestion
  • Cell/Tissue Lysis: Harvest cells or grind tissues in liquid nitrogen. Lyse in a buffer containing protease and deacylase inhibitors (e.g., Trichostatin A for HDACs, Nicotinamide for Sirtuins) to preserve the modification state.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds by incubating with dithiothreitol (DTT) at 56°C. Alkylate free cysteine residues with iodoacetamide (IAA) in the dark.

  • Proteolytic Digestion: Dilute the protein solution to reduce the concentration of denaturants. Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.[18]

  • Peptide Desalting: Stop the digestion by adding trifluoroacetic acid (TFA). Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides in a vacuum centrifuge.[18]

Immunoaffinity Enrichment of Acylated Peptides
  • Antibody Bead Preparation: Use pan-specific antibodies targeting the desired acyl-lysine modification (e.g., anti-succinyl-lysine). Pre-wash the antibody-conjugated beads with a binding buffer.[19]

  • Enrichment: Resuspend the dried peptide mixture in a binding/incubation buffer (e.g., NETN buffer).[19] Add the prepared antibody beads and incubate overnight at 4°C with gentle rotation to capture the acylated peptides.[19]

  • Washing: Wash the beads multiple times with the binding buffer and then with water to remove non-specifically bound peptides.[19]

  • Elution: Elute the enriched acylated peptides from the beads using a low-pH solution, such as 0.1% TFA.[19]

  • Final Desalting: Desalt the eluted peptides using C18 ZipTips or a similar method prior to MS analysis.[19]

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate the enriched peptides using a nano-flow HPLC system with a reversed-phase column. Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides based on their hydrophobicity.

  • Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series).[4][7] Operate the instrument in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[4] The MS1 scan acquires the mass-to-charge ratio of intact peptides, and the MS2 scan fragments selected peptides to obtain sequence information.

Data Analysis and Quantification
  • Database Search: Process the raw MS/MS data using a search engine like MaxQuant or Andromeda.[20] Search the fragmentation spectra against a protein sequence database (e.g., UniProt) for the relevant species.

  • Modification Site Localization: Specify the mass shift of the acyl group as a variable modification on lysine residues. The search algorithm will identify peptides containing the modification and assign a probability score for the localization of the modification on a specific lysine residue.

  • Quantification: For comparative studies, quantify the relative abundance of acylated peptides across different samples. This can be achieved using label-free quantification (LFQ) based on precursor ion intensities or label-based methods like Tandem Mass Tags (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[7]

  • Bioinformatics Analysis: Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the identified acylated proteins to determine which biological processes are significantly regulated by the modification.[21]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the complex workflows and biological relationships in acyl-proteomics.

G cluster_prep Sample Preparation cluster_enrich Enrichment & Analysis cluster_data Data Processing Sample Cell/Tissue Sample Lysis Lysis & Protein Extraction Sample->Lysis Digestion Trypsin Digestion Lysis->Digestion Peptides Total Peptide Mixture Digestion->Peptides Enrich Immunoaffinity Enrichment (Acyl-Lysine Antibody) Peptides->Enrich LCMS nanoLC-MS/MS Analysis Enrich->LCMS RawData Raw MS Data LCMS->RawData Search Database Search (Site Identification) RawData->Search Quant Quantification (Label-free / TMT) Search->Quant Bioinfo Bioinformatics Analysis (Pathways, Networks) Quant->Bioinfo

Caption: General workflow for comparative acyl-proteomics.

G cluster_meta Central Metabolism cluster_coa Acyl-CoA Pool cluster_prot Protein Regulation Glycolysis Glycolysis AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA TCA TCA Cycle SuccinylCoA Succinyl-CoA TCA->SuccinylCoA FAO Fatty Acid Oxidation FAO->AcetylCoA CrotonylCoA Crotonyl-CoA FAO->CrotonylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Protein Target Protein (e.g., Metabolic Enzyme) AcetylCoA->Protein Acetylation SuccinylCoA->Protein Succinylation MalonylCoA->Protein Malonylation CrotonylCoA->Protein Crotonylation Function Altered Protein Function (Activity, Stability) Protein->Function Function->TCA Feedback

Caption: Intersection of metabolism and protein acylation.

G Protein Protein Lysine Protein->Lysine Acetylation Acetylation Acetylation->Lysine Outcome1 Neutralize Charge Alters Interaction Acetylation->Outcome1 Succinylation Succinylation Succinylation->Lysine Outcome2 Add Negative Charge Alters Structure Succinylation->Outcome2 Malonylation Malonylation Malonylation->Lysine Outcome3 Add Negative Charge Regulates Metabolism Malonylation->Outcome3 Crotonylation Crotonylation Crotonylation->Lysine Outcome4 Unsaturated Group Transcriptional Activation Crotonylation->Outcome4

Caption: Regulatory crosstalk of different lysine acylations.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxyisobutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking discovery. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxyisobutyryl-CoA, a key intermediate in various metabolic pathways. Adherence to these procedural steps will minimize risk and ensure the integrity of your experiments.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects eyes from splashes and airborne particles.[2][3][4]
Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashing.Provides full-face protection from chemical splashes.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are preferred.[6] Check manufacturer's compatibility chart for specific chemicals.Prevents skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant, long-sleeved, and fully buttoned.Protects skin and personal clothing from contamination.[7]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.Provides an additional layer of protection against spills.
Respiratory Protection NIOSH-Approved RespiratorUse a fit-tested N95 or higher-level respirator if handling the compound as a powder or if aerosols may be generated.[2][6]Prevents inhalation of dust or aerosols.[2][3]
Foot Protection Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

  • Have all necessary equipment and reagents prepared before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Follow the PPE recommendations outlined in Table 1.

  • Inspect all PPE for any damage before use.

3. Handling the Compound:

  • If the compound is in solid form, handle it carefully to avoid generating dust.[2][4]

  • When weighing, use a balance inside a fume hood or a ventilated balance enclosure.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.[4]

4. Emergency Procedures:

  • In case of skin contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][2][4] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][2][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air.[1][3][4] If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams. The safety data for 2-Hydroxyisobutyric acid indicates incompatibility with strong oxidizing agents, reducing agents, and bases.[2]

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][3]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) gather_materials Gather All Necessary Materials & PPE check_safety Check Eyewash Station & Safety Shower don_ppe Don Appropriate PPE check_safety->don_ppe Proceed handle_compound Handle Compound in Fume Hood close_container Keep Container Tightly Closed emergency Emergency Procedure handle_compound->emergency In Case of Spill or Exposure decontaminate Decontaminate Work Area close_container->decontaminate Proceed dispose_waste Dispose of Waste in Labeled Container doff_ppe Doff PPE Properly wash_hands Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyisobutyryl-CoA
Reactant of Route 2
Reactant of Route 2
2-Hydroxyisobutyryl-CoA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.